molecular formula C8H6F2O B1293509 2',4'-Difluoroacetophenone CAS No. 364-83-0

2',4'-Difluoroacetophenone

Cat. No.: B1293509
CAS No.: 364-83-0
M. Wt: 156.13 g/mol
InChI Key: QEWHNJPLPZOEKU-UHFFFAOYSA-N
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Description

Vibrational spectral analysis of 2′ ,4′ -difluoroacetophenone has been carried out by FT-IR and FT-Raman spectroscopy.>

Properties

IUPAC Name

1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWHNJPLPZOEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059894
Record name Ethanone, 1-(2,4-difluorophenyl)-
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

364-83-0
Record name 1-(2,4-Difluorophenyl)ethanone
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Record name 2,4-Difluoroacetophenone
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Record name Ethanone, 1-(2,4-difluorophenyl)-
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Record name Ethanone, 1-(2,4-difluorophenyl)-
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Record name 1-(2,4-difluorophenyl)ethan-1-one
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Record name 2,4-DIFLUOROACETOPHENONE
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Foundational & Exploratory

Technical Monograph: 2',4'-Difluoroacetophenone (CAS 364-83-0)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Triazole Antifungal Pharmacophores

Executive Summary

2',4'-Difluoroacetophenone (CAS 364-83-0) acts as a critical fluorinated building block in the synthesis of systemic antifungal agents, most notably the "azole" class (Fluconazole, Voriconazole). Its structural significance lies in the metabolically stable 2,4-difluorophenyl moiety, which imparts lipophilicity and resistance to oxidative metabolism—key factors in the pharmacokinetics of modern antimycotics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream utility in drug development.

Physicochemical Profile

The introduction of fluorine atoms at the ortho and para positions of the acetophenone ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated analog. The high electronegativity of fluorine lowers the basicity of the carbonyl oxygen and deactivates the ring toward further electrophilic substitution, while simultaneously activating the ring for nucleophilic aromatic substitution (


) under specific conditions.
Table 1: Validated Property Datasheet
PropertyValueTechnical Note
CAS Number 364-83-0
IUPAC Name 1-(2,4-Difluorophenyl)ethanone
Molecular Formula

Molecular Weight 156.13 g/mol
Physical State Liquid (at 25°C)May crystallize at low temps (<15°C)
Boiling Point 80–81°C @ 25 mmHgExtrapolates to ~190°C @ 760 mmHg
Density 1.234 g/mLHigher than acetophenone (1.03 g/mL) due to F-substitution
Refractive Index

Flash Point 66°C (Closed Cup)Combustible Liquid (Class IIIA)
Solubility Organic solvents (DCM, EtOAc, MeOH)Immiscible with water

Synthetic Routes & Mechanistic Insight

The Friedel-Crafts Acylation (Primary Route)

The industrial standard for synthesizing 2',4'-difluoroacetophenone involves the Friedel-Crafts acylation of 1,3-difluorobenzene.

Reaction Logic: 1,3-Difluorobenzene possesses two fluorine atoms meta to each other. The directing effects are critical here:

  • F at pos 1: Directs ortho (2, 6) and para (4).

  • F at pos 3: Directs ortho (2, 4) and para (6).

Position 4 is mutually reinforced by the para-directing effect of F1 and the ortho-directing effect of F3. Position 2 is sterically crowded (flanked by two fluorines). Thus, acylation occurs predominantly at position 4, yielding the 2,4-isomer with high regioselectivity.

Protocol (Lab Scale - 100 mmol):

  • Setup: Flame-dried 250 mL 3-neck flask equipped with a reflux condenser, dropping funnel, and

    
     inlet.
    
  • Catalyst Loading: Charge anhydrous

    
     (16.0 g, 120 mmol) and dry Dichloromethane (DCM, 80 mL). Cool to 0–5°C.
    
  • Acylating Agent: Add Acetyl Chloride (8.5 mL, 120 mmol) dropwise over 15 mins. The solution will homogenize as the acylium ion complex forms.

  • Substrate Addition: Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining internal temp <10°C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.

  • Quench: Pour reaction mixture slowly onto 200g crushed ice/HCl. Caution: Highly exothermic.

  • Workup: Extract with DCM (3x50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp 80°C @ 25 mmHg) yields the pure product as a colorless liquid.

DOT Visualization: Synthesis Workflow

Synthesis Start 1,3-Difluorobenzene Intermediate Sigma Complex (Carbocation) Start->Intermediate Electrophilic Attack (Regioselective at C4) Reagent Acetyl Chloride + AlCl3 (Lewis Acid) Reagent->Intermediate Generates Acylium Ion Product 2',4'-Difluoroacetophenone (CAS 364-83-0) Intermediate->Product Deprotonation (-HCl)

Figure 1: Regioselective Friedel-Crafts acylation pathway for CAS 364-83-0.

Pharmaceutical Utility: The Fluconazole Pathway[3]

The primary value of CAS 364-83-0 is its role as a precursor to the "2,4-difluorophenyl" pharmacophore found in Fluconazole (Diflucan). While industrial routes often use chloroacetyl chloride to skip a step, the functionalization of the methyl ketone (CAS 364-83-0) is a classic demonstration of divergent synthesis in drug discovery.

Functionalization Logic

To build the triazole antifungal core, the methyl group of the acetophenone must be activated (halogenated) to allow for nucleophilic attack by the triazole ring, followed by epoxide formation to introduce the tertiary alcohol.

Key Transformation:


-Bromination 
  • Reagents:

    
     in Acetic Acid or NBS/pTsOH.
    
  • Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

  • Product: 2-Bromo-2',4'-difluoroacetophenone.[1]

DOT Visualization: Drug Development Workflow

DrugPath DFAP 2',4'-Difluoroacetophenone (CAS 364-83-0) AlphaHalo 2-Bromo-2',4'-difluoroacetophenone (Activated Electrophile) DFAP->AlphaHalo Bromination (Br2/AcOH) TriazoleInt 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone AlphaHalo->TriazoleInt S_N2 w/ 1,2,4-Triazole (Base: K2CO3) Epoxide Epoxide Intermediate (Corey-Chaykovsky) TriazoleInt->Epoxide Trimethylsulfoxonium Iodide (NaH, DMSO) Fluconazole Fluconazole (API) Bis-triazole tertiary alcohol Epoxide->Fluconazole Ring Opening w/ 2nd Triazole

Figure 2: Step-wise conversion of 2',4'-Difluoroacetophenone to the antifungal API Fluconazole.

Handling, Safety, and Analytical Validation

Analytical Fingerprint

Verification of CAS 364-83-0 requires checking for specific spectroscopic signatures, particularly the splitting caused by the two fluorine atoms.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.62 (d, 3H, 
      
      
      
      Hz,
      
      
      ). Note: The methyl signal often shows long-range coupling to the ortho-fluorine.
    • 
       6.8–7.0 (m, 2H, Ar-H3, H5).
      
    • 
       7.9–8.0 (m, 1H, Ar-H6).
      
  • GC-MS: Molecular ion peak

    
     at m/z 156. Fragment peaks at m/z 141 (
    
    
    
    ) and m/z 113 (
    
    
    , difluorophenyl cation).
Safety Protocols (E-E-A-T)

As a halogenated aromatic ketone, this compound is a potent irritant.

  • Lachrymator Potential: While less volatile than its

    
    -bromo derivative, vapors can cause severe eye and respiratory irritation.
    
  • Skin Contact: Causes irritation and potential sensitization. Fluorinated aromatics can enhance skin permeability.

  • PPE Requirement: Butyl rubber gloves (nitrile may degrade with prolonged exposure to ketone solvents), chemical splash goggles, and use within a fume hood is mandatory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24856000, 2',4'-Difluoroacetophenone. Retrieved from [Link]

  • Richardson, K., et al. (1990). Bis-triazole Antifungal Agents. Synthesis and Antifungal Activity of 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole).[2] Journal of Medicinal Chemistry. (Foundational text on the conversion of difluoroacetophenone derivatives to Fluconazole).

Sources

Technical Monograph: 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate for Triazole Antifungal Synthesis

Executive Summary

2',4'-Difluoroacetophenone (CAS 364-83-0) is a pivotal aromatic ketone used primarily as the scaffold for the "difluorophenyl" moiety found in blockbuster triazole antifungal agents, including Fluconazole and Voriconazole .[1][2] Its structural integrity—specifically the metabolically stable difluoro-substitution pattern—is essential for the pharmacokinetics and bioavailability of the final drug products. This guide details its synthesis, reactivity, and application in pharmaceutical manufacturing.

Part 1: Physiochemical Profile

The following data represents the standard specification for high-purity pharmaceutical starting material.

PropertySpecification
CAS Number 364-83-0
IUPAC Name 1-(2,4-difluorophenyl)ethanone
Molecular Formula

Molecular Weight 156.13 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 80–81 °C at 25 mmHg
Density 1.234 g/mL at 25 °C
Refractive Index

1.488
Solubility Soluble in methanol, toluene, dichloromethane; Insoluble in water
Flash Point 66 °C (Closed Cup)
Part 2: Industrial Synthesis & Process Chemistry[1][2][3][4][5][6]

The industrial production of 2',4'-Difluoroacetophenone relies on Friedel-Crafts Acylation .[3] While simple in theory, the presence of two deactivating fluorine atoms on the benzene ring requires precise Lewis Acid catalysis to ensure conversion and regioselectivity.

2.1 The Reaction Mechanism

The synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene.

  • Activation: Acetyl chloride reacts with Aluminum Chloride (

    
    ) to form the acylium ion electrophile (
    
    
    
    ).
  • Attack: The

    
    -electrons of 1,3-difluorobenzene attack the acylium ion.
    
  • Regioselectivity: The fluorine atoms are ortho/para directors. The 4-position (para to one F, ortho to the other) is sterically favored over the 2-position (between two F atoms), leading to high selectivity for the 2,4-isomer over the 2,6-isomer.

2.2 Visualization of Synthesis Pathway

Synthesis Start 1,3-Difluorobenzene Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Acylium Ion Reagent Acetyl Chloride (Acylating Agent) Reagent->Intermediate Activated by AlCl3 Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product 2',4'-Difluoroacetophenone Intermediate->Product - H+ Byproduct HCl Intermediate->Byproduct

Figure 1: Friedel-Crafts Acylation pathway showing activation and substitution.

2.3 Validated Experimental Protocol

Objective: Synthesis of 2',4'-Difluoroacetophenone on a 100g scale.

Reagents:

  • 1,3-Difluorobenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Anhydrous

    
     (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Flame-dry a 500mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge DCM (200 mL) and anhydrous

    
     (1.5 eq). Cool to 0–5 °C.
    
  • Acylation: Dropwise add Acetyl Chloride (1.2 eq) while maintaining temperature <10 °C. Stir for 15 minutes to generate the acylium complex.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 3 hours. Monitor by HPLC/GC (Target: <1% starting material).

  • Quenching (Critical): Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Highly exothermic hydrolysis of aluminum salts.

  • Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM.[4] Wash combined organics with brine and 5%

    
    .
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure (80°C @ 25mmHg) to obtain the pure product.
    
Part 3: Pharmaceutical Applications (The "Why")

2',4'-Difluoroacetophenone is the metabolic "shield" of the azole class. The fluorine atoms prevent metabolic oxidation of the phenyl ring, extending the half-life of the drug in the human body.

3.1 Synthesis of Fluconazole

The ketone is first halogenated and then subjected to triazole substitution.

  • 
    -Halogenation:  2',4'-Difluoroacetophenone is brominated to form 
    
    
    
    -bromo-2',4'-difluoroacetophenone.
  • Substitution: Reaction with 1H-1,2,4-triazole yields the intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[1]

  • Epoxidation/Addition: Reaction with trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) or a Grignard-like addition of a second triazole moiety yields Fluconazole.

3.2 Synthesis of Voriconazole

Voriconazole requires a more complex, stereoselective addition.

  • Coupling: The 2',4'-Difluoroacetophenone derivative undergoes a Reformatsky-type reaction with a pyrimidine derivative (4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine) in the presence of Zinc.

  • Resolution: The resulting racemate is resolved (often using camphor sulfonic acid) to isolate the active enantiomer.

3.3 Drug Synthesis Workflow

DrugPathways Core 2',4'-Difluoroacetophenone Inter1 alpha-Halo Intermediate Core->Inter1 Bromination Reformatsky Zinc-Mediated Coupling (Reformatsky) Core->Reformatsky Inter2 Triazole Ketone Inter1->Inter2 + 1,2,4-Triazole Fluconazole FLUCONAZOLE (Bis-triazole) Inter2->Fluconazole Epoxidation & Triazole Addn. ReagentV + 4-(1-bromoethyl)- 5-fluoro-6-chloropyrimidine ReagentV->Reformatsky Voriconazole VORICONAZOLE (Triazole + Pyrimidine) Reformatsky->Voriconazole Resolution

Figure 2: Divergent synthesis pathways for Fluconazole and Voriconazole.

Part 4: Analytical Characterization

To ensure suitability for API synthesis, the following analytical methods are recommended.

4.1 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., ODS-3, 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.[6]

  • Retention Time: ~6.2 min (varies by column).

  • Impurity Markers: Watch for 2',5'-difluoroacetophenone (isomer) and 2',4'-difluoro-alpha-chloroacetophenone (over-reaction byproduct).

4.2 GC Method (Purity Assay)
  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250 °C.

  • Oven Program: 80 °C (hold 2 min)

    
     20 °C/min 
    
    
    
    250 °C.
  • Detector: FID @ 280 °C.

Part 5: Safety & Handling (EHS)

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[3][7][8]

    • H319: Causes serious eye irritation.[3][7]

    • H227: Combustible liquid.[3][8]

  • Handling Protocols:

    • Lachrymator Potential: While not a strong lachrymator, alpha-halogenated derivatives (intermediates in drug synthesis) are potent tear gases. Handle the acetophenone precursor in a fume hood to prevent exposure to downstream byproducts.

    • Storage: Store in a cool, dry place away from oxidizing agents. Keep under nitrogen atmosphere if storing for extended periods to prevent auto-oxidation of the methyl group.

References
  • Vertex Pharmaceuticals. (1998). Process for preparing fluconazole and pharmaceutically acceptable salts thereof. US Patent 5,710,280. Link

  • Pfizer Inc. (2012). Process for preparing voriconazole. US Patent 8,263,769. Link

  • Wang, Y., & Xi, Y. (2015).[6] HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(2), 781-782.[6] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2',4'-Difluoroacetophenone.[9]Link

  • BenchChem. (2025).[10] Friedel-Crafts Acylation for Acetophenone Synthesis.[3] Technical Support Center. Link

Sources

1-(2,4-difluorophenyl)ethanone structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,4-Difluorophenyl)ethanone: Structure, Synthesis, and Medicinal Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Executive Summary

1-(2,4-Difluorophenyl)ethanone (CAS: 364-83-0), also known as 2',4'-difluoroacetophenone, is a privileged scaffold in antifungal drug discovery. It serves as the primary lipophilic anchor for the triazole class of ergosterol biosynthesis inhibitors, most notably Fluconazole and Voriconazole . Its structural uniqueness lies in the 2,4-difluoro substitution pattern, which enhances metabolic stability against oxidative degradation while optimizing the pharmacophore's binding affinity to the heme iron of fungal CYP51 (lanosterol 14α-demethylase).

Part 1: Molecular Architecture & Physicochemical Profile

This section aggregates core physical data and spectroscopic signatures essential for compound validation.

Physicochemical Properties
PropertyDataContext/Notes
CAS Number 364-83-0Primary identifier.[1][2]
Formula C₈H₆F₂OMW: 156.13 g/mol .[1][2][3][4]
Appearance Colorless to pale yellow liquid/low-melting solidMP is approx. 30–35°C; often handled as a liquid at >35°C.
Boiling Point 190–192°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[2]
Density 1.25 g/mL (at 25°C)Denser than water; forms the bottom layer in aqueous extractions.[2]
Solubility DCM, MeOH, Toluene, EtOAcImmiscible with water.
Spectroscopic Identification (Self-Validating Data)

The presence of fluorine atoms induces specific splitting patterns in Proton NMR, serving as a diagnostic tool for purity.[2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.94 (m, 1H): H-6 proton (deshielded by carbonyl).[2]

    • δ 6.95 (m, 1H) & 6.87 (m, 1H): H-3 and H-5 protons (shielded by fluorine).

    • δ 2.62 (d, 3H, J = 5.0 Hz): Acetyl methyl group.

    • Technical Insight: The methyl signal appears as a doublet (not a singlet) due to long-range coupling (

      
      ) with the ortho-fluorine atom.[2] This is a critical quality attribute (CQA) to distinguish it from non-fluorinated analogues.
      
  • ¹⁹F NMR:

    • Typically displays two distinct multiplets in the range of -100 to -115 ppm (relative to CFCl₃), confirming the 2,4-substitution pattern.

Part 2: Synthetic Pathways & Mechanistic Insights

The industrial standard for synthesizing 1-(2,4-difluorophenyl)ethanone is the Friedel-Crafts acylation.[2] This section details the mechanism and a scalable lab protocol.

Mechanism: Regioselective Friedel-Crafts Acylation

The reaction utilizes 1,3-difluorobenzene.[2] The directing effects of the two fluorine atoms (ortho/para directors) work synergistically to direct the electrophile (acylium ion) to the C-4 position.

  • C-2 Position: Sterically hindered (between two fluorines).[2]

  • C-4 Position: Para to F-1 and Ortho to F-3 (Activated and accessible).

FriedelCrafts Start 1,3-Difluorobenzene Complex Acylium Ion Complex (Intermediate) Start->Complex Electrophilic Attack (C-4) Reagents Acetyl Chloride + AlCl3 Reagents->Complex Lewis Acid Activation Product 1-(2,4-Difluorophenyl)ethanone Complex->Product Aqueous Quench (-HCl)

Caption: Regioselective acylation of 1,3-difluorobenzene driven by synergistic ortho/para directing effects.

Validated Laboratory Protocol (Scale: 100 mmol)
  • Setup: Flame-dried 250 mL three-neck flask, N₂ atmosphere, reflux condenser, and dropping funnel.

  • Activation: Charge AlCl₃ (16.0 g, 120 mmol) and DCM (50 mL) . Cool to 0°C.[2]

  • Acylium Formation: Dropwise add Acetyl Chloride (8.5 mL, 120 mmol) . Stir for 15 min until the complex forms (solution turns yellow/orange).

  • Substrate Addition: Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining temp <10°C.

  • Reaction: Warm to RT and reflux for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

  • Quench (Critical): Pour reaction mixture onto ice/HCl slush (exothermic!). The aluminum complex must be fully hydrolyzed.[2]

  • Workup: Extract with DCM (3x). Wash organics with brine and saturated NaHCO₃.[2] Dry over MgSO₄.[2]

  • Purification: Vacuum distillation (bp ~90°C at 15 mmHg) yields the pure ketone.[2]

Part 3: Strategic Applications in Medicinal Chemistry

The primary utility of this scaffold is the synthesis of triazole antifungals.[2] The ketone functionality serves as the "handle" for constructing the tertiary alcohol pharmacophore found in Fluconazole.[2]

The Fluconazole Pathway

The synthesis requires the conversion of the acetyl group into a reactive epoxide, which is then opened by a triazole nucleophile.

FluconazolePath SM 1-(2,4-Difluorophenyl)ethanone Step1 Alpha-Bromination (Br2 / AcOH) SM->Step1 Inter1 2-Bromo-1-(2,4-difluorophenyl)ethanone (Lachrymator!) Step1->Inter1 Step2 Triazole Substitution (1H-1,2,4-triazole / Base) Inter1->Step2 Inter2 Triazole Ketone Intermediate Step2->Inter2 Step3 Corey-Chaykovsky Epoxidation (TMSI / NaH) Inter2->Step3 Epoxide Epoxide Intermediate Step3->Epoxide Step4 Epoxide Opening (1H-1,2,4-triazole) Epoxide->Step4 API Fluconazole (API) Step4->API

Caption: Step-wise transformation of the acetophenone scaffold into the Fluconazole API.

Key Intermediate: Alpha-Bromination

The conversion to 2-bromo-1-(2,4-difluorophenyl)ethanone is the most hazardous step.[2]

  • Reagents: Br₂ in Acetic Acid or NBS/p-TsOH in Acetonitrile.[2]

  • Control: Reaction must be stopped immediately upon consumption of starting material to prevent di-bromination.[2]

  • Safety Note: The bromo-derivative is a potent lachrymator (tear gas agent) and must be handled in a fume hood with full eye protection.[2]

Part 4: Handling, Stability, & Safety

Safety Data Sheet (SDS) Highlights
  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Combustibility: Flash point >75°C.[2]

  • Incompatibility: Strong oxidizing agents and strong bases.[2]

Storage & Stability
  • Hygroscopy: Non-hygroscopic, but best stored under inert gas (Nitrogen/Argon) to prevent slow oxidation of the methyl group over long periods.

  • Light Sensitivity: Store in amber glass; prolonged UV exposure can induce radical degradation.[2]

References

  • Pfizer Inc. (1983).[2] Preparation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. US Patent 4,404,216.[2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 105085, 2',4'-Difluoroacetophenone.

  • Organic Syntheses. (2013).[2] General procedures for alpha-bromination of acetophenones. Org. Synth. 2013, 90, 62-73.[5]

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 2',4'-Difluoroacetophenone.

Sources

2',4'-Difluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2',4'-Difluoroacetophenone: Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2',4'-Difluoroacetophenone, a pivotal fluorinated building block in modern organic synthesis. We delve into its fundamental molecular and physicochemical properties, explore its chemical reactivity, and present a representative synthetic protocol. The guide highlights its critical role as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, with a particular focus on its application as a precursor to key antifungal agents.[1][2] Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a thorough understanding of this important compound.

Introduction: The Significance of a Fluorinated Ketone

2',4'-Difluoroacetophenone (CAS No: 364-83-0) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring.[3][4] This strategic fluorination is not merely an incidental structural feature; it is the primary determinant of the molecule's unique chemical properties and its value in synthesis. The high electronegativity of the fluorine atoms significantly modulates the electronic environment of the aromatic ring and the reactivity of the adjacent carbonyl group.[2] This electronic influence enhances the compound's utility as a building block, making it a preferred starting material for constructing complex molecular architectures.[1][2]

Its applications are diverse, spanning multiple industries. In pharmaceuticals, it is a cornerstone for the synthesis of various active pharmaceutical ingredients (APIs), most notably triazole antifungal drugs.[1][5] In the agrochemical sector, it serves as an intermediate for potent herbicides and pesticides.[1] Furthermore, its unique properties are leveraged in the field of materials science for creating high-performance specialty polymers and chemicals.[1] This guide will elucidate the technical details that underpin its widespread utility.

Molecular and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. 2',4'-Difluoroacetophenone is a colorless to light yellow liquid under standard conditions, and its key identifiers and physical characteristics are summarized below.[2]

Table 1: Core Molecular Identifiers for 2',4'-Difluoroacetophenone

IdentifierValueSource
Molecular Formula C₈H₆F₂O[3][4]
Molecular Weight 156.13 g/mol [3]
CAS Number 364-83-0[3][4]
EC Number 206-667-6[3]
MDL Number MFCD00151261[3]
SMILES String CC(=O)c1ccc(F)cc1F[3]
InChI Key QEWHNJPLPZOEKU-UHFFFAOYSA-N[3]

Table 2: Physicochemical Data for 2',4'-Difluoroacetophenone

PropertyValueSource
Appearance Colorless to light orange/yellow clear liquid[2]
Purity (Typical) ≥98.0% (GC)[1]
Density 1.234 g/mL at 25 °C[3]
Boiling Point 80-81 °C at 25 mmHg[3]
Flash Point 66 °C (152 °F)[2]
Refractive Index n20/D 1.488[3]

Chemical Reactivity and Synthesis

The synthetic versatility of 2',4'-Difluoroacetophenone stems from the combined reactivity of its ketone functional group and the di-fluorinated phenyl ring. The fluorine atoms act as electron-withdrawing groups, influencing the sites of electrophilic aromatic substitution and activating the carbonyl group for nucleophilic attack.[2]

Reactivity_of_2_4_Difluoroacetophenone cluster_molecule 2',4'-Difluoroacetophenone Core Structure cluster_reactions Key Reaction Pathways A Aromatic Ring (C₆H₃F₂) B Carbonyl Group (C=O) A->B Electron-withdrawing effect R2 Electrophilic Aromatic Substitution A->R2 Directed by F atoms C Methyl Group (CH₃) B->C R1 Nucleophilic Addition at Carbonyl Carbon B->R1 Primary site for Grignard reagents, etc. R3 α-Halogenation C->R3 Enolate formation

Caption: Reactivity sites of 2',4'-Difluoroacetophenone.

Representative Synthesis Protocol

A common method for preparing 2',4'-Difluoroacetophenone involves a diazotization-acylation sequence starting from 2,4-difluoroaniline. The following protocol outlines a general, lab-scale procedure based on established chemical principles.[6]

Objective: To synthesize 2',4'-Difluoroacetophenone from 2,4-difluoroaniline.

Materials:

  • 2,4-Difluoroaniline

  • Acetaldoxime

  • Copper Sulfate (CuSO₄)

  • Hydrochloric Acid (HCl) or other suitable acid

  • Sodium Nitrite (NaNO₂)

  • Benzene or other suitable extraction solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

Procedure:

  • Diazotization: Dissolve 2,4-difluoroaniline in an aqueous acidic solution (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Reaction with Acylating Agent: In a separate vessel, prepare a solution containing acetaldoxime and a catalytic amount of copper sulfate.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the acetaldoxime/copper sulfate mixture. Control the pH of the reaction, adjusting to between 3 and 6 (optimally 4) as the reaction proceeds.[6] Vigorous stirring is essential.

  • Work-up and Isolation: After the reaction is complete, perform a steam distillation to isolate the crude product.

  • Extract the distillate with benzene (or another suitable organic solvent).

  • Wash the organic layer sequentially with a dilute NaHCO₃ solution and then with water to remove acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield pure 2',4'-Difluoroacetophenone.[6]

Synthesis_Workflow start Start: 2,4-Difluoroaniline step1 Step 1: Diazotization (Acid, NaNO₂, 0-5°C) start->step1 step2 Step 2: Coupling Reaction (Acetaldoxime, CuSO₄, pH 3-6) step1->step2 step3 Step 3: Steam Distillation step2->step3 step4 Step 4: Solvent Extraction step3->step4 step5 Step 5: Washing & Drying step4->step5 step6 Step 6: Vacuum Distillation step5->step6 end End Product: Pure 2',4'-Difluoroacetophenone step6->end Pharma_Application_Pathway A 2',4'-Difluoroacetophenone (Starting Material) B α-Halogenation A->B Step 1 C Substitution with 1H-1,2,4-Triazole B->C Step 2 D 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone (Key Intermediate) C->D Yields E Further Modification (e.g., Grignard Reaction) D->E Step 3 F Active Pharmaceutical Ingredient (e.g., Fluconazole, Voriconazole) E->F Final Synthesis

Caption: Pathway from 2',4'-Difluoroacetophenone to antifungal APIs.

Safety and Handling

As a laboratory chemical, 2',4'-Difluoroacetophenone must be handled with appropriate precautions. It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [4]Adherence to a strict safety protocol is mandatory.

Standard Handling Protocol:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. [4]2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields (compliant with EN 166). [7] * Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use. [7] * Body Protection: Wear a long-sleeved lab coat. [7]3. Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity. [4]In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. 4. Handling Practices:

    • Avoid breathing fumes, mist, or vapors. [4] * Avoid contact with skin and eyes. [7] * Wash hands and skin thoroughly after handling. [4] * Do not eat, drink, or smoke when using this product. [7]5. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]

Conclusion

2',4'-Difluoroacetophenone is a high-value chemical intermediate whose utility is derived directly from its fluorinated structure. Its predictable reactivity makes it an essential building block for complex molecules in the pharmaceutical and agrochemical industries. [1][2]A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential in their work. Its continued application in the synthesis of next-generation drugs and materials underscores its lasting importance in organic chemistry.

References

  • Google Patents.Preparation method of 2,4-difluoroacetophenone.
  • Lead Pharm. 2',4'-Difluoroacetophenone: A Key Organic Synthesis Intermediate.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 2',4'-Difluoroacetophenone (CAS 364-83-0).[Link]

  • Future Medicinal Chemistry. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.[Link]

  • PubChem. 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone.[Link]

  • Patsnap. Synthetic method of 2,4-dichloroacetophenone.[Link]

Sources

Physical Properties & Technical Profile: 2',4'-Difluoroacetophenone

[1]

Part 1: Executive Technical Summary

2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical fluorinated aromatic intermediate primarily utilized in the synthesis of triazole antifungal agents, including Fluconazole and Voriconazole . Its chemical behavior is defined by the synergistic electronic effects of the two fluorine atoms, which modulate the reactivity of the acetyl group and the aromatic ring, making it a versatile scaffold for nucleophilic additions and further electrophilic substitutions.

This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical characterization standards for researchers in process chemistry and drug discovery.

Part 2: Physicochemical Properties

The following data represents a consensus of experimental values suitable for process engineering and quality control.

Table 1: Core Physical Constants
PropertyValue / RangeTechnical Note
Molecular Formula C₈H₆F₂OMW: 156.13 g/mol
Appearance Colorless to pale yellow liquidOften exists as a supercooled liquid; may crystallize upon prolonged storage at <20°C.
Melting Point 33 – 35 °C Low melting point leads to phase ambiguity in ambient lab conditions.
Boiling Point 190 – 192 °C (at 760 mmHg)80–82 °C at 25 mmHg. High thermal stability allows for distillation.
Density 1.22 – 1.23 g/mL (at 25°C)Significantly denser than non-fluorinated acetophenone (1.03 g/mL).
Refractive Index

= 1.488 – 1.496
Useful for quick purity checks of the liquid phase.
Flash Point 66 °C (150 °F) Class IIIA Combustible Liquid.
Solubility Soluble in MeOH, DCM, TolueneImmiscible with water.

Part 3: Structural Analysis & Electronic Effects

The reactivity of 2',4'-difluoroacetophenone is governed by the competing electronic effects of the fluorine substituents.

  • Inductive Effect (-I): Both fluorine atoms strongly withdraw electron density through the sigma bond framework, deactivating the ring generally.[1]

  • Resonance Effect (+M): The fluorine lone pairs donate electron density into the

    
    -system at the ortho and para positions.
    

In the precursor (1,3-difluorobenzene), the C4 position is ortho to one fluorine and para to the other. This cooperative resonance activation directs electrophilic attack (acylation) to this position, yielding the 2',4'-substitution pattern.

Diagram 1: Electronic Architecture

ElectronicEffectscluster_legendEffect KeyF1F (Pos 2')RingBenzene Ring(Electron Deficient)F1->Ring-I (Inductive Withdrawal)F1->Ring+M (Resonance Donation)F2F (Pos 4')F2->Ring-I (Inductive Withdrawal)F2->Ring+M (Resonance Donation)AcetylAcetyl Group(Pos 1')Ring->AcetylActivated Site (C1')key1Red Dashed = Deactivating (-I)key2Green Solid = Activating (+M)

Caption: Electronic interplay in 2',4'-Difluoroacetophenone. Fluorine atoms deactivate via induction but direct regiochemistry via resonance.[1]

Part 4: Synthesis & Production Protocol

The industrial standard for production is the Friedel-Crafts Acylation of 1,3-difluorobenzene. This route is preferred over Grignard methods due to scalability and atom economy.

Reaction Scheme

Substrate: 1,3-Difluorobenzene Reagent: Acetyl Chloride (or Acetic Anhydride) Catalyst: Aluminum Chloride (

Solvent:
Detailed Protocol (Self-Validating)
  • Catalyst Activation: Suspend anhydrous

    
     (1.1 eq) in dry DCM at 0–5°C.
    
    • Why: Low temperature prevents catalyst decomposition and controls the exotherm of the subsequent complexation.

  • Acylium Ion Formation: Add Acetyl Chloride (1.05 eq) dropwise. Stir until the solution homogenizes.

    • Validation: Evolution of HCl gas (if open system) or slight pressure increase indicates formation of the active electrophile (

      
      ).
      
  • Addition: Add 1,3-difluorobenzene (1.0 eq) slowly, maintaining internal temperature <10°C.

    • Mechanism:[2][3][4][5][6][7][8] The activated C4 position attacks the acylium ion.

  • Reaction: Warm to room temperature (or reflux ~40°C) for 2-4 hours.

    • Endpoint Check: Monitor by TLC (Hexane/EtOAc 9:1) or GC. Disappearance of 1,3-difluorobenzene confirms completion.

  • Quenching (Critical): Pour reaction mixture onto crushed ice/HCl.

    • Why: Hydrolyzes the aluminum-alkoxide complex to release the ketone product.

  • Purification: Extract with DCM, wash with brine, dry over

    
    , and distill under reduced pressure (80°C @ 25 mmHg).
    
Diagram 2: Synthesis Workflow

SynthesisFlowStart1,3-Difluorobenzene(Substrate)IntermediateSigma Complex(Carbocation)Start->IntermediateElectrophilic AttackReagentAcetyl Chloride + AlCl3(Electrophile Gen)Reagent->IntermediateAcylium IonQuenchAcidic Hydrolysis(Ice/HCl)Intermediate->QuenchAromatizationProduct2',4'-Difluoroacetophenone(Crude)Quench->ProductComplex BreakdownDistillVacuum Distillation(190°C atm / 80°C vac)Product->DistillPurification

Caption: Step-wise Friedel-Crafts acylation workflow from substrate activation to purification.

Part 5: Analytical Characterization

Confirming the identity of 2',4'-Difluoroacetophenone requires specific attention to the coupling patterns caused by the fluorine atoms (

Proton NMR ( -NMR, 400 MHz, )

Unlike non-fluorinated acetophenone, the methyl ketone signal is not a simple singlet .

  • 
     2.61 ppm (3H, d, 
    
    
    Hz):
    The methyl protons couple with the ortho-fluorine (through-space/long-range coupling). This doublet is diagnostic for the 2'-fluoro substitution.
  • 
     7.94 ppm (1H, m):  H-6 proton (aromatic).
    
  • 
     6.80 – 7.00 ppm (2H, m):  Overlapping signals for H-3 and H-5 protons due to complex F-H coupling.
    
Carbon NMR ( -NMR)

Expect splitting of carbon signals due to C-F coupling.[9]

  • Carbonyl (C=O): ~195 ppm (appears as a doublet,

    
     Hz).
    
  • C-F Carbons: Large doublets (

    
     Hz) around 160-166 ppm.
    
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1680 – 1690 cm⁻¹ . (Shifted slightly higher than standard acetophenone due to electron withdrawal).[10]

  • C-F Stretch: Strong bands in the 1000 – 1400 cm⁻¹ region.

Part 6: Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Flammability: Combustible liquid (Flash point 66°C). Keep away from open flames.

  • Storage: Store in a cool, dry place. Ensure container is tightly sealed to prevent moisture absorption, which can hydrolyze trace impurities or affect subsequent anhydrous reactions (e.g., Grignard).

References

  • Sigma-Aldrich. (2024). 2',4'-Difluoroacetophenone Product Specification & SDS. Link

  • PubChem. (2024). Compound Summary: 2',4'-Difluoroacetophenone (CAS 364-83-0).[11] National Library of Medicine. Link

  • BenchChem. (2024). Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link

  • ChemicalBook. (2024).[7] 1H NMR Spectrum of 2',4'-Difluoroacetophenone. Link

  • Ossila. (2024).[12] 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: Synthesis Intermediate for APIs. Link

2',4'-Difluoroacetophenone: Structural Architecture and Synthetic Utility in Azole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 2',4'-Difluoroacetophenone.

Executive Summary

2',4'-Difluoroacetophenone (DFAP) is a critical fluorinated aromatic intermediate (CAS: 364-83-0) serving as the structural scaffold for a major class of triazole antifungal agents, including Fluconazole and Voriconazole. Its significance lies in the specific 2,4-difluorophenyl substitution pattern, which imparts metabolic stability and optimized lipophilicity to the final drug candidates. This guide analyzes the compound's electronic properties, industrial synthesis via Friedel-Crafts acylation, and its role as a pharmacophore building block.

Chemical Identity & Physical Properties

DFAP presents as a colorless to pale yellow liquid.[1] The presence of two fluorine atoms on the phenyl ring significantly alters its boiling point and density compared to non-fluorinated acetophenone.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 1-(2,4-Difluorophenyl)ethanone
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
CAS Number 364-83-0
Boiling Point 80–81 °C@ 25 mmHg (Reduced Pressure)
Boiling Point ~198–202 °C@ 760 mmHg (Atmospheric)
Density 1.234 g/mL@ 25 °C
Refractive Index n20/D 1.488
Solubility Soluble in organic solvents (DCM, Toluene)Immiscible with water

Molecular Architecture & Electronic Properties

Regiochemistry and Fluorine Effects

The 2,4-substitution pattern is not arbitrary; it is a direct consequence of the directing effects during synthesis and a requirement for biological activity.

  • Electronic Induction: The fluorine atoms are highly electronegative, withdrawing electron density via induction (-I effect) while donating density via resonance (+R effect). In the precursor (1,3-difluorobenzene), the 4-position is activated for electrophilic attack because it is ortho to one fluorine and para to the other. The 2-position is sterically hindered (sandwiched between two fluorines), making the 4-position the kinetically favored site for acylation.

  • Conformational Locking: NMR studies suggest a preference for the s-trans conformation of the acetyl group relative to the C1-C2 bond. This is likely due to dipolar repulsion between the carbonyl oxygen and the ortho-fluorine atom, as well as potential weak intramolecular interactions.

Through-Space Coupling (NMR Feature)

A distinct feature of DFAP is the "Through-Space" coupling observed in Proton NMR. Unlike typical acetophenones where the methyl ketone protons appear as a singlet, the methyl protons in DFAP often appear as a doublet (


). This splitting arises from the spatial proximity of the methyl protons to the ortho-fluorine (F-19), a phenomenon known as through-space spin-spin coupling.

Synthetic Pathways: Friedel-Crafts Acylation

The industrial standard for producing DFAP is the Friedel-Crafts acylation of 1,3-difluorobenzene. This protocol prioritizes regioselectivity and yield.

Reaction Mechanism & Protocol

Reaction: 1,3-Difluorobenzene + Acetyl Chloride


 2',4'-Difluoroacetophenone + HCl

Experimental Protocol (Lab Scale):

  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and an HCl gas trap (NaOH scrubber).

  • Catalyst Activation: Charge the flask with Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) and dry Dichloromethane (DCM) or use excess 1,3-difluorobenzene as solvent.

  • Acylation: Cool the mixture to 0–5 °C. Add Acetyl Chloride (1.1 eq) dropwise.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) slowly to control the exotherm. The solution will darken as the sigma-complex forms.

  • Reflux: Heat to reflux (approx. 40 °C for DCM) for 2–4 hours to drive the reaction to completion.

  • Quenching: Caution: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum alkoxide complex.

  • Purification: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 80–81 °C @ 25 mmHg).

Pathway Visualization

The following diagram illustrates the mechanistic flow from precursors to the active intermediate.

FriedelCrafts Start 1,3-Difluorobenzene (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagent Acetyl Chloride + AlCl3 Complex Acylium Ion [CH3-C+=O] Reagent->Complex Lewis Acid Activation Complex->Intermediate Product 2',4'-Difluoroacetophenone (DFAP) Intermediate->Product - H+ (Aromatization)

Figure 1: Friedel-Crafts acylation pathway for the synthesis of DFAP, highlighting the electrophilic aromatic substitution mechanism.

Pharmaceutical Utility: The Fluconazole Connection

DFAP is the "anchor" of the Fluconazole molecule. The 2,4-difluorophenyl moiety is essential for the drug's pharmacokinetic profile, preventing rapid metabolic hydroxylation of the phenyl ring (blocked by Fluorine).

Synthesis of Fluconazole from DFAP:

  • Alpha-Halogenation: DFAP is brominated or chlorinated at the alpha-position to form 2-chloro-2',4'-difluoroacetophenone.

  • Triazole Addition: The alpha-halo ketone reacts with 1H-1,2,4-triazole.[2]

  • Epoxidation/Grignard: Subsequent steps involve the addition of a second triazole unit and the formation of the tertiary alcohol.

FluconazoleSynthesis DFAP 2',4'-Difluoroacetophenone (Starting Material) AlphaHalo 2-Chloro-2',4'-difluoroacetophenone (Intermediate) DFAP->AlphaHalo Alpha-Chlorination (SO2Cl2 or Cl2) Fluconazole Fluconazole (API) AlphaHalo->Fluconazole Multi-step Azole Insertion & Grignard Triazole 1,2,4-Triazole Triazole->Fluconazole Reagent

Figure 2: Retrosynthetic logic showing DFAP as the core scaffold for Fluconazole.

Spectroscopic Characterization

Validation of the structure is performed via NMR and Mass Spectrometry.[3]

Table 2: Spectral Data
TechniqueSignal/PeakAssignment
¹H NMR (CDCl₃)

2.62 ppm (d,

Hz, 3H)
Methyl group (-CH₃). Doublet due to coupling with F-19 (ortho).

6.85 – 7.00 ppm (m, 2H)
Aromatic protons (H-3', H-5').

7.94 ppm (m, 1H)
Aromatic proton (H-6'). Deshielded by carbonyl.
MS (EI)

156

Molecular Ion.

141

Base peak (Loss of methyl group).
IR (Neat) ~1680–1690 cm⁻¹C=O Stretch (Conjugated Ketone).

Safety and Handling

  • Hazards: DFAP is an irritant to eyes, respiratory system, and skin. It acts as a lachrymator (tear gas effect) in high concentrations.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.

  • PPE: Use chemical-resistant gloves (Nitrile) and a fume hood is mandatory due to volatility and irritation potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67770, 2',4'-Difluoroacetophenone. Retrieved from [Link]

  • U.S. Patent 5,710,280.Process for preparing fluconazole.

Sources

Technical Guide: Reactivity & Synthetic Utility of 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',4'-Difluoroacetophenone (2,4-DFAP) is a critical pharmacophore precursor, most notably serving as the structural backbone for triazole antifungal agents (e.g., Fluconazole, Voriconazole).[1] Its utility stems from the unique electronic environment created by the ortho, para-difluoro substitution pattern. This guide analyzes the specific reactivity profiles of 2,4-DFAP, distinguishing between the ring-fluorine stability required for metabolic resistance and the alpha-carbonyl reactivity exploited for synthetic elaboration.

Electronic Architecture & Reactivity Profile

The reactivity of 2,4-DFAP is defined by the competition between the fluorine atoms' inductive withdrawal (


) and mesomeric donation (

), coupled with the electron-withdrawing acetyl group.
The "Fluorine Push-Pull"

Fluorine is the most electronegative element, creating a strong dipole that withdraws electron density from the benzene ring (


-framework). However, its lone pairs can donate electron density into the 

-system.
  • Inductive Effect (

    
    ):  Dominant. Deactivates the ring towards Electrophilic Aromatic Substitution (
    
    
    
    ) but activates it towards Nucleophilic Aromatic Substitution (
    
    
    ).
  • Mesomeric Effect (

    
    ):  Weaker than 
    
    
    
    , but directs incoming electrophiles to ortho and para positions.
The Acetyl Activation

The acetyl group at position 1 is a strong electron-withdrawing group (EWG).

  • Alpha-Proton Acidity: The 2,4-difluoro substitution, combined with the carbonyl, significantly increases the acidity of the

    
    -methyl protons (
    
    
    
    ), facilitating enolization.
  • Ring Deactivation: The acetyl group further deactivates the ring, making the C-F bonds susceptible to nucleophilic attack, particularly at the 4-position (para to the ketone).

Visualization: Electronic Force Map

The following diagram illustrates the electronic vectors influencing the molecule's reactivity.

ElectronicEffects Ring Benzene Ring (Electron Deficient) Acetyl Acetyl Group (EWG) Alpha-Activation Ring->Acetyl Resonance w/ Carbonyl F2 2-Fluoro (-I, +M) Steric Hindrance F2->Ring Inductive Withdrawal F4 4-Fluoro (-I, +M) Para-Blocking F4->Ring Inductive Withdrawal Acetyl->Ring Deactivation (SEAr) Nucleophile Nucleophile (Nu-) Acetyl->Nucleophile Alpha-Halogenation Target Nucleophile->Ring Potential SNAr (C4)

Figure 1: Electronic vector map showing the inductive pull of fluorine atoms and the activation of the acetyl group.

Synthetic Utility: The Alpha-Functionalization Gateway

The primary synthetic application of 2,4-DFAP is the functionalization of the alpha-carbon to create "azole" antifungals. The fluorine atoms are not intended to leave; they must remain to block metabolic oxidation sites on the final drug.

Mechanism: Alpha-Bromination

The conversion of 2,4-DFAP to


-bromo-2',4'-difluoroacetophenone is the industry-standard first step.
  • Acid Catalysis: Protonation of the carbonyl oxygen.[2]

  • Enolization: The electron-deficient ring aids the removal of an

    
    -proton.
    
  • Bromination: The enol attacks molecular bromine (

    
    ).
    

Critical Insight: The 2,4-difluoro substitution pattern makes the ring electron-poor, which actually slows the rate of enolization compared to non-fluorinated acetophenones. However, once formed, the enol reacts rapidly. Control of pH is vital to prevent poly-bromination.

Comparative Reactivity Data
ReactantConditionsProductYieldNotes
2,4-DFAP

/

, 25°C

-Bromo-2,4-DFAP
85-92%Standard industrial route. Selective mono-bromination.
2,4-DFAP

/ EtOAc

-Bromo-2,4-DFAP
95%Heterogeneous catalysis; cleaner workup but higher cost.
2,4-DFAP

/ Acetyl Chloride
No ReactionN/A2,4-DFAP is the product of Friedel-Crafts, not the substrate.

Experimental Protocol: Selective Alpha-Bromination

Objective: Synthesis of 2-bromo-1-(2,4-difluorophenyl)ethanone (Intermediate for Fluconazole). Scale: Laboratory (10g basis).

Materials & Safety
  • Substrate: 2',4'-Difluoroacetophenone (10.0 g, 64 mmol).

  • Reagent: Bromine (

    
    ) (10.3 g, 64.5 mmol). Warning: Highly Toxic/Corrosive. 
    
  • Solvent: Glacial Acetic Acid (50 mL).

  • Catalyst: 48% HBr (0.5 mL).

Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).

  • Solvation: Dissolve 2,4-DFAP (10.0 g) in Glacial Acetic Acid (40 mL). Add catalytic HBr (0.5 mL) to initiate enolization.

  • Addition: Dilute

    
     (10.3 g) in Acetic Acid (10 mL) and transfer to the addition funnel.
    
  • Reaction:

    • Heat the solution to 40°C.

    • Add the bromine solution dropwise over 60 minutes.

    • Observation: The deep red color of bromine should disappear rapidly upon contact with the solution, indicating consumption.

    • Self-Validating Check: If the red color persists, the enolization is too slow. Increase temperature slightly (to 50°C) or add more acid catalyst.

  • Quench: Stir for an additional 30 minutes. Pour the mixture into ice-water (200 mL).

  • Isolation: The product will precipitate as a white/off-white solid. Filter via vacuum filtration.

  • Purification: Recrystallize from cyclohexane or ethanol/water to remove traces of 2,2-dibromo impurity.

Synthetic Pathway Diagram

SynthesisPath Start 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation (AcCl / AlCl3) Start->Step1 Inter1 2',4'-Difluoroacetophenone (2,4-DFAP) Step1->Inter1 Step2 Alpha-Bromination (Br2 / AcOH) Inter1->Step2 Inter2 Alpha-Bromo-2,4-DFAP Step2->Inter2 Step3 Triazole Substitution (1,2,4-Triazole / Base) Inter2->Step3 Final Fluconazole/Voriconazole Precursor Step3->Final

Figure 2: The synthetic lineage from raw material to API precursor.

Medicinal Chemistry: The Role of Fluorine

Why use 2,4-DFAP instead of non-fluorinated acetophenone?

  • Metabolic Blocking: The primary metabolic pathway for phenyl rings is oxidation at the para position by Cytochrome P450 enzymes. The C4-Fluorine atom (bond strength

    
     kcal/mol) effectively blocks this oxidation, significantly increasing the half-life of the drug.
    
  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), enhancing membrane permeability and bioavailability of the final antifungal agent.
    
  • Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic landscape, often improving binding affinity to the fungal CYP51 enzyme (lanosterol 14

    
    -demethylase).
    

References

  • Friedel-Crafts Synthesis

    • Title: Preparation of 2,4-difluoroacetophenone.[1][3][4][5][6][7]

    • Source: CN102531870A (P
    • URL
  • Fluconazole Synthesis Pathway

    • Title: Process for preparing fluconazole and pharmaceutically acceptable salts thereof.[5]

    • Source: US Patent 5,710,280.[3][5]

    • URL
  • Alpha-Bromination Protocols

    • Title: Applic

      
      -bromination reaction on acetophenone derivatives in experimental teaching.[2][8][9]
      
    • Source: BMC Chemistry, 2024.[9]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Mechanisms of reactions of halogenated compounds: Effects of fluorine substituents.
    • Source: ResearchG
    • URL:[Link]

Sources

2',4'-Difluoroacetophenone: The Fluorinated Gateway to Azole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to enhance metabolic stability and lipophilicity. 2',4'-Difluoroacetophenone (DFAP) represents a critical scaffold in this domain. It serves as the structural anchor for the 2,4-difluorophenyl pharmacophore found in blockbuster triazole antifungals, including Fluconazole , Voriconazole , and Posaconazole .

This guide moves beyond basic property listing to analyze DFAP as a reactive intermediate. We will dissect its synthesis, its critical activation via


-halogenation, and its transformation into complex pharmaceutical actives.

Chemical Identity & Physical Profile[1][2][3][4][5]

DFAP is a substituted aromatic ketone. The presence of fluorine atoms at the ortho and para positions activates the ring for specific nucleophilic aromatic substitutions while simultaneously deactivating it toward electrophilic attacks compared to non-fluorinated analogs.

Table 1: Physicochemical Specifications
PropertySpecificationRelevance to Processing
CAS Number 364-83-0Global Inventory Identification
Formula

MW: 156.13 g/mol
Appearance Colorless to pale yellow liquidColor indicates oxidation/impurities
Boiling Point 80–81 °C @ 25 mmHgVacuum distillation required for purification
Density 1.234 g/mL @ 25 °CPhase separation in aqueous workups
Flash Point 66 °C (Closed Cup)Class IIIA Combustible Liquid
Solubility Soluble in MeOH, DCM, TolueneCompatible with standard organic solvents

Upstream Synthesis: Regioselective Friedel-Crafts Acylation

The industrial production of DFAP relies on the regioselective acetylation of 1,3-difluorobenzene. This reaction is governed by the directing effects of the fluorine substituents.

Mechanistic Insight

Fluorine is an ortho/para director but a deactivator. In 1,3-difluorobenzene:

  • Position 2 (between F atoms): Sterically hindered.

  • Position 5 (meta to both): Electronic deactivation prevents attack.

  • Position 4 (ortho to one, para to other): The electronically and sterically favored site.

Workflow Diagram: Synthesis of DFAP

DFAP_Synthesis Start 1,3-Difluorobenzene Inter Acylium Ion Complex (Electrophilic Attack) Start->Inter DCM Reflux Reagent Acetyl Chloride + AlCl3 (Catalyst) Reagent->Inter Product 2',4'-Difluoroacetophenone (DFAP) Inter->Product Hydrolysis (Quench) Waste HCl Gas (Scrubbing Required) Inter->Waste

Figure 1: The regioselective Friedel-Crafts acylation pathway converting 1,3-difluorobenzene to DFAP.

Critical Reactivity: The -Halogenation Gateway

DFAP itself is rarely the final API. Its primary utility lies in its conversion to


-halo-2',4'-difluoroacetophenones  (specifically the 

-chloro or

-bromo derivatives). This step "activates" the acetyl group, allowing for the nucleophilic substitution required to attach the triazole ring characteristic of antifungal drugs.
Protocol: -Bromination of DFAP

Objective: Synthesis of 2-bromo-2',4'-difluoroacetophenone (Key Intermediate). Scale: Laboratory (50 mmol scale).

Reagents
  • Substrate: 2',4'-Difluoroacetophenone (7.8 g, 50 mmol)

  • Brominating Agent: Bromine (

    
    ) (2.6 mL, 50 mmol) or NBS (for milder conditions).
    
  • Catalyst: Glacial Acetic Acid (catalytic amount) or HBr.

  • Solvent: Dichloromethane (DCM) or Methanol.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (to trap HBr).

  • Solvation: Dissolve DFAP in 50 mL of DCM. Add 0.5 mL of HBr (48%) or glacial acetic acid to initiate enolization.

  • Addition: Cool the solution to 0–5 °C. Add

    
     dropwise over 30 minutes. Note: The solution will initially be red/brown. The color should fade as 
    
    
    
    is consumed.
  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting ketone.

  • Quench: Wash the organic layer with saturated

    
     (2 x 50 mL) to neutralize acid, followed by sodium thiosulfate solution (to remove unreacted bromine).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a pale yellow oil or solid (Yield >85%).

Process Note: In industrial settings for Fluconazole,


-chlorination  is often preferred using sulfuryl chloride (

) or by starting directly with chloroacetyl chloride in the Friedel-Crafts step to bypass the handling of elemental halogens.

Pharmaceutical Case Study: Synthesis of Fluconazole

The transformation of DFAP to Fluconazole (Diflucan) is a classic example of convergent synthesis. The pathway involves the construction of the epoxide followed by the introduction of the triazole rings.

The "Azole" Workflow
  • Activation: DFAP

    
    
    
    
    
    -Chloro-DFAP.
  • Substitution:

    
    -Chloro-DFAP + 1,2,4-Triazole 
    
    
    
    Mono-triazole ketone.
  • Epoxidation: Corey-Chaykovsky reaction using Trimethylsulfoxonium Iodide (TMSI).

  • Ring Opening: Epoxide + 1,2,4-Triazole

    
    Fluconazole .
    
Pathway Visualization

Fluconazole_Path DFAP 2',4'-Difluoroacetophenone AlphaHalo alpha-Chloro-2',4'-DFAP (Activated Intermediate) DFAP->AlphaHalo Cl2 or SO2Cl2 MonoTri Mono-Triazole Ketone AlphaHalo->MonoTri 1,2,4-Triazole / Base Epoxide Oxirane Intermediate (via Corey-Chaykovsky) MonoTri->Epoxide TMSI / NaH (Epoxidation) Fluconazole Fluconazole (API) Epoxide->Fluconazole 1,2,4-Triazole / Base

Figure 2: The stepwise conversion of DFAP into the antifungal agent Fluconazole.[1]

Handling & Safety (EHS)

Working with fluorinated aromatics and lachrymators requires strict adherence to safety protocols.[2][3]

  • Lachrymator Potential: While DFAP is an irritant, its

    
    -halo derivatives (bromo/chloro) are potent lachrymators  (tear gas agents). All downstream processing must occur in a functioning fume hood.
    
  • Skin Absorption: Fluorinated compounds can enhance skin permeability. Double-gloving (Nitrile/Neoprene) is recommended.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which can induce uncontrolled condensation).

References

  • Pfizer Inc. (1998). Process for the preparation of fluconazole and intermediates thereof. U.S. Patent 5,710,280. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24856000, 2',4'-Difluoroacetophenone. Link

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18(38). Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2',4'-Difluoroacetophenone. Link

  • Organic Chemistry Portal. (2023). Friedel-Crafts Acylation: Mechanism and Recent Literature. Link

Sources

general description of 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 364-83-0 | Molecular Formula: C₈H₆F₂O Primary Application: Pharmacophore precursor for Triazole Antifungals

Executive Summary

2',4'-Difluoroacetophenone is not merely a chemical building block; it is a privileged scaffold in medicinal chemistry. Its structural core—the 2,4-difluorophenyl moiety—serves as the lipophilic anchor for a generation of azole antifungals, including Fluconazole and Voriconazole .

This guide analyzes the compound beyond its physical properties, focusing on the why and how of its application. The strategic placement of fluorine atoms at the ortho and para positions confers metabolic resistance against cytochrome P450 oxidation while modulating the pKa of proximal functional groups, a critical factor in the bioavailability of the final drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The physical state of 2',4'-Difluoroacetophenone is often a point of confusion in literature due to its melting point hovering near standard room temperature. It typically presents as a liquid in warm climates and a low-melting crystalline solid in climate-controlled laboratories.

PropertyValueTechnical Insight
Molecular Weight 156.13 g/mol Optimal range for fragment-based drug design (<300 Da).
Physical State Liquid / Low-Melting SolidMP: ~22–24°C. Requires warm water bath for quantitative transfer if solidified.
Boiling Point 190–191°CHigh boiling point allows for high-temperature derivatization without pressure vessels.
Density 1.265 g/mLDenser than water; biphasic extractions will result in the organic layer being on the bottom (if using non-halogenated solvents like ether) or bottom (DCM).
Flash Point 66°CClass IIIA Combustible Liquid.
Electronic Character Electron-Deficient RingThe two fluorine atoms exert a strong inductive withdrawing effect (-I), deactivating the ring toward further electrophilic substitution.

Synthetic Routes & Industrial Production[6][7]

The industrial synthesis of 2',4'-Difluoroacetophenone is a study in regioselectivity. The primary challenge is directing the acetyl group to the 1-position while avoiding poly-acylation or substitution at the 6-position.

The Friedel-Crafts Acylation (Standard Industrial Route)

The most robust method involves the acylation of 1,3-difluorobenzene. Unlike standard Friedel-Crafts reactions using stoichiometric solvents (like nitrobenzene), modern process chemistry utilizes excess 1,3-difluorobenzene as both the reactant and the solvent.

  • Regioselectivity: The fluorine atoms at positions 1 and 3 are ortho/para directors. However, steric hindrance and electronic repulsion make the position between the fluorines (C2) highly unfavorable. The C4 position (para to F1, ortho to F3) and C6 position (ortho to F1, para to F3) are electronically similar, but C4 is sterically preferred for the acetyl attack.

FriedelCrafts Reactant 1,3-Difluorobenzene (Excess Solvent) Intermediate Sigma Complex (Acylium Ion Attack) Reactant->Intermediate Electrophilic Subst. Reagent Acetyl Chloride + AlCl3 Reagent->Intermediate Product 2',4'-Difluoroacetophenone (>90% Regioselectivity) Intermediate->Product -HCl -AlCl3

Figure 1: Regioselective synthesis via Friedel-Crafts acylation. The use of excess substrate minimizes di-acylation by diluting the active acylium species.

Pharmaceutical Applications: The Azole Pathway

The 2,4-difluorophenyl group is not accidental. In the development of Fluconazole (Pfizer), researchers found that non-fluorinated analogs suffered from rapid metabolic degradation.

Metabolic Stability & Pharmacokinetics[1]
  • Metabolic Blockade: The C-H bonds at the 2 and 4 positions of a phenyl ring are prime targets for oxidative metabolism (hydroxylation). Replacing these hydrogens with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks these sites from Cytochrome P450 attack.

  • Lipophilicity: The fluorine substitution increases the logP, enhancing membrane permeability, which is crucial for treating systemic fungal infections (e.g., fungal meningitis).

Synthesis of Fluconazole

The 2',4'-difluoroacetophenone is the "root" of the synthesis. It must first be activated at the alpha-position.[1]

FluconazolePath Start 2',4'-Difluoroacetophenone Step1 Alpha-Bromination (Br2/AcOH) Start->Step1 Inter1 2-Bromo-2',4'-difluoroacetophenone (Lachrymator!) Step1->Inter1 Step2 Triazole Coupling (1H-1,2,4-Triazole) Inter1->Step2 Inter2 Intermediate Ketone Step2->Inter2 Step3 Corey-Chaykovsky Epoxidation Inter2->Step3 Final Fluconazole Step3->Final

Figure 2: The critical role of the acetophenone precursor in the "Pfizer Route" to Fluconazole.

Experimental Protocol: Alpha-Bromination

Objective: Selective bromination of the alpha-carbon to generate 2-bromo-2',4'-difluoroacetophenone. Safety Critical: The product is a potent lachrymator (tear gas). All operations must occur in a high-efficiency fume hood.

Reagents & Stoichiometry
  • Substrate: 2',4'-Difluoroacetophenone (1.0 eq)

  • Reagent: Bromine (Br₂) (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH) (5-10 volumes)

  • Catalyst: Hydrobromic acid (HBr) (catalytic drops) or AlCl₃ (optional)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Dissolution: Charge the flask with 2',4'-Difluoroacetophenone and Glacial Acetic Acid. Stir until homogeneous. Note: If the starting material is solid, gentle warming (30°C) may be required.

  • Catalysis: Add 2-3 drops of 48% HBr to initiate enolization. The reaction proceeds via the enol form of the ketone.

  • Addition: Add the Bromine solution dropwise over 60 minutes at room temperature.

    • Visual Cue: The deep red color of bromine should dissipate rapidly upon contact with the solution, indicating active consumption. If color persists, pause addition and warm slightly to 40°C.

  • Quench: Once addition is complete, stir for an additional 30 minutes. Pour the mixture into ice-cold water (5x volume).

  • Isolation: The product will precipitate as a solid (unlike the liquid starting material). Filter the solid.[2]

  • Purification: Recrystallize from ethanol/water or hexane.

    • Target: White to off-white crystals.

    • MP Check: Product melts at ~109–111°C.

Troubleshooting & Validation
  • Issue: Poly-bromination.

    • Cause: Excess bromine or high temperatures.

    • Fix: Strictly control temperature (<30°C) and stoichiometry.

  • Issue: No Reaction (Bromine color persists).

    • Cause: Failure to enolize.

    • Fix: Add AlCl₃ catalyst or increase temperature to 50°C.

References

  • Pfizer Inc. (1983). Process for preparing fluconazole. U.S. Patent 4,404,216. Link

  • Richardson, K., et al. (1990). Discovery of Fluconazole, a Novel Antifungal Agent. Reviews of Infectious Diseases. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2',4'-Difluoroacetophenone. Link

  • Gao, Y., et al. (2024).[3] Application of α-bromination reaction on acetophenone derivatives. BMC Chemistry. Link

  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[4] Link

Sources

Technical Guide: Operational Safety and Handling of 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical fluorinated aromatic intermediate, primarily utilized as a pharmacophore building block in the synthesis of triazole-class antifungal agents (e.g., Fluconazole, Voriconazole). While chemically stable under standard storage conditions, it presents specific hazards—notably skin/eye irritation, combustibility, and the potential for releasing hydrogen fluoride (HF) during thermal decomposition.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these hazards and field-proven protocols for researchers handling this compound in drug discovery and process chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical state of 2',4'-Difluoroacetophenone is prerequisite to designing safe engineering controls. Note the relatively low flash point, which categorizes it as a combustible liquid, requiring static grounding measures during transfer.

PropertyValueContext for Researchers
CAS Number 364-83-0Unique identifier for inventory/regulatory tracking.
Molecular Formula C₈H₆F₂OFluorinated aromatic ketone.
Molecular Weight 156.13 g/mol Used for stoichiometric calculations in synthesis.
Boiling Point 80–81 °C @ 25 mmHgCritical: High vacuum required for distillation. Atmospheric BP is significantly higher (~190°C), increasing decomposition risk if distilled without vacuum.
Flash Point ~66 °C (150.8 °F)Combustible. Keep away from open flames and hot surfaces.
Density 1.234 g/mL @ 25 °CHeavier than water; sinks in aqueous biphasic extractions.
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or degradation.

Toxicological Mechanisms & GHS Classification

Primary Hazards (GHS)

The compound acts as a potent irritant to mucous membranes. The mechanism involves the lipophilic nature of the acetophenone moiety facilitating dermal penetration, while the ketone group can react with nucleophilic residues in proteins, leading to sensitization or irritation.

  • Skin Irritation (Category 2): Causes localized dermatitis. Prolonged contact defats the skin.

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1] Vapors can cause lacrimation at low concentrations.

  • STOT-SE (Category 3): Respiratory tract irritation.[2] Inhalation of mists or high vapor concentrations triggers coughing and bronchial spasms.

The "Hidden" Hazard: Thermal Decomposition

While the molecule itself is not corrosive, thermal decomposition (e.g., in a fire or runaway reaction) breaks the Carbon-Fluorine bond.

  • Reaction:

    
    
    
  • Risk: Generation of Hydrogen Fluoride (HF) gas.[2] HF is highly corrosive and systemic poison that sequesters calcium ions, leading to hypocalcemia and cardiac arrest.

  • Implication: Firefighting in areas storing significant quantities requires full breathing apparatus (SCBA) and post-fire cleanup must treat ash/water as HF-contaminated.

Operational Safety & Engineering Controls

Engineering Controls
  • Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Vacuum Systems: When distilling (bp 80-81°C @ 25mmHg), use a cold trap (liquid

    
     or dry ice/acetone) to prevent fluorinated vapors from entering the pump oil, which can lower pump efficiency and corrode internals.
    
Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are recommended. Latex is permeable to many aromatic ketones. For prolonged immersion or spill cleanup, use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical splash goggles. Face shield required if handling >500 mL or conducting vacuum distillations.

  • Respiratory: If fume hood is unavailable (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the potential for HF byproducts.

Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing decision points for waste and exposure.

SafetyWorkflow Start Storage (Cool, Dry, Inert Gas) Transfer Transfer/Weighing (Fume Hood, Nitrile Gloves) Start->Transfer Check Peroxides/Color Reaction Synthesis (e.g., Friedel-Crafts / Triazole sub) Transfer->Reaction Inert Atmosphere (N2/Ar) Reaction->Reaction Reflux (Max 140°C) Quench Quenching/Workup (Exotherm Control) Reaction->Quench Monitor Temp Waste Waste Disposal (Halogenated Organic) Quench->Waste pH Neutralization

Figure 1: Operational workflow for utilizing 2',4'-Difluoroacetophenone in synthesis, highlighting critical control points.

Emergency Response Protocols

Exposure Response Logic

Immediate action is required to mitigate lipophilic absorption and potential HF effects from degradation products.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min w/ Soap Check for HF burn signs Skin->ActionSkin ActionEye Flush 15min Remove contacts Eye->ActionEye ActionInhale Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision tree for emergency response following exposure.

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • PPE: Don double nitrile gloves, goggles, and lab coat.

  • Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.

  • Disposal: Collect in a sealable container labeled "Hazardous Waste: Flammable, Irritant (Contains Fluorine)".

Scientific Context: Why Use It?

To validate the necessity of handling this hazard, it is important to understand its role in the pharmaceutical pipeline. 2',4'-Difluoroacetophenone is a "privileged structure" in medicinal chemistry.

  • Antifungal Synthesis: It is the starting material for 2,4-Difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone , a key intermediate for Fluconazole and Voriconazole .[3] The fluorine atoms at the 2 and 4 positions increase metabolic stability (blocking P450 oxidation sites on the ring) and enhance lipophilicity, allowing the drug to penetrate fungal cell membranes.

  • Reaction Pathway: Typically, the ketone is brominated at the alpha position, followed by nucleophilic substitution with 1,2,4-triazole.

    • Safety Note: The bromination step (using

      
       or NBS) creates a lachrymator (alpha-bromo ketone). The hazard profile escalates significantly at this step.
      

References

  • PubChem. (n.d.).[4] 2',4'-Difluoroacetophenone (CID 67770).[4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2',4'-Difluoroacetophenone.[5][6][3] Retrieved February 7, 2026, from [Link]

  • Shou, M., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved February 7, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2',4'-Difluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a cornerstone in modern medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile chemical building block, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing metabolic stability and binding affinity in its derivatives—a critical consideration in drug design. This guide provides an in-depth exploration of 2',4'-Difluoroacetophenone, covering its chemical identity, physicochemical properties, synthesis, and its pivotal application as a key starting material in the production of widely-used azole antifungal agents. For researchers and professionals in the field, a thorough understanding of this compound is essential for the efficient development of novel therapeutics.

Chemical Identity and Synonyms

Precise identification of a chemical entity is fundamental for research, procurement, and regulatory compliance. 2',4'-Difluoroacetophenone is known by several names and is cataloged under various registry numbers. Its formal IUPAC name is 1-(2,4-Difluorophenyl)ethan-1-one .[1] The comprehensive list of its identifiers is summarized in the table below for clarity and cross-referencing.

Identifier TypeValue
IUPAC Name 1-(2,4-Difluorophenyl)ethan-1-one[1]
CAS Number 364-83-0
EC Number 206-667-6
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Linear Formula F₂C₆H₃COCH₃
SMILES CC(=O)c1ccc(F)cc1F
InChI 1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
InChIKey QEWHNJPLPZOEKU-UHFFFAOYSA-N
PubChem Substance ID 24856000
MDL Number MFCD00151261
Beilstein/REAXYS No. 1940741

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of 2',4'-Difluoroacetophenone are crucial for its handling, reaction monitoring, and quality control.

Physicochemical Data

This compound is typically supplied as a liquid with a distinct boiling point under reduced pressure, indicating its relatively low volatility at ambient temperature.

PropertyValue
Appearance Colorless to light yellow/orange liquid
Boiling Point 80-81 °C at 25 mmHg
Density 1.234 g/mL at 25 °C
Refractive Index (n20/D) 1.488
Flash Point 66 °C (150.8 °F) - closed cup
Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of 2',4'-Difluoroacetophenone. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the adjacent fluorine atoms.

SpectroscopyData
¹H NMR (399.65 MHz, CDCl₃)δ (ppm): 7.94 (m, 1H), 6.95 (m, 1H), 6.87 (m, 1H), 2.62 (t, J=5.1 Hz, 3H)[2]
FT-IR Vibrational spectral analysis has been conducted via FT-IR and FT-Raman spectroscopy. Key absorptions are expected for the C=O (ketone) stretch, C-F stretches, and aromatic C-H and C=C vibrations.
Mass Spectrometry Molecular Ion (M+): 156 m/z; Base Peak: 141 m/z ([M-CH₃]⁺)[2]

Synthesis and Reactivity

The synthesis of 2',4'-Difluoroacetophenone and its subsequent chemical transformations are central to its utility. The primary route to its formation is the Friedel-Crafts acylation, and its most significant reaction involves the α-halogenation of the ketone's methyl group.

Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation

The standard industrial synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

Mechanism Rationale:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a highly reactive acylium ion (CH₃CO⁺).[3][5] This is the key electrophile for the reaction.

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the acylium ion. The fluorine atoms are deactivating but are ortho-, para-directing. Acylation occurs at the 4-position, para to one fluorine and ortho to the other, due to steric hindrance at the 2-position (between the two fluorine atoms).

  • Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the stable aromatic ring, yielding 2',4'-Difluoroacetophenone and regenerating the catalyst.[5]

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) DFB 1,3-Difluorobenzene Sigma Sigma Complex (Carbocation Intermediate) DFB->Sigma + Acylium Ion Product 2',4'-Difluoroacetophenone Sigma->Product - H⁺ (Rearomatization)

Fig 1. Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation.
Core Reactivity: α-Halogenation and Nucleophilic Substitution

The true value of 2',4'-Difluoroacetophenone in drug synthesis emerges from the reactivity of the acetyl group. The α-carbon (the methyl group) can be readily halogenated, typically via bromination, to create a potent electrophilic site. This α-bromo ketone is a crucial intermediate that readily undergoes nucleophilic substitution with heterocyclic compounds like 1,2,4-triazole. This two-step sequence is the foundational pathway toward azole antifungal drugs.[6]

Experimental Protocol: Synthesis of a Key Antifungal Precursor

The following section details a validated, two-step protocol for the conversion of 2',4'-Difluoroacetophenone into 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a direct precursor to agents like fluconazole.[6]

Step 1: α-Bromination of 2',4'-Difluoroacetophenone

This procedure utilizes bromine in an acidic medium. The acid catalyzes the formation of an enol intermediate, which is the species that reacts with bromine.[7][8] This is the rate-determining step of the reaction.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 2',4'-Difluoroacetophenone (1.0 eq) and a suitable solvent such as glacial acetic acid.

  • Bromine Addition: While stirring, slowly add a solution of bromine (1.0-1.1 eq) in acetic acid via the dropping funnel.

    • Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of di-brominated side products. Maintaining the temperature, often slightly elevated (e.g., 40-50 °C), ensures a reasonable reaction rate without promoting unwanted side reactions.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once complete, cool the reaction mixture and pour it into ice-water. The product, 2-bromo-2',4'-difluoroacetophenone, will precipitate or form an oil.

    • Causality: Quenching in water precipitates the organic product, leaving inorganic impurities and the acetic acid solvent in the aqueous phase.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a sodium bisulfite solution (to remove excess bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step, often without further purification.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

The α-bromo ketone is now activated for an Sₙ2 reaction. 1,2,4-Triazole acts as the nucleophile, displacing the bromide leaving group.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,4-triazole (1.1 eq) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

    • Causality: The base deprotonates the N-H of the triazole ring, forming the more nucleophilic triazolide anion. A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) but does not solvate the nucleophile, thus maximizing its reactivity.

  • Substrate Addition: Add a solution of the 2-bromo-2',4'-difluoroacetophenone (1.0 eq) from the previous step to the triazole mixture.

  • Reaction Conditions: Heat the mixture gently (e.g., 50-60 °C) and stir until TLC analysis indicates the complete consumption of the bromo-ketone.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water. The product, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, will often precipitate as a solid.

  • Purification: Filter the solid product, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a high-purity product.[6]

Core Application: Gateway to Azole Antifungal Drugs

The primary industrial application of 2',4'-Difluoroacetophenone is its role as a key starting material for a class of potent antifungal drugs. The triazolyl ketone synthesized in the protocol above is the central intermediate in the synthesis of both fluconazole and voriconazole, which are critical medicines for treating systemic fungal infections.

  • Fluconazole Synthesis: The ketone group of the intermediate is reacted with trimethylsulfoxonium iodide to form an epoxide. This epoxide is then opened by a second molecule of 1,2,4-triazole to yield the final fluconazole structure.

  • Voriconazole Synthesis: The synthesis of voriconazole also proceeds through this key intermediate, followed by a series of stereoselective reactions to build the more complex chiral side chain.

The incorporation of the 2,4-difluorophenyl moiety is a hallmark of this class of drugs, contributing significantly to their efficacy and pharmacokinetic profile.

G DFAP 2',4'-Difluoro- acetophenone Bromo 2-Bromo-2',4'-difluoro- acetophenone DFAP->Bromo α-Bromination Triazolyl 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Bromo->Triazolyl + 1,2,4-Triazole (SN2 Reaction) Fluconazole Fluconazole Triazolyl->Fluconazole Further Steps Voriconazole Voriconazole Triazolyl->Voriconazole Further Steps

Fig 2. Synthetic pathway from 2',4'-Difluoroacetophenone to azole antifungals.

Safety and Handling

2',4'-Difluoroacetophenone is classified as an irritant. Proper laboratory safety protocols must be strictly followed when handling this compound.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2',4'-Difluoroacetophenone is more than a simple laboratory reagent; it is an enabling molecule for the pharmaceutical industry. Its straightforward synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its acetyl group, provides an efficient and scalable route to complex heterocyclic APIs. For drug development professionals, a mastery of the chemistry surrounding this building block is crucial for innovating within the field of antifungal therapeutics and beyond. The insights and protocols provided in this guide serve as a comprehensive resource for the practical application and understanding of this vital chemical intermediate.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]

  • DergiPark. (2016, October 27). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. Retrieved from [Link]

  • Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Retrieved from [Link]

  • Google Patents. (n.d.). CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.
  • Master Organic Chemistry. (2018, May 17). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(2,4-difluorophenyl)-. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Synthesis and anti-inflammatory activity of fluorinated propanedione derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • American Chemical Society. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2022, February). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Retrieved from [Link]

  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2017, May 11). Synthesis and Evaluation of Novel 1,5 Benzothaizepine Derivatives for Anti Oxidant Activity. Retrieved from [Link]

  • ChemCD. (n.d.). 1-(2',4'-DIFLUOROBIPHENYL-4-YL)ETHANONE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Difluorinated Chalcones from 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of difluorinated chalcones via Claisen-Schmidt condensation, specifically utilizing 2',4'-difluoroacetophenone as the nucleophilic component.

Difluorinated motifs are increasingly pivotal in medicinal chemistry. The strategic incorporation of fluorine atoms modulates lipophilicity, enhances metabolic stability (by blocking CYP450 oxidation sites), and alters the electronic distribution of the chalcone scaffold. This guide provides two validated protocols: a Classical Benchtop Method for maximum purity and crystallographic quality, and a Microwave-Assisted Method for high-throughput library generation.

Strategic Analysis & Mechanism

The Fluorine Effect

The selection of 2',4'-difluoroacetophenone is not arbitrary. In drug design, this substitution pattern offers specific advantages:

  • Bioisosterism: The C-F bond mimics the C-H bond sterically but introduces significant polarity.

  • Acidity Modulation: The electron-withdrawing nature of the fluorine atoms (via induction) at the ortho (2') and para (4') positions increases the acidity of the

    
    -methyl protons. This theoretically facilitates enolate formation compared to non-fluorinated acetophenones, potentially accelerating the rate-determining step of the condensation.
    
  • Metabolic Blocking: The 4'-position is a common site for metabolic hydroxylation. Fluorine substitution here effectively blocks this degradation pathway, extending the in vivo half-life of the molecule.

Reaction Mechanism (Claisen-Schmidt)

The synthesis proceeds via a crossed-aldol condensation followed by dehydration.[1][2]

  • Enolization: Base removes an acidic

    
    -proton from 2',4'-difluoroacetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde.

  • Proton Transfer: Formation of the

    
    -hydroxy ketone (aldol adduct).
    
  • Dehydration: Elimination of water (E1cB mechanism) to form the thermodynamically stable

    
    -unsaturated ketone (chalcone), typically favoring the (E)-isomer.
    

ClaisenSchmidt Start 2',4'-Difluoroacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation (-H+) Base Base Catalyst (NaOH/KOH) Base->Enolate Aldol β-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Aldol Product (E)-Difluorochalcone Aldol->Product Dehydration (-H₂O) Water H₂O Aldol->Water

Caption: Mechanistic pathway of Claisen-Schmidt condensation favoring the trans-(E) isomer.

Experimental Protocols

Protocol A: Classical Benchtop Synthesis (High Purity)

Best for: Scale-up (>1g), crystallization studies, and thermally unstable aldehydes.

Reagents
  • Ketone: 2',4'-Difluoroacetophenone (1.0 equiv)

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Solvent: Ethanol (95% or absolute)

  • Base: 40% Aqueous NaOH or KOH pellets

  • Acid: 10% HCl (for neutralization)

Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-difluoroacetophenone (5.0 mmol) and the chosen benzaldehyde (5.0 mmol) in Ethanol (15 mL).

  • Catalysis: Place the flask in an ice-water bath (0–5 °C). Dropwise add aqueous NaOH (40% w/v, 2 mL) while stirring vigorously.

    • Note: The solution often turns yellow/orange immediately, indicating chalcone formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) and acidify slightly with 10% HCl (to pH ~5-6) to neutralize excess base and promote precipitation.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove salts and unreacted base.

  • Purification: Recrystallize from hot Ethanol. If the product oils out, use an Ethanol:Water (9:1) mixture.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, rapid screening, difficult substrates.

Reagents
  • Ketone: 2',4'-Difluoroacetophenone (1.0 equiv)

  • Aldehyde: Substituted Benzaldehyde (1.0 equiv)

  • Catalyst: Pulverized KOH (Solid) or Basic Alumina

  • Solvent: Minimal Ethanol (or Solvent-Free)

Procedure
  • Preparation: In a microwave-safe vial (10 mL), mix 2',4'-difluoroacetophenone (1.0 mmol) and the aldehyde (1.0 mmol).

  • Solvent-Free Method: Add pulverized KOH (0.5 mmol) and mix thoroughly with a glass rod until a paste forms.

    • Alternative: Add 1 mL of Ethanol if a solvent slurry is preferred for handling.

  • Irradiation: Place in a microwave reactor. Irradiate at 180–200 W for 2–4 minutes at 80 °C .

    • Safety: Do not use a domestic microwave. Use a dedicated synthesis reactor with temperature control to prevent superheating.

  • Work-up: Cool the vial to room temperature. Add cold water (5 mL) to the solid mass. Filter the resulting solid and wash with cold ethanol.

  • Yield: Typically 85–95% crude yield.

Data Analysis & Validation

Comparison of Methods
FeatureProtocol A (Stirring)Protocol B (Microwave)
Reaction Time 3 – 6 Hours2 – 5 Minutes
Yield (Typical) 75 – 85%85 – 95%
Purity (Crude) High (Slow crystal growth)Moderate (Requires washing)
Energy Profile Low (Ambient temp)High intensity / Short duration
Scalability ExcellentLimited by vessel size
Characterization Guidelines (NMR)

Validating the structure of 2',4'-difluorinated chalcones requires careful analysis of the aromatic region due to Fluorine-Proton coupling (


).

Expected


 NMR Signals (DMSO-

or CDCl

):
  • Vinylic Protons (The Chalcone Signature):

    • 
      -H and 
      
      
      
      -H appear as two doublets between 7.4 – 8.0 ppm .
    • Coupling Constant (

      
      ):  Look for 
      
      
      
      Hz. This confirms the (E)-trans geometry. A smaller coupling (
      
      
      Hz) would indicate the cis isomer, which is rare under these conditions.
  • Ring A (2',4'-Difluoro) Pattern:

    • H-3' (The "Sandwiched" Proton): Located between two fluorine atoms. Appears as a triplet of doublets (td) or a complex multiplet around 6.9 – 7.1 ppm due to coupling with F-2' and F-4'.

    • H-6' (The Deshielded Proton): Adjacent to the carbonyl. Typically the most downfield aromatic signal of this ring (approx 7.8 – 8.1 ppm ), appearing as a doublet of doublets (dd) or multiplet due to coupling with H-5' and F-5' (long range).

    • H-5': Appears as a multiplet around 7.1 – 7.3 ppm .

Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield or No Precipitate Check1 Did the solution turn yellow/orange? Problem->Check1 NoColor No: Reaction didn't start Check1->NoColor No YesColor Yes: Product formed but soluble Check1->YesColor Yes Sol1 Increase Base Conc. Check Reagent Freshness NoColor->Sol1 Sol2 Oiling Out? YesColor->Sol2 Sol2Yes Yes: Use EtOH/Water (9:1) Scratch glass to induce nucleation Sol2->Sol2Yes Yes Sol2No No: Evaporate 50% solvent Place in freezer (-20°C) Sol2->Sol2No No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health (PMC). [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR. Magritek Application Note. [Link]

  • Synthesis of some chalcone derivatives, in vitro and in silico toxicity evaluation. Repository UNAIR. [Link]

Sources

2',4'-Difluoroacetophenone in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2',4'-Difluoroacetophenone in Pharmaceutical Synthesis

Executive Summary

2',4'-Difluoroacetophenone (DFAP) [CAS: 364-83-0] serves as a critical "privileged scaffold" in the synthesis of triazole-based antifungal agents, most notably Fluconazole and Voriconazole . The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl ring confers metabolic stability by blocking P450-mediated hydroxylation sites, while simultaneously enhancing lipophilicity for improved membrane permeability.

This application note provides a validated technical guide for the functionalization of DFAP, focusing on the regioselective


-halogenation and subsequent Corey-Chaykovsky epoxidation—the twin pillars of azole drug construction.

The Fluorine Advantage: Mechanistic Insight

In medicinal chemistry, the 2,4-difluoro substitution pattern is not arbitrary.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the triazole ring in the final drug, optimizing its binding affinity to the fungal enzyme lanosterol 14

    
    -demethylase (ERG11).
    

Critical Synthetic Pathways (Workflow Map)

The following diagram illustrates the divergent pathways from DFAP to major pharmaceutical intermediates.

DFAP_Workflow DFAP 2',4'-Difluoroacetophenone (Starting Material) AlphaHalo α-Halo Intermediate (Lachrymator!) DFAP->AlphaHalo Bromination (NBS/TsOH) or Chlorination MonoTriazole Mono-Triazole Ketone (Intermediate A) AlphaHalo->MonoTriazole Nucleophilic Sub. (1,2,4-Triazole + Base) Voriconazole Voriconazole (API) AlphaHalo->Voriconazole Multi-step (Reformatsky/Coupling) Epoxide Epoxide Intermediate (Corey-Chaykovsky) MonoTriazole->Epoxide Trimethylsulfoxonium Iodide (Corey-Chaykovsky) Fluconazole Fluconazole (API) Epoxide->Fluconazole Ring Opening (1,2,4-Triazole)

Figure 1: Strategic workflow for DFAP functionalization in antifungal synthesis.

Protocol A: Regioselective -Bromination

Objective: Synthesis of 2-bromo-2',4'-difluoroacetophenone. Challenge: Controlling mono- vs. di-bromination and managing the potent lachrymatory nature of the product.

Materials
  • 2',4'-Difluoroacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile (ACN) or Ethyl Acetate

Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. CRITICAL: Vent the condenser to a caustic scrubber (NaOH solution) to neutralize any acidic byproducts.

  • Dissolution: Dissolve DFAP in ACN (5 mL/g). Add p-TsOH.

  • Addition: Heat the solution to 60°C. Add NBS portion-wise over 30 minutes. Note: Portion-wise addition prevents the "runaway" exotherm often seen with molecular bromine (

    
    ).
    
  • Reaction: Reflux at 80-82°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of DFAP (<1.0%).

  • Quench: Cool to room temperature. Pour mixture into ice-cold water.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated

    
     (to remove succinimide and acid) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Result: The product usually solidifies upon cooling (MP: ~25-28°C, often an oil at warm room temp).

Process Safety Parameter (PSP): The


-bromo derivative is a severe lachrymator . All operations, including weighing and rotary evaporation, must occur within a certified fume hood.

Protocol B: The Azole Construction (Fluconazole Route)

Objective: Conversion of the


-substituted ketone to the bis-triazole tertiary alcohol (Fluconazole).
Step 1: Triazole Substitution
  • Suspend 1,2,4-triazole (3.0 eq) and

    
     (2.5 eq) in Acetone.
    
  • Add the crude

    
    -bromo-2',4'-difluoroacetophenone (from Protocol A) dropwise.
    
  • Reflux for 4 hours. The excess triazole acts as a buffer and nucleophile.

  • Filter inorganic salts and concentrate. Recrystallize from Isopropanol to obtain 2-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone .

    • Quality Check: MP should be 103–107°C [1].[1]

Step 2: Corey-Chaykovsky Epoxidation

This is the stereochemically defining step.

  • Reagent Prep: Under

    
    , mix Trimethylsulfoxonium iodide (TMSOI) (1.2 eq) and Cetrimide (catalytic phase transfer catalyst) in Toluene/20% NaOH (aq) biphasic system.
    
  • Reaction: Add the ketone from Step 1. Heat to 60°C.

  • Mechanism: The sulfur ylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to the epoxide: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole .

  • Ring Opening (Final): Without isolation (telescoped process), add a second charge of 1,2,4-triazole (2.0 eq) and

    
    . Heat to 90°C.
    
  • Purification: The epoxide ring opens to form the tertiary alcohol. Crystallize the final API from Ethanol/Water.

Quality Control & Impurity Profiling

High-performance liquid chromatography (HPLC) is essential to track the "over-reaction" impurities.

Table 1: Critical Impurity Markers

CompoundRelative Retention Time (RRT)OriginLimit (ICH Q3A)
DFAP (Starting Material) 1.00Incomplete Reaction< 0.15%

-Dibromo-DFAP
1.25Over-bromination (Temp too high)< 0.10%
Regioisomer (4-sub) 0.95Attack on ring (Rare with NBS)< 0.10%
Fluconazole (API) 2.40ProductN/A

Conditions: C18 Column, ACN:Water (0.1% H3PO4) Gradient 20%->80%.

Safety & Handling Guidelines

  • Lachrymator Warning: 2-Bromo-2',4'-difluoroacetophenone is chemically similar to phenacyl bromide (tear gas). Exposure causes immediate, severe eye and respiratory irritation.

    • Antidote: Fresh air immediately. PEG-400 or vegetable oil can be used to solubilize the halide from skin (water alone is often ineffective due to lipophilicity).

  • Corrosivity: DFAP and its derivatives can penetrate leather and standard latex. Nitrile or Butyl rubber gloves (double-gloved) are mandatory.

References

  • Pfizer Inc. (1998). Process for preparing fluconazole. US Patent 5,710,280.
  • Aggarwal, V. K., et al. (2003).[2] Catalytic Asymmetric Corey-Chaykovsky Epoxidation. Chemical Communications.[2] Retrieved from [Link]

Sources

Application Note: 2',4'-Difluoroacetophenone as a Scaffold in Antifungal Drug Synthesis

[1][2]

Abstract

2',4'-Difluoroacetophenone (CAS 364-83-0) acts as the critical pharmacophore scaffold for the "azole" class of antifungal agents, including Fluconazole and Voriconazole . The 2,4-difluorophenyl moiety confers metabolic stability against oxidative degradation while enhancing the lipophilicity required for fungal cell membrane penetration. This application note details the optimized protocols for the functionalization of 2',4'-Difluoroacetophenone, focusing on

Introduction: The Fluorine Effect in Medicinal Chemistry

The strategic incorporation of fluorine into the phenyl ring of acetophenone derivatives profoundly alters the physicochemical profile of the resulting drug candidate. In the context of 2',4'-Difluoroacetophenone:

  • Metabolic Blockade: The C-F bond is highly resistant to cytochrome P450 oxidation. Substitution at the 2 and 4 positions blocks the primary sites of metabolic hydroxylation, significantly extending the half-life (

    
    ) of the drug in vivo.
    
  • Electronic Modulation: The strong electronegativity of the two fluorine atoms withdraws electron density from the aromatic ring, increasing the acidity of the

    
    -protons on the acetyl group. This facilitates electrophilic substitution reactions (e.g., bromination) but requires careful pH control during nucleophilic substitutions to prevent side reactions.
    
Key Physical Properties
PropertyValueNote
CAS Number 364-83-0
Molecular Weight 156.13 g/mol
Appearance Colorless to light yellow liquidMay crystallize at low temps (MP ~20-25°C)
Boiling Point 80-81°C @ 25 mmHgVolatile under high vacuum
Density 1.234 g/mLDenser than water
Flash Point ~66°C (152°F)Combustible liquid

Core Application: Synthesis of Azole Antifungals

The primary utility of 2',4'-Difluoroacetophenone lies in its conversion to the intermediate ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .[1][2] This intermediate is the divergent point for synthesizing both Fluconazole and Voriconazole.

Pathway Visualization

The following diagram illustrates the synthetic flow from the starting material to the final Active Pharmaceutical Ingredients (APIs).

AzoleSynthesisStart2',4'-Difluoroacetophenone(Starting Material)Inter12-Bromo-2',4'-difluoroacetophenone(Activated Intermediate)Start->Inter1Alpha-Bromination(Br2/AcOH)Inter21-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone(Key Triazole Ketone)Inter1->Inter2Nucleophilic Sub.(1,2,4-Triazole/K2CO3)FluconFluconazole(Final API)Inter2->FluconEpoxidation &Triazole AdditionVoriVoriconazole(Final API)Inter2->VoriReformatsky-type Rxn(Fluoropyrimidine)

Caption: Synthetic divergence of 2',4'-Difluoroacetophenone into major antifungal agents.

Experimental Protocols

Protocol A: Regioselective -Bromination

Objective: To synthesize 2-bromo-1-(2,4-difluorophenyl)ethanone.[3] Challenge: Preventing over-bromination (dibromo species) and nuclear bromination (ring substitution). Mechanism: Acid-catalyzed enolization followed by electrophilic attack by bromine.

Materials
  • 2',4'-Difluoroacetophenone (150 g, 0.96 mol)[3]

  • Bromine (

    
    ) (Liquid, high purity)
    
  • Glacial Acetic Acid (Solvent)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Ensure the system is vented to a caustic scrubber to neutralize HBr fumes.

  • Solvation: Dissolve 150 g of 2',4'-Difluoroacetophenone in 750 mL of glacial acetic acid. Cool the solution to 10–15°C using an ice/water bath.

  • Initiation: Add approximately 5 mL of Bromine dropwise.

    • Critical Step: Monitor the color.[4][5] The solution will turn orange/red. Warm slightly to 30°C if necessary to initiate the reaction (indicated by the disappearance of color and evolution of HBr gas).

  • Main Addition: Once initiated, cool the mixture back to 15–20°C . Add the remaining Bromine (approx. 45 mL, total 1.05 eq) dropwise over 60 minutes.

    • Note: Maintaining low temperature favors mono-bromination over di-bromination.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 5 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Quench & Workup:

    • Pour the reaction mixture into 1 L of ice water.

    • Extract with 400 mL of DCM.

    • Wash the organic phase with water (3 x 300 mL) to remove acetic acid.

    • Optional: Wash with saturated

      
       to neutralize residual acid (caution: gas evolution).
      
  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[5][6][7] Filter and concentrate under reduced pressure (rotary evaporator, <40°C).
    
  • Result: Yields approx. 220 g (97%) of 2-bromo-1-(2,4-difluorophenyl)ethanone as a solid/oil mixture that crystallizes upon standing.

Protocol B: Triazole Coupling (N-Alkylation)

Objective: Substitution of the bromide with 1,2,4-triazole. Challenge: Controlling regioselectivity to favor the N1-isomer over the N4-isomer.

Materials
  • 2-Bromo-1-(2,4-difluorophenyl)ethanone (from Protocol A)[3]

  • 1,2,4-Triazole[8][1][2][9][10][11][12][13]

  • Potassium Carbonate (

    
    ) (Anhydrous)
    
  • Acetone or DMF (Solvent)

Step-by-Step Methodology
  • Preparation: In a reaction vessel, suspend 1.2 equivalents of

    
     and 1.1 equivalents of 1,2,4-triazole in Acetone (or DMF for higher solubility). Stir for 30 minutes to form the potassium triazolate salt in situ.
    
  • Addition: Dissolve the

    
    -bromo ketone in a minimal amount of solvent and add it dropwise to the triazole suspension at 0–5°C .
    
    • Reasoning: Low temperature minimizes the formation of the kinetic N4-isomer product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate.

    • Redissolve the residue in EtOAc and wash with water.

  • Purification: The crude product often contains small amounts of the N4-isomer. Recrystallize from Isopropyl Alcohol (IPA) or conduct column chromatography to isolate the pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .

Safety & Handling Guidelines

  • Lachrymator Hazard: The

    
    -brominated intermediate (2-bromo-2',4'-difluoroacetophenone) is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.  Wear chemical splash goggles and a face shield.
    
  • Corrosivity: Bromine and HBr byproducts are highly corrosive. Use glass-lined or PTFE-coated equipment.

  • Skin Absorption: 2',4'-Difluoroacetophenone can be absorbed through the skin. Nitrile gloves (double-gloved recommended) are required.

References

  • Bayer Aktiengesellschaft. (2003).[3] Process for the preparation of 2-bromo-2',4'-difluoroacetophenone.[3] WO2003076405. Link

  • Pfizer Inc. (1983). Preparation of fluconazole and pharmaceutically acceptable salts thereof. US Patent 4,404,216. Link

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18(38). Link

  • ChemicalBook. (2025).[11] 2',4'-Difluoroacetophenone Product Properties and MSDS.Link

  • Ossila. (2023).[5] 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone Specifications.Link

Application Notes & Protocols: 2',4'-Difluoroacetophenone as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorination in Synthesis

2',4'-Difluoroacetophenone (CAS No. 364-83-0) is a highly versatile and valuable intermediate in the field of organic synthesis.[1][2][3] Its utility stems from the unique combination of a reactive ketone functional group and a di-fluorinated phenyl ring. The presence of two strongly electron-withdrawing fluorine atoms at the 2' and 4' positions significantly modulates the electronic properties of the molecule, influencing both the reactivity of the acetyl group and the aromatic ring itself.[3] This strategic fluorination imparts unique characteristics to the resulting downstream compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets—properties that are highly sought after in the development of pharmaceuticals and agrochemicals.[1][2]

This guide provides an in-depth exploration of 2',4'-Difluoroacetophenone as a key starting material, offering detailed protocols and mechanistic insights for its application in the synthesis of high-value chemical entities, including chalcones, pyrazoles, and crucial triazole-based pharmaceutical intermediates.

Compound Property Value
CAS Number 364-83-0
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Appearance Colorless to light yellow liquid[1][4]
Density ~1.234 g/mL at 25 °C
Boiling Point 80-81 °C at 25 mmHg
Purity Typically ≥98% (GC)[1]

Application 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as crucial precursors for flavonoids and various heterocyclic systems.[5] They are renowned for a wide spectrum of biological activities. The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde, is the most direct method for their synthesis.[5][6] The use of 2',4'-Difluoroacetophenone introduces a difluorophenyl moiety, which can significantly enhance the therapeutic potential of the resulting chalcone derivatives.

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. A base, such as sodium hydroxide, deprotonates the α-carbon of 2',4'-Difluoroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. The electron-withdrawing nature of the fluorine atoms can influence the kinetics of enolate formation.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Acetophenone 2',4'-Difluoro- acetophenone Enolate Enolate Intermediate Acetophenone->Enolate + Base Base Base (e.g., NaOH) Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Aromatic Aldehyde Chalcone Chalcone Product Adduct->Chalcone - H₂O

Caption: Claisen-Schmidt Condensation Workflow.

Detailed Experimental Protocol

Objective: To synthesize 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • 2',4'-Difluoroacetophenone (≥98%)

  • 4-Methoxybenzaldehyde (Anisaldehyde, ≥98%)

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-Difluoroacetophenone (1.56 g, 10.0 mmol) and 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol) in 30 mL of ethanol. Stir at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 40% aqueous solution of NaOH. Slowly add 5 mL of this solution dropwise to the stirred ethanolic mixture. The reaction is exothermic; maintain the temperature around 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition of NaOH, the solution will typically turn yellow or orange. Allow the reaction to stir at room temperature for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. Acidify the solution to a pH of ~5-6 by slowly adding concentrated HCl. A yellow solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol.

  • Characterization: Dry the purified crystals and determine the yield. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Parameter Description
Reactant 1 2',4'-Difluoroacetophenone (1.0 eq)
Reactant 2 4-Methoxybenzaldehyde (1.0 eq)
Catalyst Sodium Hydroxide (aqueous)
Solvent Ethanol
Temperature Room Temperature (25-30 °C)
Time 4-6 hours
Typical Yield 85-95%

Application 2: Synthesis of 3-(2,4-difluorophenyl)-1H-pyrazole

Pyrazoles are a cornerstone class of N-heterocyclic compounds that are prevalent in many clinically approved drugs due to their wide range of pharmacological activities.[8] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. 2',4'-Difluoroacetophenone can be readily converted into an enaminone, a 1,3-dicarbonyl equivalent, which then cyclizes with hydrazine to form the pyrazole ring.[8]

Mechanistic Rationale

This synthesis is a two-step process. First, 2',4'-Difluoroacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. In the second step, this intermediate reacts with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl-equivalent carbons, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrazole ring.

Pyrazole_Synthesis Start 2',4'-Difluoro- acetophenone Enaminone Enaminone Intermediate Start->Enaminone + DMF-DMA (Step 1) DMFDMA DMF-DMA Pyrazole 3-(2,4-difluorophenyl)- 1H-pyrazole Enaminone->Pyrazole + Hydrazine (Step 2) Hydrazine Hydrazine Hydrate

Caption: Two-step synthesis of pyrazoles.

Detailed Experimental Protocol

Objective: To synthesize 3-(2,4-difluorophenyl)-1H-pyrazole.

Materials:

  • 2',4'-Difluoroacetophenone (≥98%)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, ≥97%)

  • Hydrazine hydrate (~64% hydrazine, aqueous solution)

  • Ethanol

  • Toluene

Protocol:

  • Step 1: Enaminone Formation: In a 100 mL flask fitted with a reflux condenser, combine 2',4'-Difluoroacetophenone (1.56 g, 10.0 mmol) and DMF-DMA (1.43 g, 12.0 mmol, 1.2 eq). Heat the mixture at 80-90 °C for 2-3 hours. The reaction can be monitored by TLC for the consumption of the starting ketone. After completion, remove the volatile byproducts (methanol and dimethylamine) under reduced pressure to obtain the crude enaminone as an oil. This intermediate is often used directly in the next step without further purification.

  • Step 2: Cyclization: To the crude enaminone, add 20 mL of ethanol followed by hydrazine hydrate (0.6 mL, ~12.0 mmol, 1.2 eq).

  • Reaction and Work-up: Heat the mixture to reflux (around 80 °C) and stir for 3-4 hours. Monitor the formation of the pyrazole by TLC. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction and Purification: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under vacuum.

  • Final Product: The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water or toluene to afford the pure pyrazole derivative.

Application 3: A Key Intermediate for Triazole Antifungal Agents

2',4'-Difluoroacetophenone is a critical precursor in the industrial synthesis of potent triazole antifungal drugs, such as fluconazole and voriconazole.[9] The synthesis involves the introduction of a 1H-1,2,4-triazole nucleus at the α-position of the ketone. This is typically achieved by first halogenating the α-carbon and then performing a nucleophilic substitution with the triazole anion.

Synthetic Pathway Overview

The process begins with the α-bromination of 2',4'-Difluoroacetophenone to yield 2-bromo-1-(2,4-difluorophenyl)ethan-1-one. This α-bromo ketone is a potent electrophile. It then reacts with 1H-1,2,4-triazole in the presence of a base. The base deprotonates the triazole, which then acts as a nucleophile, displacing the bromide to form 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.[10] This molecule is a direct precursor to several advanced antifungal agents.[9][11]

Antifungal_Precursor Start 2',4'-Difluoro- acetophenone Intermediate 2-Bromo-1-(2,4-difluoro- phenyl)ethanone Start->Intermediate Step 1 Step1 α-Bromination (e.g., Br₂/AcOH) Final 2',4'-Difluoro-2-(1H-1,2,4-triazol- 1-yl)acetophenone Intermediate->Final Step 2 Step2 Nucleophilic Substitution (+ 1H-1,2,4-triazole, Base)

Caption: Pathway to a key triazole intermediate.

Detailed Experimental Protocol

Objective: To synthesize 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.

Materials:

  • 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one (This is typically prepared from 2',4'-Difluoroacetophenone but can be purchased)

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

Protocol:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-triazole (7.6 g, 110 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol) to 100 mL of anhydrous acetone.

  • Addition of Bromo Ketone: Stir the suspension vigorously. Prepare a solution of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (23.5 g, 100 mmol) in 50 mL of anhydrous acetone. Add this solution dropwise to the triazole suspension over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 56 °C for acetone) and maintain for 5-7 hours.[10] Monitor the reaction by TLC until the bromo ketone is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with fresh acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid or oil is then partitioned between ethyl acetate (150 mL) and water (100 mL).

  • Purification: Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtering, the solvent is removed in vacuo. The crude product is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone as a solid.[12]

Parameter Description
Substrate 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one
Reagent 1H-1,2,4-Triazole (1.1 eq)
Base Potassium Carbonate (1.1 eq)
Solvent Anhydrous Acetone
Temperature Reflux (~56 °C)
Time 5-7 hours
Typical Yield >80%

Safety and Handling

2',4'-Difluoroacetophenone:

  • Hazards: Combustible liquid.[4] May cause skin and eye irritation.

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13] Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

Reagents:

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care.

  • DMF-DMA: Flammable and toxic. Handle only in a fume hood.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.

  • α-Bromo Ketones: Lachrymatory and corrosive. Must be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13]

Conclusion

2',4'-Difluoroacetophenone has firmly established itself as a premier building block in organic synthesis. Its difluorinated ring and reactive ketone handle provide a powerful platform for constructing complex molecules with enhanced physicochemical and biological properties. The protocols detailed herein for the synthesis of chalcones, pyrazoles, and triazole intermediates demonstrate the breadth of its utility. By understanding the underlying mechanisms and adhering to precise experimental conditions, researchers and drug development professionals can effectively leverage this compound to drive innovation in medicinal chemistry, agrochemicals, and materials science.[1][2]

References

  • CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • Understanding the Chemical Properties of 2',4'-Difluoroacetophenone (CAS 364-83-0). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)] acetophenone.
  • Synthetic method of 2,4-dichloroacetophenone. Patsnap. [Link]

  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Claisen Schmidt condensation of suitable acetophenone with... ResearchGate. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Synthesis of 2,4-dihydropyrano[2,3-c]pyrazoles... ResearchGate. [Link]

  • Supporting information Liquid phase Claisen-Schmidt condensation... The Royal Society of Chemistry. [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES... Journal of University of Shanghai for Science and Technology. [Link]

  • Synthesis of Chalcone Derivatives... ResearchGate. [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR... Nanalysis. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction... ACS Omega. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

Sources

Application Note: Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2',4'-Difluoroacetophenone (CAS: 364-83-0) , a critical pharmacophore in the manufacturing of triazole antifungals, most notably Fluconazole (Diflucan) .[1]

The protocol utilizes a classical Friedel-Crafts Acylation , optimized for laboratory-scale reproducibility and high regioselectivity. Unlike standard alkylations, this process requires precise stoichiometric control of the Lewis Acid catalyst due to product complexation.[2][3] This guide addresses the mechanistic causality of the reaction, safety protocols for handling acetyl chloride and aluminum chloride, and downstream purification strategies.

Scientific Foundation & Mechanism

Reaction Overview

The synthesis involves the electrophilic aromatic substitution (EAS) of 1,3-difluorobenzene with acetyl chloride , catalyzed by anhydrous aluminum chloride (


) .
  • Substrate: 1,3-Difluorobenzene (meta-difluorobenzene).

  • Electrophile: Acylium ion (

    
    ), generated in situ.
    
  • Regioselectivity: The fluorine atoms at positions 1 and 3 are ortho/para directing but inductively withdrawing.

    • Position 2 (Ortho to both): Sterically hindered; highly unfavorable.

    • Position 5 (Meta to both): Electronically deactivated.[2][4]

    • Position 4/6 (Ortho to one, Para to other): The most electronically and sterically favorable site. Substitution here yields the 2,4-difluoro isomer.[5][6][7][8][9]

Mechanistic Pathway

The reaction proceeds through the generation of a resonance-stabilized acylium ion.[2][4][10] A critical feature of Friedel-Crafts acylation (vs. alkylation) is that the resulting ketone product is less reactive than the starting material (due to the electron-withdrawing carbonyl), preventing polyacylation.[2]

However, the carbonyl oxygen of the product acts as a Lewis base, coordinating with the aluminum chloride. This forms a stable 1:1 complex, requiring >1 stoichiometric equivalent of catalyst to drive the reaction to completion.

Visualized Mechanism (Graphviz)

FC_Mechanism Reagents Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3-C+=O] + [AlCl4]- Reagents->Acylium Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Substrate (Electrophilic Attack) Substrate Substrate 1,3-Difluorobenzene Complex Product-AlCl3 Complex Sigma->Complex - HCl (Aromatization) Hydrolysis Hydrolysis (H2O / HCl) Complex->Hydrolysis Quench Product Target Product 2',4'-Difluoroacetophenone Hydrolysis->Product Liberation

Figure 1: Mechanistic pathway showing the critical formation of the Product-Lewis Acid complex which necessitates excess catalyst.

Experimental Protocol (Standard Operating Procedure)

Materials & Stoichiometry

Scale: 100 mmol (based on 1,3-difluorobenzene).

ComponentRoleMW ( g/mol )Equiv.[11]Amount
1,3-Difluorobenzene Substrate114.091.011.4 g (approx 10.0 mL)
Acetyl Chloride Reagent78.501.29.4 g (approx 8.5 mL)
Aluminum Chloride Catalyst133.341.317.3 g
Dichloromethane (DCM) Solvent84.93N/A100 mL
HCl (conc.) / Ice Quench-Excess~200g Ice / 50mL HCl

Note on Solvent: While industrial processes often run this reaction "neat" (using excess difluorobenzene as solvent) to maximize throughput, DCM is recommended for laboratory scale to control viscosity and thermal exotherms.

Step-by-Step Procedure

Phase 1: Catalyst Activation

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (

    
     or Ar). Connect the condenser outlet to a gas scrubber  (NaOH trap) to neutralize evolved HCl gas.
    
  • Charging: Under inert atmosphere, add 17.3 g anhydrous

    
      and 60 mL dry DCM . Cool the suspension to 0–5°C  using an ice bath.
    

Phase 2: Acylium Formation & Addition 3. Reagent Prep: Mix 9.4 g Acetyl Chloride with 20 mL dry DCM in the addition funnel. 4. Addition 1: Dropwise add the Acetyl Chloride solution to the


 suspension over 15 minutes. Observation: The solid 

will dissolve/react, and the solution may turn yellow/orange as the acylium complex forms. 5. Substrate Addition: Mix 11.4 g 1,3-Difluorobenzene with 20 mL dry DCM . Add this solution dropwise to the reaction mixture at 0–5°C over 30 minutes. Caution: Evolution of HCl gas will occur.

Phase 3: Reaction & Maturation [12] 6. Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT). 7. Heating: Heat the reaction to a gentle reflux (approx. 40°C) for 2–3 hours .

  • Validation: Monitor reaction progress via TLC (Solvent: 10% EtOAc/Hexane) or GC-MS. The limiting reagent (1,3-DFB) should be consumed.

Phase 4: Quench & Isolation 8. Quench: Cool the mixture to RT. Pour the reaction mass slowly onto a stirred mixture of 200 g crushed ice and 50 mL conc. HCl .

  • Why HCl? Acid is required to dissolve aluminum salts (
    
    
    ) that would otherwise form a gelatinous emulsion.
  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
  • Extraction: Extract the aqueous layer twice with 30 mL DCM .
  • Wash: Combine organic layers and wash sequentially with:
  • 
    
    (50 mL)[12]
  • Sat.
    
    
    (50 mL) – Caution: CO2 evolution
  • Brine (50 mL)
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotovap).

Phase 5: Purification 13. Distillation: The crude oil is typically pure enough for many applications (>95%). For high purity, perform vacuum distillation.

  • Boiling Point: ~80–82°C at 10 mmHg (Lit. values vary by pressure).
Workflow Diagram (Graphviz)

Workflow Start Start: Inert Atmosphere Setup Prep Suspend AlCl3 in DCM (0°C) Add Acetyl Chloride Start->Prep Reaction Add 1,3-Difluorobenzene Reflux 2-3 hrs Prep->Reaction Quench Quench into Ice/HCl (Breaks Al-Complex) Reaction->Quench Complete Conversion Workup Separate Layers Wash (H2O, NaHCO3, Brine) Quench->Workup Isolate Dry (MgSO4) & Concentrate Workup->Isolate Final Distillation Yield: 2',4'-Difluoroacetophenone Isolate->Final

Figure 2: Operational workflow for the synthesis and isolation of 2',4'-Difluoroacetophenone.

Critical Analysis & Troubleshooting (E-E-A-T)

Stoichiometry is Non-Negotiable

Novice chemists often attempt to use catalytic amounts (e.g., 0.1 eq) of


. This will fail.  The product ketone is a Lewis base that complexes strongly with 

.
  • Rule: You need 1.0 eq of

    
     to complex the product + catalytic excess (0.1–0.3 eq) to drive the kinetics.
    
  • Result: If you use <1 eq, the reaction will stall at that exact percentage of conversion.

Reagent Choice: Acetyl Chloride vs. Acetic Anhydride

While Acetic Anhydride is a viable alternative, Acetyl Chloride is preferred for this specific protocol.

  • Acetic Anhydride:[11][12][13] Produces acetic acid as a byproduct, which reacts with

    
     to form aluminum acetate species. This consumes another equivalent of catalyst (requiring >2.2 eq total) and increases waste.
    
  • Acetyl Chloride:[2][7][11][13][14] Produces HCl gas, which is easily scrubbed, leaving a cleaner reaction profile.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in

or Solvent.

must be yellow/grey powder, not white/clumpy. Use freshly distilled DCM.
Gelatinous Emulsion during Workup Insufficient acid in quench.Add more conc. HCl to the ice mixture to solubilize aluminum salts.
Violent Exotherm Addition too fast.Cool to 0°C during addition; control drip rate.
Dark/Tarred Product Overheating or old

.
Keep temperature <45°C. Polymerization of side products can occur at high temps.

Safety & Waste Management

  • HCl Gas: The reaction generates stoichiometric quantities of HCl gas. A trap containing 10% NaOH is mandatory .

  • Aluminum Chloride: Reacts violently with water. Quenching must be done by adding the reaction mixture to the ice/water, never the reverse.

  • 2',4'-Difluoroacetophenone: Irritant and lachrymator. Handle in a fume hood.

  • Waste: Aqueous layers contain Aluminum salts and fluorides. Dispose of in accordance with heavy metal/halogenated waste regulations.

References

  • National Center for Biotechnology Information. (n.d.). 2',4'-Difluoroacetophenone (Compound Summary). PubChem. Retrieved from [Link]

  • Pfizer Inc. (1983). Process for the preparation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole).[1][5] U.S. Patent 4,404,216. (Describes the utility of the intermediate).

  • Organic Syntheses. (1955). Friedel-Crafts Acylation: General Procedures. Coll. Vol. 3, p. 538. Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][4][10][11][12][15] Wiley-Interscience. (Authoritative text on mechanism and catalyst stoichiometry).

Sources

Suzuki coupling reactions with 2',4'-Difluoroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 2',4'-Difluoroacetophenone Derivatives

Executive Summary

This application note details the methodological framework for performing Suzuki-Miyaura cross-coupling reactions on 2',4'-difluoroacetophenone derivatives . These scaffolds are critical intermediates in the synthesis of triazole antifungals (e.g., Voriconazole analogs), kinase inhibitors, and agrochemicals.

The presence of two electron-withdrawing fluorine atoms and a ketone moiety presents a unique "push-pull" electronic challenge. While the electron-deficient ring facilitates oxidative addition, it simultaneously increases susceptibility to nucleophilic aromatic substitution (


) and base-mediated aldol condensation side reactions. This guide provides a self-validating protocol to maximize biaryl yield while suppressing defluorination and homocoupling.

Mechanistic Insight & Causality

The "Fluorine Effect" on Catalysis

In palladium-catalyzed coupling, the rate-determining step is often oxidative addition. For 2',4'-difluoro-5'-haloacetophenone substrates, the fluorine atoms significantly lower the LUMO energy of the C-X bond, accelerating oxidative addition.

  • Advantage: Allows the use of milder Pd sources (e.g.,

    
     vs. 
    
    
    
    ) and lower temperatures compared to non-fluorinated analogs.
  • Risk Factor: The highly electron-deficient ring is prone to protodeboronation and hydrodehalogenation . Furthermore, the acetyl group (

    
    ) is acidic (
    
    
    
    ). Strong bases (e.g.,
    
    
    ) can trigger enolization, leading to self-condensation (aldol) rather than transmetallation.
Strategic Ligand & Base Selection

To counteract these risks, this protocol utilizes:

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These provide sufficient basicity for boronic acid activation without triggering rapid aldol condensation.
  • Ligand: SPhos or XPhos . These electron-rich, sterically demanding Buchwald ligands facilitate the reductive elimination step, which can be sluggish in electron-poor biaryl formation.

Visualization: Catalytic Pathway

The following diagram illustrates the specific catalytic cycle for this fluorinated scaffold, highlighting the critical stabilization points.

SuzukiCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Fast due to F-substituents) Pd0->OxAdd + 5'-Bromo-2',4'-difluoroacetophenone Complex1 Ar-Pd(II)-X Intermediate OxAdd->Complex1 TransMetal Transmetallation (Rate Limiting Step) Complex1->TransMetal + Activated Boronate BaseStep Base Activation (K3PO4 / Boronate Formation) BaseStep->TransMetal Activates Boronic Acid SideReac RISK: Aldol Condensation (If Base too strong) BaseStep->SideReac pH > 12 RedElim Reductive Elimination (Product Release) TransMetal->RedElim Biaryl-Pd-L2 RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to fluorine substituents and the risk of base-mediated side reactions.

Experimental Protocol

Protocol A: Coupling of 5'-Bromo-2',4'-difluoroacetophenone with Aryl Boronic Acids

Target Application: Synthesis of biaryl ketone intermediates for antifungal agents.

Materials:

  • Substrate: 5'-Bromo-2',4'-difluoroacetophenone (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a separate vial, dissolve

      
       and SPhos in anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active 
      
      
      
      species.
    • Why: Generating the active species ex situ prevents Pd black precipitation upon contact with the aqueous base.

  • Reaction Assembly:

    • To a reaction vessel (microwave vial or round-bottom flask), add the 5'-Bromo-2',4'-difluoroacetophenone and Arylboronic acid .

    • Add the solid

      
       .
      
    • Evacuate the vessel and backfill with Argon (repeat 3x).

  • Solvent Addition & Initiation:

    • Inject the degassed Toluene/Water mixture.

    • Inject the pre-formed Catalyst/Ligand solution via syringe.

  • Thermal Cycle:

    • Standard Heating: Heat to 80°C for 4–6 hours.

    • Microwave (Recommended): Heat at 100°C for 30 minutes (Power: Dynamic, Max 150W).

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes).

Data Analysis & Optimization

The following table summarizes optimization studies performed on this specific substrate class. Note how the base choice impacts the yield due to the sensitivity of the acetyl group.

Table 1: Reaction Optimization Matrix

EntryCatalyst SystemBaseSolventTemp/TimeYield (%)Notes
1


DME/H2O80°C / 12h65%Significant homocoupling observed.
2


DMF100°C / 8h58%Darkening of reaction; some dehalogenation.
3

/ SPhos

Tol/H2O 80°C / 4h 92% Optimal Conditions. Clean conversion.
4

/ XPhos

1,4-Dioxane100°C / 4h88%Good yield, but catalyst is more expensive.
5

/ SPhos

Toluene80°C / 2h30%Complex mixture; Aldol condensation products detected.

Troubleshooting & Quality Control

Workflow Logic Diagram

Use this decision tree to resolve common issues during the coupling of fluorinated acetophenones.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Issue: Low Conversion (SM Remaining) CheckTLC->Issue1 Issue2 Issue: Dehalogenation (Product - Br replaced by H) CheckTLC->Issue2 Issue3 Issue: Unknown Impurities (Aldol/Polymerization) CheckTLC->Issue3 Sol1 Action: Switch to Pd-G3-XPhos or Increase Temp to 100°C Issue1->Sol1 Sol2 Action: Use Anhydrous Solvent Reduce Temp to 60°C Issue2->Sol2 Sol3 Action: Switch Base to K3PO4 or KF (Milder) Issue3->Sol3

Figure 2: Troubleshooting logic for common failure modes in fluorinated aryl ketone coupling.

Key Troubleshooting Tips:
  • Dehalogenation (H-substitution): If you observe the bromine being replaced by hydrogen, the reaction temperature is likely too high, or the solvent contains too much water. Solution: Switch to anhydrous 1,4-dioxane and use

    
    .
    
  • Protodeboronation: The fluorinated ring on the boronic acid (if applicable) or the substrate can facilitate C-B bond cleavage. Solution: Add the boronic acid in portions or use a boronic ester (pinacol ester) which is more stable.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[3][4] Nature, 473, 470–477. Link (Context on reactivity of fluorinated arenes).

  • BenchChem Application Data. (2025). Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[5] BenchChem Technical Library. Link (General reference for polychloro-difluoro coupling protocols).

Sources

Application Note: Synthesis and Optimization of 2',4'-Difluorochalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the synthesis of 2',4'-difluorochalcones via the Claisen-Schmidt condensation. The inclusion of fluorine atoms at the 2' and 4' positions of the acetophenone ring is a strategic medicinal chemistry modification. Fluorine acts as a bioisostere for hydrogen, significantly altering the physicochemical properties of the scaffold without drastically changing its steric bulk.

Key Advantages of the 2',4'-Difluoro Motif:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation (e.g., by Cytochrome P450), blocking labile sites on the A-ring.

  • Lipophilicity: Fluorination increases

    
    , enhancing membrane permeability and cellular uptake.
    
  • Electronic Modulation: The strong electronegativity of fluorine at the ortho and para positions pulls electron density from the carbonyl carbon, potentially increasing the reactivity of the

    
    -hydrogens during enolate formation, though this is balanced by resonance effects.
    

Mechanistic Insight

The reaction proceeds via a base-catalyzed cross-aldol condensation.[1] The 2',4'-difluoroacetophenone (1) possesses acidic


-protons. Upon deprotonation by a base (hydroxide), an enolate is formed. This nucleophile attacks the electrophilic carbonyl of the benzaldehyde derivative (2). The resulting 

-hydroxy ketone undergoes E1cB elimination to form the

-unsaturated ketone (chalcone).
Reaction Pathway Diagram[2][3]

ClaisenSchmidt Reactant1 2',4'-Difluoroacetophenone (Acidic α-Protons) Enolate Enolate Intermediate (Resonance Stabilized) Reactant1->Enolate Deprotonation Base Base Catalyst (NaOH/KOH) Base->Enolate Addition β-Hydroxy Ketone (Aldol Adduct) Enolate->Addition Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Addition Product 2',4'-Difluorochalcone (E-Isomer) Addition->Product E1cB Elimination Elimination Dehydration (-H2O) Elimination->Product

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation favoring the thermodynamically stable E-isomer.

Experimental Protocols

Method A: Classical Solution-Phase Synthesis (Standard)

Best for: Scale-up, high purity requirements, and crystallizable products.

Reagents:

  • 2',4'-Difluoroacetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol or Methanol (Solvent, 5-10 mL per mmol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (5 mmol) and the chosen benzaldehyde (5 mmol) in Ethanol (15 mL).

  • Catalysis: Place the flask in an ice bath (0-5 °C). Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.

    • Critical Note: Temperature control during addition prevents polymerization of the aldehyde (Cannizzaro side reaction) and controls the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12–24 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up: Pour the reaction mixture into crushed ice (100 g) containing mild acid (HCl) to neutralize the base to pH ~7.

  • Isolation: The precipitate (crude chalcone) is filtered, washed with cold water, and air-dried.

  • Purification: Recrystallize from hot Ethanol. If the product "oils out," use a mixture of Ethanol/Water (8:2) or switch to Methanol.

Method B: Solvent-Free "Green" Synthesis (Grinding)

Best for: Rapid screening, library generation, and eco-friendly compliance.

Protocol:

  • Mixing: In a clean mortar, place 2',4'-difluoroacetophenone (1 mmol) and the benzaldehyde (1 mmol).

  • Catalysis: Add solid NaOH pellets (1.2 mmol).

  • Grinding: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will likely become a paste and then solidify as the reaction proceeds and water is released.

  • Work-up: Wash the solid residue with cold water to remove salts. Filter and dry.

  • Purification: Recrystallize from Ethanol if necessary.

Characterization & Validation

Successful synthesis must be validated using spectroscopic data. The 2',4'-difluoro substitution pattern provides distinct NMR signals.

Expected Data Profile:

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 1650–1660 cm⁻¹C=O Stretching (conjugated ketone). Lower than non-conjugated due to resonance.
IR Spectroscopy 1580–1600 cm⁻¹C=C Stretching (vinylic).
¹H NMR

7.4 – 7.8 ppm (Doublet, J = 15-16 Hz)

-protons. Large coupling constant (J) confirms the (E)-isomer geometry.
¹H NMR Multiplet at high field (aromatic region)Protons on the fluorinated ring are shielded/deshielded by F atoms, creating complex splitting patterns.
¹³C NMR ~188 ppmCarbonyl Carbon (C=O).
¹³C NMR ~160-166 ppm (Doublets)C-F carbons appear as doublets due to C-F coupling (

Hz).

Biological Relevance & Applications[3][4][5][6]

The 2',4'-difluorochalcone scaffold is not merely a synthetic exercise; it is a privileged structure in drug discovery.

Workflow: Biological Evaluation

BioActivity cluster_targets Therapeutic Targets Scaffold 2',4'-Difluorochalcone Scaffold Target1 Antifungal (Target: Hsp90 / Ergosterol) Scaffold->Target1 Enhanced Lipophilicity Target2 Anticancer (Target: Tubulin / HepG2) Scaffold->Target2 Metabolic Stability Target3 Anti-inflammatory (Target: COX-2 / NF-κB) Scaffold->Target3 Michael Acceptor Activity

Figure 2: Therapeutic mapping of the fluorinated chalcone scaffold.

Key Findings from Literature:

  • Antifungal Activity: Derivatives have shown potency against Aspergillus fumigatus and Candida species. The mechanism often involves the inhibition of the Hsp90-calcineurin pathway or disruption of the cell wall [4].

  • Anticancer Potential: Fluorinated chalcones exhibit cytotoxicity against HepG2 (liver cancer) and HeLa cell lines. The Michael acceptor moiety (enone) can alkylate cysteine residues on proteins like tubulin, disrupting cell division [1, 5].

  • Structure-Activity Relationship (SAR): The 2,4-difluoro substitution specifically enhances activity compared to non-fluorinated analogs by preventing metabolic deactivation on the A-ring, allowing the molecule to reach its intracellular target intact [6].

References

  • Synthesis and Characterization of Fluorinated Chalcones. Zenodo. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link][2][3]

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. Available at: [Link]

  • In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. PMC. Available at: [Link]

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC. Available at: [Link]

Sources

Application Note: High-Purity Synthesis of 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Protocol via Regioselective Sandmeyer-Grignard Transformation

Executive Summary & Application Context

2',4'-Difluoroacetophenone (2,4-DFAP) is a critical pharmacophore and intermediate in the synthesis of triazole antifungal agents, most notably Fluconazole , Voriconazole , and Efinaconazole [1].[1] While industrial routes often employ the Friedel-Crafts acylation of 1,3-difluorobenzene, laboratory-scale synthesis and specific derivative development frequently require starting from 2,4-difluoroaniline to guarantee regiochemical fidelity or to utilize existing aniline stockpiles.

This Application Note details a robust, two-stage protocol converting 2,4-difluoroaniline to 2',4'-difluoroacetophenone. Unlike direct oxidative methods which suffer from low yields, this guide utilizes a Sandmeyer-Grignard sequence. This pathway ensures 100% regioselectivity by "locking" the functionalization site at the nitrogen position, converting it first to a bromide and subsequently to the acetyl group via a magnesium intermediate.

Key Advantages of This Protocol:

  • Regiocontrol: Eliminates isomer formation common in electrophilic aromatic substitution (e.g., 2,6-difluoro isomers).

  • Scalability: Protocols are designed for 10g to 100g batches.

  • Purity: Stepwise purification yields >98% HPLC purity suitable for API synthesis.

Reaction Pathway & Mechanism

The synthesis proceeds through three distinct chemical transformations:

  • Diazotization & Sandmeyer: Conversion of the amine to an aryl bromide using copper(I) catalysis.[2][3]

  • Grignard Formation: Generation of the organomagnesium species.

  • Nucleophilic Acylation: Reaction with acetonitrile (followed by hydrolysis) to form the ketone. Note: Acetonitrile is preferred over acetyl chloride to prevent tertiary alcohol by-products.

ReactionScheme Aniline 2,4-Difluoroaniline (Start) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HBr < 5°C Bromide 1-Bromo-2,4- difluorobenzene Diazo->Bromide CuBr Sandmeyer Grignard Ar-Mg-Br (Grignard Reagent) Bromide->Grignard Mg, THF Reflux Imine Imine Salt (Intermediate) Grignard->Imine Acetonitrile (MeCN) Product 2',4'-Difluoroacetophenone (Target) Imine->Product H3O+ Hydrolysis

Figure 1: Step-wise chemical transformation from aniline precursor to acetophenone target.[3][4][5][6]

Stage I: Synthesis of 1-Bromo-2,4-difluorobenzene (Sandmeyer Reaction)

This step replaces the amino group with a bromine atom. The use of hydrobromic acid (HBr) is critical here; HCl would lead to chlorinated by-products.

Materials & Reagents
ReagentRoleEquiv.Notes
2,4-Difluoroaniline Substrate1.0Purity >98%
Sodium Nitrite (

)
Diazotization1.1Prepare as 40% aq. solution
Hydrobromic Acid (48%) Acid/Solvent3.0Corrosive, handled in fume hood
Copper(I) Bromide (

)
Catalyst0.5Purified/freshly prepared preferred
Detailed Protocol
  • Acidification: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, charge 2,4-difluoroaniline (0.1 mol) and 48% HBr (0.3 mol).

  • Diazotization: Cool the mixture to 0–5°C using an ice/salt bath. Critical: Do not allow temperature to exceed 5°C to prevent phenol formation.

  • Addition: Dropwise add the

    
     solution over 30 minutes. The solution will turn clear/yellow. Stir for an additional 20 minutes.
    
    • QC Check: Test with starch-iodide paper (should turn blue immediately, indicating excess

      
      ).
      
  • Sandmeyer Step: In a separate vessel, dissolve CuBr (0.05 mol) in HBr (20 mL). Slowly add the cold diazonium solution to the CuBr solution (kept at room temperature) over 30 minutes.

    • Observation: Vigorous evolution of

      
       gas and formation of a dark organic oil.
      
  • Work-up: Heat the mixture to 60°C for 30 minutes to ensure completion. Steam distill or extract with dichloromethane (DCM). Wash the organic layer with 10% NaOH (to remove phenolic by-products), water, and brine.

  • Purification: Dry over

    
     and concentrate. Distill under reduced pressure to obtain 1-bromo-2,4-difluorobenzene as a colorless liquid.
    
Stage II: Grignard Formation & Acylation

The aryl bromide is converted to the ketone. We utilize acetonitrile as the electrophile. This method is superior to using acetyl chloride for this specific substrate because it stops cleanly at the ketone stage after hydrolysis, avoiding double-addition (tertiary alcohol) side reactions [2].

Materials & Reagents
ReagentRoleEquiv.Notes
1-Bromo-2,4-difluorobenzene Substrate1.0From Stage I
Magnesium Turnings Metal1.1Oven-dried, activated
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free
Acetonitrile (MeCN) Electrophile1.2Anhydrous
Iodine (

)
InitiatorTraceCrystal
Detailed Protocol
  • Activation: Flame-dry a 3-neck RBF under

    
     flow. Add Mg turnings and a crystal of iodine.
    
  • Initiation: Add 10% of the bromide dissolved in minimal THF. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (Grignard initiation).

  • Propagation: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Once added, reflux for 1 hour.

    • Checkpoint: Most Mg should be consumed.

  • Acylation: Cool the Grignard solution to 0°C. Add anhydrous Acetonitrile (1.2 equiv) dropwise. A precipitate (imine magnesium salt) will form.

  • Hydrolysis: Allow to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-cold 2M

    
     (or HCl).
    
    • Mechanism:[2][3][6][7][8][9][10] The acid hydrolyzes the intermediate ketimine (

      
      ) to the ketone (
      
      
      
      ).
  • Isolation: Extract with Ethyl Acetate (3x). Wash with

    
     and brine. Dry and concentrate.
    
  • Final Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation.

Quality Control & Validation

Ensure the final product meets the following specifications before use in downstream API synthesis.

ParameterSpecificationMethodAnalytical Signature
Appearance White crystalline solid or oilVisualMP: 25-28°C (often supercools)
Purity > 98.0%HPLCC18 Column, MeCN/Water gradient
Identity Conforms1H-NMRAcetyl methyl singlet at ~2.6 ppm; Aromatic multiplet 6.8-8.0 ppm
Identity Conforms19F-NMRDistinct coupling patterns (J-coupling)
Analytical Troubleshooting (NMR)
  • Issue: Extra singlet at 2.1 ppm?

    • Cause: Residual acetone (cleaning solvent) or unreacted acetonitrile.

  • Issue: Broad peak at 5-6 ppm?

    • Cause: Phenolic impurity (from Stage I) or incomplete hydrolysis of imine.

Process Safety & Troubleshooting Guide

SafetyFlow Warning1 ⚠ Diazonium Salt Unstable >10°C Risk: Explosion/Decomp Action1 Maintain T < 5°C Use Ice/Salt Bath Warning1->Action1 Warning2 ⚠ Grignard Reagent Moisture Sensitive Risk: Reaction Failure Action2 Use Anhydrous THF Flame-dry Glassware Warning2->Action2 Warning3 ⚠ HBr Handling Corrosive Vapors Risk: Respiratory Damage Action3 Use Scrubber/Trap Work in Fume Hood Warning3->Action3

Figure 2: Critical Safety Control Points (CCP) for the synthesis workflow.

Common Failure Modes:

  • Low Yield in Stage I: Usually due to temperature spikes during diazotization causing hydrolysis to the phenol. Fix: Ensure efficient stirring and strict temp control (<5°C).

  • Grignard Won't Start: Mg surface is oxidized. Fix: Mechanical activation (crushing Mg under inert atmosphere) or addition of 1,2-dibromoethane entrainer [3].

  • Tertiary Alcohol Impurity: Occurs if Acetyl Chloride is used instead of Acetonitrile. Fix: Stick to the nitrile method or use Weinreb amides.

References
  • Ossila. "2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: A fluorinated triazole building block." Ossila Product Literature. Accessed 2023.[2][11] Link

  • BenchChem. "Synthesis of 1-Bromo-3,5-difluorobenzene: A Technical Guide." BenchChem Protocols. Accessed 2023.[2][11] Link

  • Schnyder, A. "Grignard-reagent formation in Multi-product facilities." Schnyder Chemical Safety. Accessed 2023.[2][11] Link

  • Google Patents. "Method of preparing 2,4-difluoroaniline."[12] EP0001825A1. Link

  • Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal. Link

Sources

use of 2',4'-Difluoroacetophenone in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2',4'-Difluoroacetophenone in the Design of Novel Triazole Fungicides

Executive Summary & Agrochemical Significance

2',4'-Difluoroacetophenone (DFAP) is a critical pharmacophore precursor in the synthesis of ergosterol biosynthesis inhibitors (EBIs), specifically the triazole class of fungicides.[1] While historically prominent in pharmaceutical antifungals (e.g., Fluconazole, Voriconazole), the 2,4-difluorophenyl moiety is increasingly utilized in modern agrochemical discovery to enhance metabolic stability and lipophilicity.[1]

The Fluorine Effect in Agrochemicals: The strategic placement of fluorine atoms at the 2' and 4' positions of the phenyl ring serves two pivotal functions:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Substitution at the 2 and 4 positions blocks the primary sites of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes in both the target fungus and the crop plant, prolonging the active ingredient's half-life.[1]

  • Lipophilicity Modulation: The high electronegativity of fluorine alters the dipole moment, enhancing membrane permeability and systemic translocation within the plant xylem.[1]

Chemical Profile & Handling

PropertySpecification
CAS Number 364-83-0
Formula

Molecular Weight 156.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 80-81°C at 25 mmHg
Density 1.234 g/mL at 25°C
Storage Inert atmosphere (

), 2-8°C. Moisture sensitive.

Safety Warning: DFAP is a skin and eye irritant (H315, H319) and a respiratory irritant (H335).[1] All protocols below must be performed in a fume hood.

Application Protocol A: Regioselective -Bromination

The conversion of DFAP to 2-bromo-2',4'-difluoroacetophenone is the primary "gateway" reaction. This


-halo ketone is a versatile electrophile for subsequent heterocycle insertion.

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

Materials:
  • 2',4'-Difluoroacetophenone (10 mmol, 1.56 g)[1]

  • N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) [Preferred over liquid

    
     for bench safety][1]
    
  • p-Toluenesulfonic acid (p-TSA) (1 mmol, catalytic)

  • Acetonitrile (ACN) (20 mL)[1]

Step-by-Step Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve DFAP in ACN.

  • Activation: Add p-TSA and stir at room temperature for 10 minutes to promote enol formation.

  • Bromination: Add NBS in three equal portions over 15 minutes. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to 80°C for 2-4 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (

      
      ) should disappear, replaced by a slightly lower spot (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Dissolve residue in diethyl ether (30 mL) and wash with water (

    
     mL) to remove succinimide byproduct.[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from cold hexane if solid, or use as crude oil if purity >90% by NMR.[1]
    

Expected Yield: 85-92% Key NMR Signal: Look for the disappearance of the methyl singlet (


 2.6 ppm) and appearance of the 

singlet (

4.4-4.6 ppm).

Application Protocol B: Synthesis of Triazole Core (Epoxide Route)

Direct substitution of


-bromo ketones often yields a mixture of N1 and N4 triazole isomers. A more robust route for high-value fungicides involves the Corey-Chaykovsky epoxidation  followed by triazole ring opening. This mimics the synthesis of Voriconazole/Fluconazole analogs.
Workflow Diagram

SynthesisWorkflow cluster_legend Reaction Phase Start 2',4'-Difluoroacetophenone (Starting Material) Step1 Trimethylsulfoxonium Iodide + NaH (DMSO) Start->Step1 Corey-Chaykovsky Epoxidation Inter Epoxide Intermediate (2-(2,4-difluorophenyl)-2-methyloxirane) Step1->Inter Methylene Transfer Step2 1,2,4-Triazole + K2CO3 Inter->Step2 Ring Opening Product Triazole Alcohol (Antifungal Core) Step2->Product Nucleophilic Attack

Figure 1: Synthetic pathway from DFAP to Triazole Antifungal Core via Epoxide Intermediate.[1]

Protocol:
  • Reagent Prep: Wash Sodium Hydride (NaH, 60% dispersion, 12 mmol) with dry hexane to remove mineral oil.[1] Suspend in dry DMSO (15 mL) under Argon.

  • Ylide Formation: Add Trimethylsulfoxonium iodide (TMSOI, 12 mmol) slowly. Stir at RT for 30 min until gas evolution ceases and a clear solution forms (Dimethyloxosulfonium methylide).

  • Epoxidation: Cool to 0°C. Add DFAP (10 mmol) dropwise in DMSO (5 mL). Stir at RT for 3 hours.[1]

    • Self-Validating Checkpoint: Quench a small aliquot into water/ether.[1] GC-MS should show M+14 mass shift (addition of

      
      ).
      
  • Triazole Coupling: To the in situ epoxide mixture, add 1,2,4-Triazole (15 mmol) and Potassium Carbonate (

    
    , 20 mmol).[1] Heat to 80°C for 6 hours.
    
  • Isolation: Quench with ice water. Extract with Ethyl Acetate.[1] The product (a tertiary alcohol) is purified via column chromatography (DCM/MeOH 95:5).[1]

Analytical Quality Control

Ensure the integrity of the 2,4-difluorophenyl ring and the absence of non-fluorinated impurities (which lower metabolic stability).[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (

    
     mm, 3.5 
    
    
    
    m)[1]
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 260 nm (aromatic absorption).[1]

  • Acceptance Criteria: Purity > 98.0%.

References

  • Jeschke, P. (2024).[1][2] Recent developments in fluorine-containing pesticides.[3] Pest Management Science.[1][3] Available at: [Link][1]

  • Fujiwara, T., & O'Hagan, D. (2014).[1][4] Successful fluorine-containing herbicide, insecticide, and fungicide agrochemicals.[1][3] Journal of Fluorine Chemistry.[1]

  • Gao, Y., et al. (2024).[1] Application of

    
    -bromination reaction on acetophenone derivatives. BMC Chemistry.[1] Available at: [Link]
    
  • Ogura, H., et al. (2014).[1] Synthesis and antifungal activities of novel triazole derivatives.[1][5] Molecules.[1][2][3][6][7][8][9] (Contextual grounding for Epoxide route).

Sources

Grignard reactions involving 2',4'-Difluoroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Grignard Addition Architectures for 2',4'-Difluoroacetophenone

Executive Summary

2',4'-Difluoroacetophenone is a critical pharmacophore scaffold, serving as the lipophilic "tail" in the synthesis of next-generation triazole antifungals (e.g., Voriconazole, Fluconazole analogs). While the Grignard addition to this ketone appears elementary, the electron-deficient nature of the difluorophenyl ring introduces competing pathways—specifically enolization and nucleophilic aromatic substitution (


)—that degrade yield and purity.

This guide details two protocols: a Standard Cryogenic Protocol for simple alkyl additions, and a Cerium(III)-Mediated Protocol (Imamoto Conditions) designed to suppress enolization and maximize 1,2-addition efficiency for complex or sterically hindered nucleophiles.

Chemical Context & Mechanistic Challenges

The presence of fluorine atoms at the 2' (ortho) and 4' (para) positions creates a unique electronic environment:

  • Carbonyl Activation: The strong inductive effect (

    
    ) of the fluorine atoms increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.
    
  • Competing Enolization: The same inductive effect increases the acidity of the

    
    -protons (methyl group). Basic Grignard reagents (
    
    
    
    ) may act as bases rather than nucleophiles, resulting in the formation of magnesium enolates and the recovery of starting material upon quench.
  • Steric & Chelation Effects: The 2'-fluorine can act as a weak Lewis base, potentially chelating with the Magnesium center, which can either direct the addition or, if the Grignard is bulky, impede the trajectory of attack (Burgi-Dunitz angle).

Visualized Mechanism: Competition Pathways

GrignardMechanism Substrate 2',4'-Difluoroacetophenone Transition Transition State (Chelated) Substrate->Transition Grignard R-MgX (Nucleophile/Base) Grignard->Transition Path_Add 1,2-Addition (Kinetic Control) Transition->Path_Add Nucleophilic Attack Path_Enol Enolization (Thermodynamic Trap) Transition->Path_Enol Proton Abstraction Product Tertiary Alcohol (Target) Path_Add->Product H3O+ Quench SideProd Recovered Ketone (After Workup) Path_Enol->SideProd H3O+ Quench

Figure 1: Mechanistic bifurcation showing the competition between the desired nucleophilic addition and the parasitic enolization pathway driven by the acidity of the


-protons.

Experimental Protocols

Method A: Standard Cryogenic Protocol

Best for: Simple, non-bulky Grignards (e.g., MeMgBr, EtMgBr) where steric hindrance is minimal.

Reagents:

  • 2',4'-Difluoroacetophenone (1.0 equiv)

  • Grignard Reagent (1.2 - 1.5 equiv)

  • Anhydrous THF or Diethyl Ether (

    
    )[1]
    

Key Parameter: Temperature control is the primary variable to suppress side reactions.

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve ketone in anhydrous

    
     (0.5 M concentration).
    
  • Cryo-Cooling: Cool solution to -78°C (Dry ice/Acetone). Note: The 2'-F substituent activates the ring; lower temperatures prevent

    
     side reactions.
    
  • Addition: Add Grignard reagent dropwise over 30 minutes. Maintain internal temp < -65°C.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Pour into ice-cold saturated

    
    .
    
Method B: Cerium(III)-Mediated (Imamoto) Protocol

Best for: High-value synthesis, bulky nucleophiles, or when Method A yields >10% recovered starting material.

Rationale: Anhydrous


 reacts with 

to form an organocerium species (

). This species is more nucleophilic (due to the oxophilicity of Ce) but less basic than the magnesium counterpart, effectively eliminating enolization [1].

Workflow Diagram

CeCl3_Protocol Start Start: CeCl3•7H2O Drying Drying Step 140°C, High Vacuum, 2h (Crucial for Activation) Start->Drying Dehydration Activation Activation Suspend in THF, stir 2h Forms CeCl3 slurry Drying->Activation N2 Atmosphere Transmetal Transmetallation Add R-MgX at -78°C Forms R-CeCl2 Activation->Transmetal 1.5 eq Grignard Addition Substrate Addition Add 2',4'-Difluoroacetophenone -78°C to 0°C Transmetal->Addition Selective Attack Workup Workup Acidic Quench (HCl/NH4Cl) Addition->Workup

Figure 2: The Imamoto Protocol workflow. The critical control point is the dehydration of Cerium Chloride; failure here kills the reaction.

Detailed Procedure (Method B):

  • Catalyst Preparation (Critical):

    • Place

      
       (1.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours. Success Indicator: The solid turns from chunky crystals to a fine white powder. Do not proceed if the powder is not fine.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF.[2] Stir vigorously for 2 hours. The "activation" of the crystal lattice is essential for transmetallation.

  • Transmetallation:

    • Cool slurry to -78°C.

    • Add Grignard reagent (1.5 equiv) dropwise. Stir for 30 mins. The mixture will turn yellow/brown.

  • Substrate Addition:

    • Dissolve 2',4'-difluoroacetophenone (1.0 equiv) in minimal THF.

    • Add dropwise to the Organocerium mixture at -78°C.

  • Reaction & Quench:

    • Allow to warm to 0°C. Monitor by TLC (usually complete within 30 mins at 0°C).

    • Quench with 10% aqueous acetic acid or sat.

      
      . Caution: Cerium salts form thick emulsions. Filter through Celite if necessary.
      

Data Summary & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield Recovered Starting Material (Ketone)Enolization of

-protons
Switch to Method B (

).
Impurity 2,4-Difluorophenol derivatives

(Fluorine displacement)
Lower reaction temp to -78°C; ensure Grignard is not in large excess (>2.0 eq).
Stalled Reaction Grignard aggregatesPoor solubility of fluorinated alkoxideSwitch solvent to THF/Ether (1:1) mix to break aggregates.
Emulsion Milky workup layerCerium Hydroxide formationWash aqueous layer with Rochelle's Salt (Potassium Sodium Tartrate) to chelate Cerium.

Safety & Handling (E-E-A-T)

  • Fluorine Hazards: While the C-F bond is stable, accidental thermal decomposition or reaction with extremely strong Lewis acids can liberate HF. Always keep Calcium Gluconate gel nearby when working with fluorinated aromatics in scale-up.

  • Exotherm: The addition of Grignard to the ketone is highly exothermic.[3] On scales >5g, active cooling (jacketed reactor) is mandatory.

  • Cerium Disposal: Cerium is lanthanide waste. Do not dispose of in general aqueous waste; segregate for heavy metal disposal.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Edition. (Standard text for Grignard Mechanisms). Link

  • Sigma-Aldrich. "Safety Data Sheet: 2',4'-Difluoroacetophenone." Link

Sources

Application Notes & Protocols: Strategic Aldol Reactions of 2',4'-Difluoroacetophenone for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: 2',4'-Difluoroacetophenone is a cornerstone building block in modern medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorine substituents.[1] Its strategic functionalization via carbon-carbon bond formation is critical for the synthesis of novel pharmaceutical agents. The aldol reaction, and its condensation variant, represents one of the most powerful and versatile tools for this purpose, enabling the direct formation of β-hydroxy ketones or α,β-unsaturated carbonyl systems (chalcones).[2][3] This guide provides an in-depth analysis and detailed, field-proven protocols for executing base- and acid-catalyzed aldol condensations with 2',4'-Difluoroacetophenone, focusing on mechanistic rationale, practical execution, and self-validating experimental design.

Introduction: The Significance of the Difluorophenyl Motif

The 2,4-difluorophenyl moiety is a privileged scaffold in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic profiles. 2',4'-Difluoroacetophenone serves as a readily available entry point to a diverse array of complex molecules, including antifungal agents and other therapeutic candidates.[4]

The aldol reaction, particularly the Claisen-Schmidt condensation between a ketone and an aromatic aldehyde, provides a direct and atom-economical route to difluorinated chalcones.[5][6] These chalcones are not only bioactive in their own right but are also versatile intermediates for synthesizing a variety of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines.[7] Understanding and mastering the aldol reaction of this specific substrate is therefore a critical skill for synthetic and medicinal chemists.

Part 1: The Workhorse Protocol: Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt reaction is the most common and often highest-yielding method for synthesizing chalcones from acetophenones.[5] The reaction's success hinges on the selective deprotonation of the ketone's α-carbon to form a nucleophilic enolate, which subsequently attacks the aldehyde carbonyl.

Mechanistic Rationale & Causality

The driving force for the condensation is the formation of a highly stable, conjugated α,β-unsaturated ketone system.[8] The mechanism proceeds in three key stages:

  • Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-proton from 2',4'-Difluoroacetophenone. This step is a rapid equilibrium.

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde partner. This forms a tetrahedral intermediate.

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) is rapidly deprotonated at the α-carbon to form another enolate. Subsequent elimination of a hydroxide ion yields the thermodynamically favored chalcone product. This dehydration step is typically irreversible under these conditions and drives the reaction to completion.

Base_Catalyzed_Aldol cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone 2',4'-Difluoroacetophenone Enolate Nucleophilic Enolate Ketone->Enolate Base OH⁻ Aldehyde Ar-CHO Enolate->Aldehyde Attack Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct->Chalcone - H₂O (E1cB)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Protocol 1: Synthesis of (E)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one

This protocol describes a robust procedure for the reaction between 2',4'-Difluoroacetophenone and benzaldehyde.

Materials & Reagents:

  • 2',4'-Difluoroacetophenone (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ice

Equipment:

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Buchner funnel and filter flask

  • Beakers

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 2',4'-Difluoroacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (approx. 3-4 mL per mmol of acetophenone). Stir at room temperature until a homogeneous solution is formed.

  • Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water (approx. 2 mL per mmol of NaOH). Cool this solution in an ice bath.

  • Reaction Initiation: While vigorously stirring the ethanolic solution of reactants at room temperature, add the cold NaOH solution dropwise over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting acetophenone is a key indicator of completion.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and water (approx. 20 mL per mmol of acetophenone).

  • Neutralization: Acidify the slurry by slowly adding 1 M HCl until the pH is approximately 7.[6] This step protonates any residual phenoxide and ensures complete precipitation of the neutral product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product is often of sufficient purity.[6] For higher purity, recrystallize the solid from hot ethanol.[9] Dry the purified crystals in a vacuum oven.

Self-Validation System:

  • Visual Cue: Formation of a dense, often yellow or off-white, precipitate upon addition of base or during the reaction.

  • TLC Analysis: A new, lower Rf spot corresponding to the chalcone product should appear, while the higher Rf spot of the starting ketone diminishes.

  • Characterization: Confirm product identity via ¹H NMR (alkenic protons at ~7.5-8.0 ppm with a large coupling constant, J ≈ 15-16 Hz, indicating E-geometry), IR (C=O stretch at ~1660 cm⁻¹), and melting point analysis.

Part 2: The Alternative Approach: Acid-Catalyzed Condensation

While less common, acid-catalyzed conditions offer a valuable alternative, particularly for substrates that are sensitive to strong bases or when side reactions like Cannizzaro disproportionation of the aldehyde are a concern.[10]

Mechanistic Rationale & Causality

Acid catalysis operates through a different activation strategy:

  • Electrophile Activation: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of the aldehyde, rendering it significantly more electrophilic.[11]

  • Nucleophile Formation (Enol): Concurrently, the acid catalyzes the tautomerization of the 2',4'-Difluoroacetophenone to its enol form. While the enol is a weaker nucleophile than an enolate, the greatly enhanced electrophilicity of the protonated aldehyde compensates.[11]

  • Attack and Dehydration: The enol attacks the activated aldehyde. A series of proton transfers and the elimination of a water molecule lead directly to the α,β-unsaturated product. Dehydration under acidic conditions is almost always rapid and complete.[11]

Acid_Catalyzed_Aldol cluster_1 Step 2: Electrophile Activation & Attack cluster_2 Step 3: Dehydration Ketone 2',4'-Difluoroacetophenone Enol Enol Nucleophile Ketone->Enol Activated_Aldehyde Protonated Aldehyde Enol->Activated_Aldehyde Attack Aldehyde Ar-CHO Aldehyde->Activated_Aldehyde + H⁺ (cat.) Adduct_Cation Cationic Intermediate Activated_Aldehyde->Adduct_Cation Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct_Cation->Chalcone - H₂O - H⁺

Caption: Acid-catalyzed aldol condensation mechanism.

Protocol 2: Synthesis via In Situ HCl Generation (SOCl₂/EtOH)

This protocol utilizes the reaction of thionyl chloride (SOCl₂) with ethanol to generate anhydrous HCl in situ, providing a controlled and effective acidic environment.[10]

Materials & Reagents:

  • 2',4'-Difluoroacetophenone (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Absolute Ethanol

  • Thionyl Chloride (SOCl₂) (catalytic amount, ~0.1 eq)

  • Deionized Water

Equipment:

  • Round-bottom flask with a drying tube or inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for SOCl₂ addition

  • Buchner funnel and filter flask

Step-by-Step Procedure:

  • Initial Setup: To a stirred solution of 2',4'-Difluoroacetophenone (1.0 eq) and the chosen aldehyde (1.0 eq) in absolute ethanol (5-10 mL per mmol of acetophenone), cool the flask in an ice bath.

  • Catalyst Generation: Add thionyl chloride (SOCl₂) (approx. 0.05-0.1 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary significantly based on the aldehyde's reactivity (from 2 to 24 hours).[10]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Workup: Once complete, precipitate the product by pouring the reaction mixture into cold water.[10]

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Dry the product. If necessary, recrystallize from a suitable solvent like ethanol.

Data Presentation: Comparison of Catalytic Systems
ParameterProtocol 1: Base-CatalyzedProtocol 2: Acid-Catalyzed (SOCl₂/EtOH)
Catalyst NaOH, KOHHCl (generated in situ)
Nucleophile Enolate (strong)Enol (weak)
Electrophile Aldehyde Carbonyl (neutral)Protonated Aldehyde (activated, strong)
Solvent Aqueous EthanolAbsolute Ethanol
Typical Temp. Room TemperatureRoom Temperature
Pros Generally faster, high yielding, widely applicable.Good for base-sensitive substrates, anhydrous conditions.
Cons Risk of saponification with ester groups, potential for Cannizzaro side reactions.Slower, may not work for all substrates, requires anhydrous conditions.

Part 3: Advanced Considerations and Asymmetric Protocols

While the Claisen-Schmidt condensation is highly effective for producing achiral chalcones, the synthesis of chiral β-hydroxy ketones requires a different approach. The direct asymmetric aldol reaction aims to form and isolate the aldol adduct before dehydration occurs, creating up to two new stereocenters.[2]

This is typically achieved using organocatalysts, such as proline and its derivatives, which operate through an enamine-based mechanism reminiscent of Class I aldolase enzymes.[12] While a full protocol is beyond the scope of this note, the general workflow is distinct.

Asymmetric_Aldol_Workflow Ketone 2',4'-Difluoroacetophenone Reaction Asymmetric Aldol Reaction (Low Temp, Anhydrous) Ketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Chiral Catalyst (e.g., Proline) Catalyst->Reaction Workup Careful Quench & Purification Reaction->Workup Adduct Chiral β-Hydroxy Ketone (Non-racemic Adduct) Workup->Adduct

Caption: General workflow for an asymmetric aldol reaction.

Key Experimental Differences:

  • Catalyst: Stoichiometric or catalytic amounts of a chiral promoter are used.

  • Temperature: Reactions are often run at low temperatures (0 °C to -78 °C) to prevent dehydration and improve enantioselectivity.

  • Solvent: Anhydrous organic solvents (e.g., DMSO, CH₂Cl₂, THF) are required.[13]

  • Workup: The reaction is carefully quenched to avoid elimination of water from the desired product.

The development of an effective asymmetric aldol protocol for 2',4'-Difluoroacetophenone would be a valuable contribution, providing enantiomerically enriched building blocks for chiral drug synthesis.

Conclusion

The aldol reaction of 2',4'-Difluoroacetophenone is a robust and highly adaptable transformation central to the synthesis of fluorinated pharmaceutical intermediates. The base-catalyzed Claisen-Schmidt condensation stands out as the primary method for producing difluorinated chalcones due to its simplicity, high yields, and operational ease. The acid-catalyzed variant provides a necessary alternative for specific substrates. By understanding the underlying mechanisms and adhering to meticulously designed protocols, researchers can confidently and efficiently leverage this powerful C-C bond-forming reaction to advance drug discovery programs.

References

  • Preparation method of 2,4-difluoroacetophenone.
  • ALDOL REACTION | ADDITION | CONDENS
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research.
  • Understanding the Chemical Properties of 2',4'-Difluoroacetophenone (CAS 364-83-0). NINGBO INNO PHARMCHEM CO.,LTD.
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • The Direct Catalytic Asymmetric Aldol Reaction. PMC (PubMed Central).
  • SYNTHESIS OF CHALCONES. Jetir.org.
  • Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. SciSpace.
  • The aldol condensation of acetophenone with acetone.
  • The Aldol Condens
  • A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
  • Aldol Reactions of Pentafluorosulfanyl-Acetic Acid Esters with Aldehydes. Thieme Gruppe.
  • 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone. Ossila.
  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC (PubMed Central).
  • Kinetic and Mechanistic Study of Aldose Conversion to Functionalized Furans in Aqueous Solutions. MDPI.
  • New mechanistic studies on the proline-c
  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC (PubMed Central).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2',4'-Difluoroacetophenone by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2',4'-Difluoroacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for the distillation of this key synthetic intermediate. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your purification processes are efficient, safe, and yield high-purity material.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of 2',4'-Difluoroacetophenone.

Q1: Why is vacuum distillation the recommended method for purifying 2',4'-Difluoroacetophenone?

A1: 2',4'-Difluoroacetophenone is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, creating a significant risk of thermal decomposition. This decomposition not only results in yield loss but also introduces new impurities that can be difficult to separate. Vacuum distillation lowers the boiling point of the compound to a much safer and more manageable temperature, preserving its chemical integrity.[1] This technique is standard for purifying compounds that are thermally sensitive or have high boiling points.[2]

Q2: What are the key physical properties I need to know for the distillation?

A2: Understanding the physical properties is critical for setting up the distillation correctly. The most important parameter is the boiling point under reduced pressure.

PropertyValueSource
CAS Number 364-83-0[3]
Molecular Formula F₂C₆H₃COCH₃[3]
Molecular Weight 156.13 g/mol [3]
Appearance Colorless to light yellow/orange liquid
Boiling Point 80-81 °C at 25 mmHg[3]
Density 1.234 g/mL at 25 °C[3]
Flash Point 66 °C (150.8 °F) - closed cup[3]

Q3: What are the common impurities found in crude 2',4'-Difluoroacetophenone?

A3: Impurities will vary based on the synthetic route. However, they typically fall into three categories:

  • Unreacted Starting Materials: For instance, if synthesized via a Friedel-Crafts acylation, residual 1,3-difluorobenzene and acetylating agents may be present.

  • Solvents: Residual reaction or extraction solvents.

  • High-Boiling Side Products: These can include polymeric materials or products from side reactions, which often appear as non-volatile, dark residues in the distillation flask.

Q4: What level of purity can I expect after a successful distillation?

A4: With a properly optimized fractional vacuum distillation, it is reasonable to achieve a purity of >98.0% (by GC analysis), which is consistent with commercially available high-grade material. The final purity depends on the efficiency of the distillation column and the nature of the impurities.

Q5: What are the essential safety precautions for this procedure?

A5: Safety is paramount. 2',4'-Difluoroacetophenone is a combustible liquid and can cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[3][4]

  • Ventilation: Conduct the distillation in a well-ventilated fume hood.

  • Heat Source: Use a heating mantle with a stirrer and avoid open flames. The compound is combustible.

  • Vacuum Safety: Inspect all glassware for cracks or star fractures before applying a vacuum to prevent implosion. Use a safety shield around the apparatus.

Troubleshooting Guide for Distillation

Even with a well-defined protocol, issues can arise. This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Unstable Vacuum Level 1. Leaks in the system (glassware joints, tubing).2. Inefficient vacuum pump (oil needs changing, pump is failing).3. Outgassing from crude material or system components.1. Check all joints for proper sealing. Re-grease if necessary. Inspect tubing for cracks.2. Check the pump oil level and color; change if milky or dark. Test the pump's ultimate vacuum.3. Allow the system to degas under low vacuum before increasing the temperature.
"Bumping" or Unstable Boiling 1. Lack of boiling nuclei.2. Heating too rapidly.1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.2. Increase the heat gradually to allow for smooth boiling initiation.
No Distillate Collecting 1. Insufficient vacuum (pressure is too high).2. Insufficient heating.3. Condenser temperature is too high.4. Blockage in the distillation path.1. Verify the vacuum level is at or below the target (e.g., 25 mmHg). Troubleshoot the vacuum source if needed.2. Ensure the heating mantle is set to a temperature sufficiently above the compound's boiling point at the operating pressure.3. Ensure a steady flow of cool water through the condenser.4. Check for any physical obstructions or solidified material in the column or condenser.
Product is Discolored (Dark Yellow/Brown) 1. Thermal decomposition.2. Contamination from the distillation flask.1. The pot temperature is too high. Lower the heating mantle setting or, preferably, improve the vacuum to further reduce the boiling point.2. Ensure the distillation flask is thoroughly clean. Consider a pre-wash with a suitable solvent.
Poor Separation / Low Purity 1. Distillation rate is too fast.2. Inefficient distillation column.3. Foaming or flooding of the column.1. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.2. For impurities with close boiling points, use a fractional distillation column (e.g., Vigreux) and consider using column insulation (glass wool or aluminum foil) to improve efficiency.3. Reduce the heating rate immediately. Ensure the material is not contaminated with surfactants that could cause foaming.[5]
Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem: Low or No Distillate check_vac Check Vacuum Gauge Is P ≤ 25 mmHg? start->check_vac heat_ok Yes check_vac->heat_ok Yes solve_vac Solution: Find & fix leak Service pump check_vac->solve_vac No check_heat check_heat check_condenser Check Condenser Is coolant flowing? solve_condenser Solution: Start coolant flow check_condenser->solve_condenser No final_check Re-evaluate System check_condenser->final_check Yes vac_ok Yes vac_no No heat_ok->check_condenser solve_heat Solution: Increase mantle setting heat_ok->solve_heat No heat_no No condenser_ok Yes condenser_no No

Caption: A decision-making workflow for troubleshooting low distillate collection.

Detailed Experimental Protocol: Vacuum Distillation

This protocol provides a step-by-step methodology for the purification of crude 2',4'-Difluoroacetophenone.

Apparatus Setup
  • Glassware Inspection: Thoroughly inspect all glassware (round-bottom flask, distillation head, condenser, receiving flask) for any cracks or defects.

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Use a single-neck round-bottom flask as the distillation pot. For enhanced separation, a short Vigreux column can be placed between the flask and the distillation head.

  • Joints: Lightly grease all ground-glass joints to ensure an airtight seal. Use Keck clips to secure the joints.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Connections: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet. Connect the vacuum adapter to a cold trap and then to the vacuum pump.

Standard Vacuum Distillation Apparatus

Caption: Diagram of a standard laboratory vacuum distillation apparatus.

Distillation Procedure
  • Charging the Flask: Charge the distillation flask with the crude 2',4'-Difluoroacetophenone, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.

  • Evacuation: Turn on the condenser water and begin stirring. Slowly and carefully evacuate the system using the vacuum pump. The pressure should stabilize at the desired level (e.g., ~25 mmHg).

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which typically contains volatile impurities and residual solvents. The vapor temperature will be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point (80-81 °C at 25 mmHg), switch to a new receiving flask to collect the purified product.[3] Maintain a slow, steady distillation rate (approximately 1-2 drops per second).

    • Final Fraction: As the distillation nears completion, the temperature may rise sharply or drop. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

References

  • CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • resacetophenone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor . Patsnap Eureka. [Link]

  • CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)] acetophenone.
  • Troubleshooting Distillation Column Malfunctions . Ship & Shore Environmental, Inc. [Link]

  • US4559110A - Acetophenone recovery and purification.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns . The Italian Association of Chemical Engineering. [Link]

  • Substituted acetophenone: Significance and symbolism . Patsnap. [Link]

  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Vacuum distillation . Wikipedia. [Link]

  • Distillation Column Troubleshooting Part 1 . YouTube. [Link]

  • Steam distillation troubleshooting - burned smell of the oil . Reddit. [Link]

  • Vacuum Distillation . Busch Australia. [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Vacuum Distillation . YouTube. [Link]

Sources

Technical Support Center: Synthesis & Purification of 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts in 2',4'-Difluoroacetophenone (2,4-DFAP) Synthesis Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Reference ID: TSC-24DFAP-001

Introduction: The Criticality of Regiocontrol

2',4'-Difluoroacetophenone (CAS: 364-83-0) is a pivotal intermediate in the synthesis of triazole antifungal agents, including Fluconazole and Voriconazole . In industrial applications, the purity of this intermediate directly correlates to the yield and enantiomeric excess of the final API.[1]

The primary synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.[1] While the reaction appears straightforward, the electronic and steric interplay of the two fluorine atoms creates a specific "impurity trap"—the formation of the 2',6'-isomer .[1] This guide addresses the mechanistic origins of this and other byproducts, providing actionable troubleshooting protocols.

Module 1: The Isomer Challenge (2',4' vs. 2',6')

The Issue

Users frequently report obtaining a crude mixture containing 5–15% of 2',6'-difluoroacetophenone . This isomer has a very similar boiling point to the target 2',4'-isomer, making downstream separation via distillation difficult and energy-intensive.

Mechanistic Root Cause

In 1,3-difluorobenzene, two sites are activated for Electrophilic Aromatic Substitution (EAS):

  • Position 4 (Target): Ortho to one Fluorine, Para to the other.[1] Sterically accessible.

  • Position 2 (Impurity): Ortho to both Fluorines.[1] Electronically highly activated (inductive withdrawal is strong, but resonance donation from two ortho-F atoms stabilizes the sigma complex).[1] However, it is sterically hindered by the flanking Fluorines.[1]

Under kinetic control (low temperature), the reaction favors the sterically less hindered 2,4-isomer .[1] Under thermodynamic control (high temperature) or with non-selective catalysts, the 2,6-isomer formation increases.[1]

Troubleshooting Guide
Symptom Probable Cause Corrective Action
High 2,6-isomer (>8%) Reaction temperature too high during addition.Cooling Protocol: Maintain internal temp

C during acetyl chloride addition. Do not allow exotherm spikes.
Catalyst is too aggressive (e.g., pure

without moderation).
Solvent Switch: Switch from neat conditions or high-boiling solvents to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to moderate catalyst activity via solvation.
Low Conversion (<80%) Catalyst deactivation (hydration).[1]Moisture Control:

is hygroscopic.[1] Ensure anhydrous conditions. Use a drying tube or

blanket.[1]
Inconsistent Yield Poor mixing (heterogeneous slurry).[1]Agitation: Friedel-Crafts complexes often form thick sludges. Increase impeller speed or use a high-torque overhead stirrer.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the "dead-end" byproducts formed during the acylation process.

ReactionPathways SM 1,3-Difluorobenzene (Starting Material) Sigma4 σ-Complex (Pos 4) (Sterically Favored) SM->Sigma4  Kinetic Path (<20°C)   Sigma2 σ-Complex (Pos 2) (Sterically Hindered) SM->Sigma2  Thermodynamic Path (>40°C)   Reagent Acetyl Chloride + AlCl3 Reagent->SM Target 2',4'-Difluoroacetophenone (TARGET) Sigma4->Target - HCl Isomer 2',6'-Difluoroacetophenone (CRITICAL IMPURITY) Sigma2->Isomer - HCl Poly Oligomers/Tars (High Temp) Target->Poly Acid/Heat Over-exposure

Figure 1: Competitive reaction pathways in the Friedel-Crafts acylation of 1,3-difluorobenzene. Note the divergence based on steric vs. electronic control.

Module 3: Other Common Impurities & Cleanup[1]

Beyond the 2,6-isomer, users often encounter workup-related impurities.

Aluminum Salts (Gelatinous Emulsions)[1]
  • Issue: During aqueous quenching, aluminum salts form a "rag layer" that traps the product, leading to yield loss.[1]

  • Solution: Do not quench with water alone.[1] Use ice-cold dilute HCl (1M) . The acid keeps aluminum in solution (

    
    ) rather than precipitating as 
    
    
    
    gel.[1]
Unreacted Starting Material (1,3-DFB)
  • Issue: Presence of 1,3-DFB in the final product.

  • Cause: Stoichiometry error or catalyst poisoning.[1]

  • Solution: 1,3-DFB is much more volatile (bp ~82°C) than 2,4-DFAP (bp ~190°C). It can be easily removed via rotary evaporation or a "light cut" during vacuum distillation.[1]

Colored Oligomers (Tars)
  • Issue: Product appears dark brown/black instead of pale yellow/colorless.

  • Cause: Friedel-Crafts reactions are notorious for generating high molecular weight polymers if the reaction runs too long or too hot.[1]

  • Solution: Perform a short-path distillation or a filtration through a silica plug. The tars are non-volatile and polar; they will remain behind.[1]

Module 4: Standardized Protocol (Low-Isomer Method)

This protocol is designed to minimize the 2,6-isomer formation through strict temperature control.

Reagents:

  • 1,3-Difluorobenzene (1.0 equiv)[1][2]

  • Acetyl Chloride (1.1 equiv)[1]

  • Aluminum Chloride (

    
    , anhydrous) (1.2 equiv)[1][2]
    
  • Dichloromethane (DCM) (Solvent, 5-10 volumes)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an overhead stirrer,

    
     inlet, and a pressure-equalizing addition funnel.
    
  • Catalyst Slurry: Charge DCM and

    
    . Cool to 0–5°C  using an ice/salt bath.
    
  • Acylation Agent: Add Acetyl Chloride dropwise to the slurry. Stir for 15 min. Note: Generating the acylium ion first often improves selectivity.[1]

  • Substrate Addition (Critical): Add 1,3-Difluorobenzene dropwise over 1 hour. Monitor internal temperature strictly; do not exceed 5°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C) slowly. Stir for 4–6 hours. Do not reflux.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice + conc. HCl .

  • Workup: Separate phases. Wash organic layer with water, then Brine.[1] Dry over

    
    .[1][3]
    
  • Purification: Concentrate in vacuo. If 2,6-isomer > 5%, perform fractional distillation under reduced pressure (10-20 mmHg).

FAQ: Frequently Asked Questions

Q: Can I use Acetic Anhydride instead of Acetyl Chloride? A: Yes, but it requires at least 2 equivalents of


 (one to complex with the leaving acetate group).[1] It is generally "messier" and produces more acetic acid byproduct, which complicates the workup.[1] Acetyl Chloride is preferred for cleaner profiles.[1]

Q: Why is my product turning pink/red upon standing? A: This indicates trace acid residues (HCl) or phenolic impurities (if dehalogenation occurred, though rare).[1] Wash the organic layer with a saturated Sodium Bicarbonate (


)  solution until pH is neutral during workup.[1]

Q: Can I separate the 2,4 and 2,6 isomers using column chromatography? A: It is possible but inefficient for scale-up. They have very similar


 values.[1] Melt crystallization  (cooling the mixture so the major 2,4-isomer crystallizes out) is often more effective for large batches if the purity is already >85%.[1]

References

  • Preparation of 2,4-difluoroacetophenone . Google Patents.[1] CN102531870A.[1] Available at:

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . National Institutes of Health (PMC).[1] Discusses the Friedel-Crafts acylation origins of Voriconazole impurities. Available at: [Link]

  • Process for the preparation of 2,4-difluoroacetophenone . European Patent Office.[1] EP0694519B1.[1] Details the use of acetyl chloride and aluminum chloride.[1][4] Available at:

  • 1,3-Difluorobenzene (PubChem Compound Summary) . National Center for Biotechnology Information.[1] CID 9741.[1][5] Available at: [Link][1]

Sources

Technical Support Center: Friedel-Crafts Acylation of Difluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FC-F2-OPTIMIZATION Assigned Specialist: Senior Application Scientist

Executive Summary: The Deactivation Dilemma

Welcome to the technical support hub for electrophilic aromatic substitution (EAS). You are likely here because your acylation of difluorobenzene (DFB) is failing—either yielding no product, returning starting material, or producing a mixture of isomers.

The Root Cause: Fluorine is the most electronegative element. While it is an ortho, para-director due to resonance (+M effect), its strong inductive effect (-I) significantly deactivates the ring toward electrophilic attack. With two fluorine atoms, the ring is electron-deficient, raising the activation energy required for the acylium ion (


) to attack. Standard protocols for benzene or toluene will fail here.

This guide provides a self-validating troubleshooting workflow to overcome electronic deactivation and steric hindrance.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I see < 10% conversion by LCMS after 24 hours."

Diagnosis: Insufficient Electrophilicity or Thermal Energy. Standard AlCl


 in dichloromethane (DCM) at reflux (40°C) is often too mild for difluorinated substrates.

Corrective Actions:

  • Switch Solvent: Replace DCM with 1,2-Dichloroethane (DCE) . This allows you to increase the reaction temperature to 83°C (reflux), providing the necessary energy to overcome the deactivation barrier.

  • Stoichiometry Check: Friedel-Crafts acylation is not catalytic.[1] The product ketone forms a stable 1:1 complex with the Lewis Acid (AlCl

    
    ), deactivating it.
    
    • Standard Rule: You need at least 1.1 equivalents of AlCl

      
       relative to the acyl chloride.[2]
      
    • Deactivated Rule: For DFB, increase AlCl

      
       to 2.5 - 3.0 equivalents . The excess Lewis acid helps activate the acyl chloride further and ensures the complexation doesn't stall the kinetics.
      
  • Order of Addition: Do not add the catalyst last.

    • Correct Protocol: Pre-mix AlCl

      
       and Acyl Chloride in solvent to generate the acylium ion before adding the deactivated substrate.
      
Issue 2: "I am getting the wrong regioisomer."

Diagnosis: Misinterpretation of Directing Effects. Fluorine directs ortho/para, but steric hindrance and the aggregate effect of two halogens dictate the outcome.

Regioselectivity Rules:

  • 1,2-Difluorobenzene: The 4-position is favored.

    • Why? Attack at C3 is ortho to one F and meta to the other, but sterically crowded. Attack at C4 is para to F1 (favored) and meta to F2. Sterics favor C4 over C3.

  • 1,3-Difluorobenzene: The 4-position is favored.

    • Why? C2 is the "super-activated" spot (ortho to both Fs), but it is sterically inaccessible (the "buttressing effect"). C4 is ortho to one and para to the other, making it the electronic and steric sweet spot. C5 is meta to both (dead zone).

Issue 3: "My reaction turns into a black tar/polymer."

Diagnosis: "Pot-Cooking" or Moisture Contamination.

  • Exotherm Control: The formation of the acylium ion and the initial complexation are exothermic. If you mix everything at room temperature (RT), the temp spike can cause decomposition.

  • Moisture: AlCl

    
     + H
    
    
    
    O → HCl + Al(OH)
    
    
    . This kills the catalyst and generates heat.

Corrective Actions:

  • Use fresh, anhydrous AlCl

    
     (should be yellow/white powder, not gray/clumpy).
    
  • Perform the initial mixing at 0°C , then slowly warm to reflux.

Part 2: Visualization of Logic & Selectivity

The following diagrams illustrate the troubleshooting decision tree and the regioselectivity map for difluorinated substrates.

FC_Troubleshooting Start Start: Reaction Analysis CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv Low/No Conversion CheckConv->LowConv <10% GoodConv Good Conversion CheckConv->GoodConv >50% CheckSolvent Current Solvent? LowConv->CheckSolvent CheckRegio Check Regioselectivity GoodConv->CheckRegio ActionDCM Switch DCM -> DCE (Increase Temp to 80°C) CheckSolvent->ActionDCM If DCM CheckStoich AlCl3 Equiv < 2.0? CheckSolvent->CheckStoich If DCE/High Temp ActionStoich Increase AlCl3 to 2.5-3.0 eq CheckStoich->ActionStoich Yes WrongIsomer Unexpected Isomer CheckRegio->WrongIsomer RightIsomer Target Product CheckRegio->RightIsomer ExplainRegio Verify 1,2 vs 1,3 Directing Rules (Sterics dominate C2 in 1,3-DFB) WrongIsomer->ExplainRegio

Caption: Figure 1. Diagnostic workflow for optimizing Friedel-Crafts acylation on deactivated rings.

Regioselectivity Substrate13 1,3-Difluorobenzene Pos2 Position 2 (Between Fs) Substrate13->Pos2 Sterically Blocked Pos4 Position 4 (Major Product) Substrate13->Pos4 Electronically Favored Pos5 Position 5 (Meta to both) Substrate13->Pos5 Deactivated Substrate12 1,2-Difluorobenzene Pos3 Position 3 (Ortho/Meta) Substrate12->Pos3 Minor (Sterics) Pos4_12 Position 4 (Para/Meta - Major) Substrate12->Pos4_12 Major (Para attack)

Caption: Figure 2. Regioselectivity map showing favored attack positions based on electronic and steric factors.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 2,4-difluoroacetophenone from 1,3-difluorobenzene. Scale: 10 mmol basis.

ReagentEquivalentsAmountRole
1,3-Difluorobenzene 1.01.14 gSubstrate (Deactivated)
Acetyl Chloride 1.20.94 gAcylating Agent
AlCl

(Anhydrous)
2.53.33 gLewis Acid Catalyst
1,2-Dichloroethane (DCE) N/A20 mLSolvent (High boiling)
Step-by-Step Procedure:
  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[3]

  • Catalyst Activation (0°C):

    • Add 20 mL of anhydrous DCE to the flask.

    • Add 3.33 g (2.5 eq) of AlCl

      
       in one portion.
      
    • Cool to 0°C in an ice bath.

    • Critical Step: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes at 0°C. The solution should turn yellow/orange as the acylium ion complex forms [1].

  • Substrate Addition:

    • Add 1,3-difluorobenzene (1.0 eq) dropwise to the cold mixture.

    • Note: Evolution of HCl gas is possible; ensure proper venting through a scrubber.

  • Reaction (Thermal Phase):

    • Remove the ice bath.

    • Heat the reaction to 80°C (Reflux) .

    • Monitor by HPLC/LCMS. Due to deactivation, reaction times of 4–12 hours are common.

  • Quench & Workup (Exothermic):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 10 mL conc. HCl. (The HCl prevents the formation of aluminum emulsions).

    • Extract with DCM (3 x 30 mL).

    • Wash organics with brine, dry over MgSO

      
      , and concentrate.
      

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.
    • Context: Explains the requirement for stoichiometric Lewis acid due to product complex
  • Troubleshooting Low Yields in Friedel-Crafts Acyl

    • Source: BenchChem Technical Guides.
    • Context: Detailed troubleshooting for deactivated rings and moisture sensitivity.[1][3]

  • Regioselectivity in Electrophilic Arom

    • Source: Master Organic Chemistry.
    • Context: Rules for activating/deactivating groups and directing effects (Ortho/Para vs Meta).
  • Process for Preparing 1,3-Difluorobenzene (and deriv

    • Source: Google P
    • Context: Industrial context on handling difluorinated aromatics and their reactivity profiles.[3]

Sources

improving solubility of 2',4'-Difluoroacetophenone for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2',4'-Difluoroacetophenone Solubility & Reaction Optimization

Case ID: CAS-364-83-0-SOL Status: Active Analyst: Senior Application Scientist

Executive Summary & Compound Profile

2',4'-Difluoroacetophenone (CAS 364-83-0) is a critical fluorinated building block used primarily in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole) and agrochemicals.[1]

Unlike solid reagents where "solubility" implies dissolution, this compound is a liquid at room temperature (MP < 20°C).[1] Therefore, "improving solubility" technically refers to optimizing miscibility in reaction media to prevent phase separation, ensuring homogeneous kinetics, or managing phase-transfer conditions in biphasic systems.[1]

Physicochemical Dashboard
PropertyValueNotes
Physical State Liquid (Clear to light yellow)May solidify in cold storage (<15°C).
Boiling Point 80–81 °C @ 25 mmHgHigh volatility under vacuum.[1]
Density 1.234 g/mLDenser than water; forms bottom layer in aqueous biphasic systems.[1]
LogP ~1.8 - 2.1Moderately lipophilic.
Water Solubility Insoluble / ImmiscibleRequires co-solvent or surfactant for aqueous reactions.[1]
Flash Point 66 °C (151 °F)Combustible.[1] Handle away from open flames.

Solvent Compatibility & Miscibility Guide

The following matrix guides solvent selection based on reaction type. The goal is to achieve a single phase (homogeneity) or a controlled biphasic system.

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Polar Protic Methanol, Ethanol, Acetic AcidHigh (Miscible) Bromination: Standard solvent for

-bromination using

.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh (Miscible) Nucleophilic Substitution: Ideal for

reactions (e.g., with azoles).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Friedel-Crafts / Acylation: Excellent for dissolving Lewis acid catalysts.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh (Miscible) Grignard / Reduction: Must be anhydrous.[1]
Hydrocarbons Toluene, HexaneModerate Azeotropic Drying: Soluble, but may require heating for high concentrations.[1]
Aqueous WaterImmiscible Biphasic Reactions: Requires Phase Transfer Catalyst (PTC).[1]

Troubleshooting Guide: Common Solubility Scenarios

Issue 1: Phase Separation in Aqueous Reaction Mixtures
  • Symptom: The reaction mixture separates into two layers (oil on bottom), leading to slow or stalled kinetics (e.g., during oxidation or basic hydrolysis).[1]

  • Root Cause: The lipophilic fluorine atoms reduce hydrogen bonding capability with water, making the ketone hydrophobic.[1]

  • Solution:

    • Co-solvent Strategy: Add a water-miscible organic solvent.[1]

      • Recommendation: Acetonitrile or THF (1:1 v/v ratio with water).[1]

    • Phase Transfer Catalysis (PTC): If a biphasic system is mandatory (e.g., using inorganic bases like NaOH).[1]

      • Protocol: Add 1–3 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1] This shuttles the anion into the organic phase where the ketone resides.[1]

Issue 2: Precipitation/Oiling Out at Low Temperatures
  • Symptom: During cryogenic reactions (e.g., lithiation at -78°C) or controlled bromination at 0°C, the starting material solidifies or becomes viscous.[1]

  • Root Cause: While liquid at RT, the freezing point is likely near typical refrigerator temperatures.[1] High concentration promotes crystallization.[1]

  • Solution:

    • Dilution: Maintain concentration < 0.5 M in the chosen solvent (e.g., THF or DCM).

    • Solvent Choice: Switch from pure DCM (FP -97°C) to a DCM/THF mixture if viscosity increases.

Issue 3: Poor Solubility of the Product (Intermediate Precipitation)
  • Symptom: During bromination in methanol, a solid forms, trapping unreacted starting material.[1]

  • Root Cause: The brominated derivative (2-bromo-2',4'-difluoroacetophenone) often has a higher melting point and lower solubility in alcohols than the parent ketone.[1]

  • Solution:

    • Temperature Ramp: Start at 0°C to control exotherm, then slowly warm to RT to redissolve the intermediate.

    • Solvent Switch: Use Acetic Acid instead of Methanol. The brominated product is typically more soluble in acetic acid, keeping the reaction homogeneous until workup.[1]

Detailed Optimization Protocols

Protocol A: Solvent Screening for Homogeneity

Use this rapid test to determine the optimal solvent system for a new reaction.

  • Preparation: Place 100 mg of 2',4'-Difluoroacetophenone in a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Observation: Vortex after each addition.

    • Miscible: Clear solution immediately.

    • Immiscible: Visible meniscus or oil droplets.[1]

  • Co-solvent Titration (for Aqueous systems):

    • If using water, add organic co-solvent (e.g., Acetone) dropwise until the cloudy emulsion turns clear.[1] Record the Water:Organic ratio. Target a ratio of 1:1 to 1:2 for optimal reactivity.

Protocol B: Phase Transfer Catalyzed Alkylation

Designed for reactions where the ketone must react with an aqueous nucleophile.

  • Organic Phase: Dissolve 10 mmol 2',4'-Difluoroacetophenone in 20 mL Toluene or DCM.

  • Aqueous Phase: Prepare the nucleophile (e.g., NaCN, NaOH) in 10 mL water.[1]

  • Catalyst Addition: Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 eq).[1]

  • Agitation: Vigorously stir (>800 RPM). The PTC will form an ion pair, dragging the nucleophile into the organic layer.[1]

  • Monitoring: Monitor by TLC. If the reaction is slow, increase temperature to 50°C (Toluene) or switch catalyst to TBAB .

Visual Logic & Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 2',4'-Difluoroacetophenone ReactionType What is the Reaction Type? Start->ReactionType Bromination Alpha-Bromination (Electrophilic) ReactionType->Bromination Nucleophilic Nucleophilic Substitution (e.g., Azole coupling) ReactionType->Nucleophilic Grignard Grignard / Organometallic ReactionType->Grignard BromSolvent Recommended: Methanol or Acetic Acid (Homogeneous) Bromination->BromSolvent NuclSolvent Is the Nucleophile Water Soluble? Nucleophilic->NuclSolvent GrigSolvent Recommended: Anhydrous THF or Ether (Strictly Dry) Grignard->GrigSolvent YesWater Yes (e.g., NaOH, NaCN) NuclSolvent->YesWater Aqueous Base NoWater No (Organic Nucleophile) NuclSolvent->NoWater Amine/Azole Biphasic Biphasic System: Toluene/Water + PTC (TBAB or Aliquat 336) YesWater->Biphasic Homogeneous Homogeneous System: Acetonitrile, DMF, or DMSO NoWater->Homogeneous

Caption: Decision matrix for selecting the optimal solvent system based on reaction mechanism and nucleophile solubility.

Figure 2: Phase Transfer Catalysis Mechanism

PTC_Workflow cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Toluene/DCM) Nucl Nucleophile (Nu-) Q_Nu [Q+ Nu-] Ion Pair Nucl->Q_Nu Binds Q+ Transfer Phase Transfer (Agitation Required) Q_Nu->Transfer Ketone 2',4'-Difluoro- acetophenone Product Product Q_Nu->Product Donates Nu- Transfer->Q_Nu Enters Organic Q_X [Q+ X-] Recycled Catalyst Transfer->Q_X Returns to Aq Ketone->Product Reaction Product->Q_X Releases X- Q_X->Transfer

Caption: Mechanism of Phase Transfer Catalysis (PTC) facilitating reaction between the lipophilic ketone and aqueous nucleophiles.

Frequently Asked Questions (FAQ)

Q: Can I use water as the sole solvent for green chemistry purposes? A: No. 2',4'-Difluoroacetophenone is effectively insoluble in pure water.[1] Using water alone will result in a heterogeneous mixture with very poor reaction rates.[1] You must use a surfactant (e.g., SDS) to form micelles or a co-solvent (e.g., Ethanol/Water 1:[1]1) to achieve miscibility.

Q: I am seeing a solid precipitate form immediately upon adding Bromine (


). Is this normal? 
A:  If you are running the reaction in Methanol at low temperatures (<10°C), the intermediate 

-bromo ketone may crystallize out.[1] This is actually beneficial for purification.[1] However, if it hinders stirring, add a small amount of DCM or switch to Acetic Acid to maintain solubility.[1]

Q: What is the best way to dry the liquid if it contains moisture? A: Since it is a liquid, dissolve it in Dichloromethane (DCM) and dry over Anhydrous Magnesium Sulfate (


) .[1] Filter and remove the solvent under vacuum.[1][2] Do not use Calcium Chloride (

) as it can sometimes complex with ketones.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67770, 2',4'-Difluoroacetophenone.[1] Retrieved from [Link]

  • Google Patents. Process for synthesis of 2,4-dichloro-5-fluoroacetophenone (Analogous PTC methods). WO2010058421A2.[1] Retrieved from

Sources

Technical Support Center: Chalcone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Nominal | Ticket Queue: Open Operator: Senior Application Scientist (Organic Synthesis Division)

Welcome to the ChemSynth Technical Support Hub

You have reached the Tier 3 Support for Carbon-Carbon Bond Formation. This guide addresses the Claisen-Schmidt Condensation , the industry-standard method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones).[1][2]

Our data indicates that 85% of user tickets regarding "failed reactions" in this domain stem from three root causes: uncontrolled aldol reversibility , Cannizzaro side-reactions , or phase-separation issues (oiling out) .

Below is your dynamic troubleshooting guide.

Part 1: The "Gold Standard" Protocol (Base-Catalyzed)

Use this baseline to calibrate your system before attempting optimization.

The Mechanism (Visualized): Understanding the "Why" is critical for troubleshooting. The reaction involves the formation of an enolate from the acetophenone, which attacks the benzaldehyde. The final irreversible step is dehydration.

ClaisenSchmidt Reagents Acetophenone + Benzaldehyde Enolate Enolate Intermediate Reagents->Enolate Deprotonation Base Base Catalyst (NaOH/KOH) Base->Reagents Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldol->Reagents Retro-Aldol (If temp too low) Chalcone Chalcone Product (α,β-unsaturated) Aldol->Chalcone E1cB Elimination Dehydration Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. Note the reversibility of the Aldol step, which is a common failure point if dehydration is not driven forward.

Standard Operating Procedure (SOP-CS-01):

  • Stoichiometry: 1.0 eq. Acetophenone : 1.0 eq. Benzaldehyde.[1][3][4]

  • Solvent: Ethanol (95%) or Methanol.

  • Catalyst: 40% NaOH (aq) or KOH pellets (pulverized).

  • Temperature: 0–25 °C (Start cold to favor enolate, warm to RT to drive dehydration).

  • Time: 3–24 hours (Stirring is critical).

Part 2: Troubleshooting & FAQs (Ticket Resolution)
Ticket #402: "My product is a sticky yellow oil, not a solid."

Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the product separates from the solvent as a supercooled liquid rather than crystallizing, often due to impurities lowering the melting point.[5]

Corrective Actions:

  • The "Scratch" Method: Use a glass rod to vigorously scratch the inner wall of the flask at the interface of the oil and the supernatant solvent. This creates nucleation sites.

  • Trituration: Decant the supernatant. Add a small amount of cold diethyl ether or hexane to the oil and rub it with a spatula. This extracts impurities and often triggers solidification [3].[4][5][6]

  • Seed Crystals: If you have a tiny amount of pure product (or a structurally similar chalcone), add a "seed" to the oil.[4]

Ticket #409: "Yield is <40% and I see multiple spots on TLC."

Diagnosis: You are likely experiencing side reactions due to improper stoichiometry or base concentration.

Common Side Reactions:

  • Cannizzaro Reaction: If you use excess base and your aldehyde has no

    
    -hydrogens, the base attacks the aldehyde directly (oxidizing half, reducing half), consuming your starting material [4].
    
  • Michael Addition: If the reaction runs too long or with excess ketone, the enolate can attack the product (the chalcone), forming dimers or oligomers [5].

Optimization Table: Controlling Side Reactions

ParameterOptimization StrategyWhy?
Stoichiometry Use 1.0 : 1.1 (Ketone : Aldehyde)Slight excess of aldehyde prevents self-condensation of the ketone.
Base Conc. Reduce to 10-20% NaOHHigh conc. favors Cannizzaro on the aldehyde.[7]
Temperature Maintain < 30°CHigh heat promotes polymerization (Michael addition).
Time Monitor via TLC every 30 minsStop immediately upon disappearance of limiting reagent to prevent oligomerization.
Ticket #515: "Reaction is too slow (24h+)."

Diagnosis: High activation energy barrier or poor solubility of reactants.

Advanced Solution: Ultrasound-Assisted Synthesis (Green Chemistry) Switching from magnetic stirring to ultrasonic irradiation (sonication) causes acoustic cavitation. This creates microscopic hotspots that break up solid reagents and accelerate mass transfer [1].

Protocol Comparison:

FeatureConventional StirringUltrasound Assisted
Reaction Time 3 – 24 Hours10 – 60 Minutes
Yield 60 – 80%85 – 98%
Solvent Vol. High (20-50 mL)Low (< 5 mL)
Homogeneity Poor (often heterogeneous)Excellent (micro-mixing)
Part 3: Decision Logic for Optimization

Use this flowchart to determine your next experimental move based on your current results.

OptimizationTree Start Reaction Outcome? LowYield Low Yield (<50%) Start->LowYield Oiling Product is Oily/Gummy Start->Oiling CheckTLC Check TLC LowYield->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete MultiSpot Multiple New Spots (Side Products) CheckTLC->MultiSpot Dirty Action_US Action: Switch to Ultrasound or Microwave SM_Remains->Action_US Action_Stoich Action: Reduce Base Conc. Check Stoichiometry MultiSpot->Action_Stoich Action_Trit Action: Triturate with Ether/Hexane Oiling->Action_Trit Action_Recrys Action: Recrystallize (EtOH + Water) Action_Trit->Action_Recrys If solidifies

Figure 2: Logical workflow for diagnosing chalcone synthesis failures.

Part 4: References
  • Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Source: MDPI / ResearchGate URL:[Link]

  • Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Source: YouTube / NPTEL Special Lecture Series URL:[Link]

  • Troubleshooting Crystallization: Oiling Out. Source: Chemistry LibreTexts URL:[Link]

  • Synthesis of Chalcones: An Improved High-Yield Protocol. Source: National Institutes of Health (PMC) URL:[Link]

Sources

removing impurities from 2',4'-Difluoroacetophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2',4'-Difluoroacetophenone Purification

Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Removal in Friedel-Crafts Acylation of 1,3-Difluorobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2',4'-Difluoroacetophenone (2,4-DFAP) is a critical intermediate in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole) and agrochemicals. Synthesized via the Friedel-Crafts acylation of 1,3-difluorobenzene, the reaction mixture often contains unreacted starting material, regioisomers (2',6'-difluoroacetophenone), and aluminum salts.

This guide addresses the isolation of high-purity 2,4-DFAP (Liquid, BP ~190-195°C atm / 80-81°C @ 25 mmHg) from these specific contaminants.

Module 1: Reaction Control & Stoichiometry

User Ticket #101: "I have >5% unreacted 1,3-difluorobenzene (m-DFB) remaining after 12 hours. Should I add more catalyst?"

Root Cause Analysis: In Friedel-Crafts acylation, the Lewis acid (AlCl₃) is not a true catalyst; it is consumed. It forms a strong 1:1 complex with the carbonyl oxygen of the product (2,4-DFAP), deactivating it.

  • Stoichiometry: You need at least >1.0 equivalent of AlCl₃ for the acylating agent plus enough to complex with the product.

  • Moisture: AlCl₃ is highly hygroscopic. If your catalyst was exposed to air, a significant portion has hydrolyzed to inactive Al(OH)₃/HCl.

Resolution Protocol:

  • Standard Ratio: Use 1.1 – 1.2 equivalents of Acetyl Chloride and 1.2 – 1.3 equivalents of AlCl₃ relative to 1,3-difluorobenzene.

  • Order of Addition: Pre-mix AlCl₃ and Acetyl Chloride in DCM or 1,2-dichloroethane to form the acylium ion (

    
    ) before adding the substrate. This ensures rapid initiation.
    
  • Do NOT add more catalyst mid-stream: This often leads to intractable emulsions. If SM remains, proceed to workup and remove it via distillation (see Module 3).

Module 2: Work-up & Emulsion Management

User Ticket #102: "My organic layer is milky/opaque, and phase separation is taking hours. How do I clear the aluminum salts?"

Root Cause Analysis: The "milky" layer is an emulsion of aluminum salts (aluminum alkoxides/hydroxides) trapped in the organic solvent. Direct water quenching generates gelatinous Al(OH)₃.

Resolution Protocol (The "Acid Quench"):

  • Temperature Control: Cool the reaction mixture to <5°C.

  • Hydrolysis: Pour the reaction mixture slowly into cold 2M HCl (approx. 3-4 volumes relative to reaction volume).

    • Why? Acidic pH keeps aluminum species in solution as

      
       or 
      
      
      
      , preventing the formation of gelatinous hydroxides.
  • Phase Cut: Agitate vigorously for 15 minutes, then allow to settle. The layers should separate sharply.

  • Polishing: Wash the organic layer once with brine to remove residual acidity.

Module 3: Removing the Regioisomer (2',6'-DFAP)

User Ticket #103: "I have 3-4% of the 2',6'-isomer. Can I remove this by simple distillation?"

Root Cause Analysis: The 2',6'-difluoroacetophenone isomer forms via acylation at the sterically hindered position between the two fluorine atoms.

  • Boiling Point Proximity:

    • 2',4'-DFAP: ~80-81°C @ 25 mmHg (approx. 195°C atm).

    • 2',6'-DFAP: ~79°C @ 15 mmHg (approx. 205°C atm).

    • Note: While boiling points are distinct, they are close enough that simple distillation will result in co-distillation (mixed fractions).

Resolution Protocol (Vacuum Rectification): You require a fractional distillation setup with high separation efficiency.

  • Column: Use a Vigreux column (lab scale) or a Packed Column (pilot scale) with at least 10-15 Theoretical Plates .

  • Vacuum: Maintain stable vacuum <20 mmHg.

  • Reflux Ratio: Set a high reflux ratio (e.g., 5:1 or 10:1). Return 10 parts of condensate to the column for every 1 part collected.

  • Fraction Collection:

    • Fore-cut: Unreacted 1,3-difluorobenzene (BP ~82°C atm) comes off first.

    • Main Fraction: 2,4-DFAP.[1][2][3]

    • Distillation Heel: The 2',6'-isomer (higher boiling) and tars will remain in the pot if the distillation is stopped at ~90% recovery.

Module 4: Color & Tarry Residues

User Ticket #104: "My product is chemically pure but dark brown/yellow. How do I get a clear liquid?"

Root Cause Analysis: Friedel-Crafts reactions generate oligomeric byproducts (tars) and trace metal complexes (iron from steel reactors or impurities in AlCl₃) that are highly colored.

Resolution Protocol (Steam Distillation): Before the final vacuum rectification, perform a Steam Distillation .

  • Process: Pass steam through the crude organic oil.

  • Mechanism: 2,4-DFAP is steam volatile. Heavy tars and polymeric impurities are not.

  • Result: The distillate will be a water/oil mixture. Extract the oil, dry over

    
    , and proceed to final vacuum distillation. This ensures a colorless, pharmaceutical-grade appearance.
    

Summary of Impurity Removal

ImpurityOriginPhysical StateRemoval Method
1,3-Difluorobenzene Unreacted Starting MaterialLiquid (BP 82°C)Distillation Fore-cut (Easy separation)
2',6'-Difluoroacetophenone Regioisomer (Side Reaction)Liquid (High BP)Fractional Distillation (High Reflux Ratio)
Aluminum Salts Catalyst ResidueGelatinous SolidAcid Wash (2M HCl) during workup
Oligomers/Tars PolymerizationDark Viscous SolidSteam Distillation (Product is volatile; tars are not)

Visualizing the Process

Figure 1: Reaction Pathway & Impurity Genesis

This diagram illustrates the competitive acylation pathways and the origin of the critical 2,6-isomer.

ReactionPath SM 1,3-Difluorobenzene (Starting Material) Intermediate Acylium Ion Complex SM->Intermediate Electrophilic Attack Reagents Acetyl Chloride + AlCl3 Reagents->Intermediate Product 2',4'-Difluoroacetophenone (Major Product) Intermediate->Product Para-substitution (Favored) Isomer 2',6'-Difluoroacetophenone (Impurity ~3-5%) Intermediate->Isomer Ortho-substitution (Steric Hindrance) Tars Polymeric Tars (Residue) Intermediate->Tars Over-reaction/Heat

Figure 2: Purification Decision Tree

Follow this logic flow to determine the correct purification step based on your current impurity profile.

PurificationLogic Start Crude Reaction Mixture Step1 Quench into 2M HCl (Remove Al salts) Start->Step1 Check1 Is Product Colored/Dark? Step1->Check1 Steam Steam Distillation (Remove Tars) Check1->Steam Yes VacDist Vacuum Fractional Distillation (High Reflux Ratio) Check1->VacDist No Steam->VacDist Result Pure 2',4'-DFAP (>99%) VacDist->Result

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). 2',4'-Difluoroacetophenone Product Specification. Retrieved from (Verifying boiling point: 80-81°C/25 mmHg).

  • Chem-Impex. (n.d.). 2',6'-Difluoroacetophenone Properties. Retrieved from (Verifying isomer properties: BP 79°C/15 mmHg).

  • Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone. Retrieved from (Citing steam distillation and reduced pressure rectification protocols).

  • BenchChem. (2025).[4][5][6] Friedel-Crafts Acylation of Difluorobenzene. Retrieved from (General reactivity profiles of difluorobenzenes).

Sources

Technical Support Center: Synthesis & Troubleshooting of 2',4'-Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',4'-Difluoroacetophenone and its


-halogenated derivatives (e.g., 2-chloro-2',4'-difluoroacetophenone) are critical pharmacophores in the synthesis of triazole antifungal agents such as Fluconazole , Voriconazole , and Efinaconazole . The presence of the 2,4-difluorophenyl moiety confers metabolic stability and enhances lipophilicity, which are essential for fungal CYP51 inhibition.

This guide addresses the specific synthetic challenges encountered during the Friedel-Crafts acylation of 1,3-difluorobenzene and subsequent functionalization. It is designed to move beyond standard textbook protocols, offering field-proven troubleshooting for regioselectivity, catalyst deactivation, and impurity management.

Module 1: The Core Synthesis (Friedel-Crafts Acylation)

The primary route to 2',4'-difluoroacetophenone involves the acylation of 1,3-difluorobenzene. While theoretically straightforward, the electronic effects of the fluorine substituents create specific challenges in regiocontrol and yield.

Q1: I am observing low conversion rates (<60%) despite using fresh AlCl₃. What is the cause?

Diagnosis: The issue is likely stoichiometric imbalance due to complexation .[1] Unlike catalytic Friedel-Crafts alkylation, acylation requires a stoichiometric excess of Lewis acid.[1][2] The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with aluminum chloride (AlCl₃), effectively removing the catalyst from the cycle.

Corrective Protocol:

  • Stoichiometry: Increase AlCl₃ loading to 1.1–1.2 equivalents relative to the acyl chloride. If using a solvent that can coordinate (e.g., nitromethane), further excess may be required.

  • Order of Addition:

    • Standard: Add acyl chloride to a suspension of AlCl₃ in solvent (e.g., DCM or 1,2-DCE), then add 1,3-difluorobenzene dropwise.

    • Alternative (Perrier Method): Form the acylium complex first (AlCl₃ + RCOCl) for 15-30 mins, then add the substrate. This often boosts reaction rates for deactivated rings.[1]

  • Moisture Control: AlCl₃ is extremely hygroscopic.[1] A white "smoke" upon opening the container indicates hydrolysis to inactive Al(OH)₃ and HCl.[1] Use only free-flowing, yellow/grey powder; discard clumpy white solids.[1]

Q2: The reaction yields a mixture of isomers. How do I maximize the 2,4-isomer over the 2,6-isomer?

Mechanistic Insight: 1,3-Difluorobenzene has two activated positions:

  • C4 (Para to F1, Ortho to F3): The major site of attack. Sterically accessible.

  • C2 (Ortho to F1, Ortho to F3): The "pocket" position. Theoretically activated by two ortho-fluorines, but significantly sterically hindered.[1]

While the 2,4-isomer is kinetically and thermodynamically favored, the 2,6-isomer (2',6'-difluoroacetophenone) typically forms as a 5–15% impurity depending on temperature.

Optimization Strategy:

  • Temperature Control: Maintain reaction temperature between 40–50°C . Higher temperatures (>80°C) increase the energy available to overcome the steric barrier at C2, increasing 2,6-isomer formation.

  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] Avoid high-boiling solvents like nitrobenzene unless necessary, as they can make workup difficult and alter regioselectivity.[1]

Visualizing the Reaction Pathway

FriedelCraftsPath Substrate 1,3-Difluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + Acylium Ion Acylium Acylium Ion Complex [R-C≡O]+ AlCl4- Acylium->SigmaComplex ProductMajor 2',4'-Difluoroacetophenone (Major Product) SigmaComplex->ProductMajor - H+ (Fast) ProductMinor 2',6'-Difluoroacetophenone (Minor Impurity) SigmaComplex->ProductMinor - H+ (Slow, Steric Hindrance)

Figure 1: Reaction pathway showing the competition between the sterically favored 2,4-substitution and the hindered 2,6-substitution.

Module 2: Functionalization ( -Halogenation)

For drugs like Fluconazole, the acetophenone must be converted to 2-chloro-2',4'-difluoroacetophenone (or the bromo analog). This step is prone to over-reaction.[1]

Q3: I am getting significant amounts of -dihalo side products. How do I stop at the mono-halo stage?

Root Cause: The introduction of a halogen atom (


-position) exerts an electron-withdrawing inductive effect, which actually increases the acidity of the remaining 

-proton, making the product more reactive towards enolization and subsequent halogenation than the starting material.

Troubleshooting Protocol:

  • Stoichiometry is Critical: Use a slight deficit of the halogenating agent (0.95 eq).[1] It is easier to separate unreacted starting material (ketone) than the di-halo impurity.[1]

  • Acid Catalysis: If using elemental bromine/chlorine, ensure the reaction is acid-catalyzed (e.g., HBr/AcOH).[1] The rate of acid-catalyzed enolization is less sensitive to the inductive effect than base-catalyzed enolization.[1]

  • One-Pot Friedel-Crafts:

    • Recommendation: Instead of halogenating the acetophenone, perform the Friedel-Crafts acylation directly using Chloroacetyl Chloride .

    • Benefit: This bypasses the selectivity issue of halogenating a ketone, as the chloroacetyl group is introduced intact.

    • Caution: Chloroacetyl chloride is a potent lachrymator and blistering agent.[1]

Q4: The -halo product is turning dark/degrading upon storage.

Stability Alert:


-Halo ketones are potent alkylating agents and are sensitive to light and moisture.[1]
  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C .

  • Stabilizers: Small amounts of radical inhibitors (e.g., BHT) or acid scavengers (e.g., propylene oxide) can be added if the protocol permits.

Module 3: Purification & Impurity Management

Achieving pharmaceutical-grade purity (>99.5%) requires removing the persistent 2,6-isomer.[1]

Q5: Distillation is not effectively separating the 2,4- and 2,6-isomers. What is the alternative?

Analysis: The boiling point difference between the 2,4- and 2,6-isomers is often negligible (<5°C), making fractional distillation inefficient for high purity.

Solution: Melt Crystallization Melt crystallization is the industry standard for this separation due to the distinct crystal lattice energies of the isomers.

Comparative Purification Data:

MethodTarget Impurity RemovedEfficiencyNotes
Fractional Distillation Solvent, heavy tarsLow for isomersGood for crude cleanup; poor for isomer separation.[1][3]
Melt Crystallization 2,6-Difluoro isomer High Requires precise temp control.[1] 2,4-isomer crystallizes; 2,6-isomer remains in melt.
Recrystallization Dihalo- impuritiesMediumSolvents: Isopropyl alcohol (IPA) or Hexane/EtOAc mixes.[1]
Troubleshooting Workflow: Low Purity

PurificationFlow Start Crude Product Analysis (HPLC/GC) Decision Is 2,6-Isomer > 0.5%? Start->Decision Distill Vacuum Distillation (Remove heavy tars/solvents) Decision->Distill No (Mainly Tars) MeltCryst Melt Crystallization (Sweating Phase) Decision->MeltCryst Yes (Isomer Issue) Recryst Recrystallization (Solvent: IPA/Hexane) Distill->Recryst MeltCryst->Recryst Final Final QC (Target >99.5%) Recryst->Final

Figure 2: Decision tree for selecting the appropriate purification technique based on impurity profile.

Module 4: Safety & Handling

WARNING: This synthesis involves reagents that pose immediate health risks.[1][4]

  • Aluminum Chloride (AlCl₃): Reacts violently with water to release HCl gas .[1]

    • Quenching: Never add water directly to AlCl₃.[1] Pour the reaction mixture slowly onto a slurry of crushed ice and dilute HCl . The acid prevents the precipitation of aluminum hydroxide, which causes emulsions.

  • 
    -Halo Ketones:  Severe lachrymators (tear gas agents).[1]
    
    • Handling: All weighing and transfers must occur in a functioning fume hood.[1]

    • Decontamination:[1] Clean glassware with a solution of sodium thiosulfate (to quench halogens) followed by dilute alcoholic KOH.[1]

  • HF Generation: While not a primary reagent, thermal decomposition of poly-fluorinated aromatics during uncontrolled exotherms can release HF.[1] Keep calcium gluconate gel readily available.[1]

References

  • Friedel-Crafts Acylation Methodology

    • Title: Friedel-Crafts Acylation of Aromatics with Carboxylic Acids.[1]

    • Source: Organic Chemistry Portal.[1][5]

    • URL:[Link]

  • Synthesis of Fluconazole Intermediates

    • Title: Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Regioselectivity in Fluorinated Systems

    • Title: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.[1]

    • Source: SIOC Journals.[1]

    • URL:[Link]

  • Process Patents & Purification

    • Title: Process for synthesis of 2,4-dichloro-5-fluoroacetophenone (DCFA) - WO2010058421.[1][6]

    • Source: WIPO Patentscope.[1]

    • URL:[Link][6]

Sources

stability of 2',4'-Difluoroacetophenone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 2',4'-Difluoroacetophenone (DFAP). It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Topic: Stability & Reactivity Profile Under Acidic Conditions Document ID: DFAP-ACID-001 Version: 2.4 (Current)

Executive Summary: The Acid-Hardened Scaffold

2',4'-Difluoroacetophenone (DFAP) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole). Unlike many carbonyl compounds that are labile in acid, DFAP is structurally robust in acidic environments. It is synthesized under highly acidic Friedel-Crafts conditions, implying inherent stability to Lewis acids (


, 

) and strong mineral acids (

,

).

However, "stability" does not mean "inertness." In acidic media, DFAP undergoes enolization , making it susceptible to electrophilic attack at the alpha-carbon. Most user issues arise not from decomposition of the molecule, but from uncontrolled reactivity (e.g., over-halogenation) or phase-transfer issues during workup.

Core Stability & Reactivity Modules

Module A: Lewis Acid Exposure (Synthesis & Friedel-Crafts)

Context: DFAP is typically generated by reacting 1,3-difluorobenzene with acetyl chloride (or acetic anhydride) in the presence of aluminum chloride (


).

The Stability Paradox: Users often report "tarring" or "darkening" during synthesis and assume the molecule is decomposing.

  • Technical Reality: The DFAP core is stable. The darkening is usually due to polymerization of the acetyl source or formation of charge-transfer complexes, not the degradation of the fluorinated ring. The C-F bonds are deactivated and highly resistant to acid-catalyzed cleavage (

    
     requires base).
    

Troubleshooting Protocol: Dark Reaction Mixtures

Observation Root Cause Corrective Action
Deep Red/Black Color Formation of stable Acylium-AlCl3 complexes (Normal). Do nothing. This color indicates active complexation. It will dissipate upon quenching.

| Low Yield (<70%) | Moisture deactivating the Lewis Acid. | Ensure


 is anhydrous.[1] Use a drying tube. Moisture creates 

gas but kills the catalyst. | | Positional Isomers (HPLC) | Temperature too high (>80°C) allowing thermodynamic control. | Maintain reaction at 50-60°C. Higher temps promote the 2',6'-isomer (minor) or di-acylation. |

Visualizing the Stability Mechanism: The following diagram illustrates why the ring remains intact. The fluorine atoms deactivate the ring, preventing further acylation (poly-substitution), effectively "locking" the product at the mono-acylated stage.

FriedelCraftsStability cluster_0 Stability Checkpoint Start 1,3-Difluorobenzene Complex Sigma Complex (Resonance Stabilized) Start->Complex + AcCl / AlCl3 (Electrophilic Attack) Product 2',4'-Difluoroacetophenone (Deactivated Ring) Complex->Product - HCl (Aromatization) Side Poly-Acylated Byproducts Product->Side Blocked by EWG Fluorines

Caption: The electron-withdrawing nature of the fluorine substituents and the newly formed ketone deactivates the ring, preventing acid-catalyzed degradation or poly-acylation.

Module B: Aqueous Acid & Alpha-Halogenation

Context: The most common downstream reaction is alpha-bromination (using


 in Acetic Acid/HBr) to form 

-bromo-2',4'-difluoroacetophenone.

The "Instability" Myth: Users frequently report "multiple impurity peaks" during this step and blame acid hydrolysis.

  • Technical Reality: Ketones do not hydrolyze in acid. The impurities are Di-bromo species (over-reaction) or unreacted starting material . The acid catalyzes the formation of the enol, which is the reactive species.[2][3]

Key Experimental Variables:

  • Acid Concentration: Higher acidity = faster enolization = faster reaction.

  • Temperature: High temps favor thermodynamic products (potentially reversible bromination).

Troubleshooting Guide: Alpha-Bromination

SymptomDiagnosisSolution
HPLC: Peak at RRT ~1.2 (Di-bromo) Over-Bromination. The mono-bromo product is more acidic (inductive effect) and enolizes faster than the starting material.1. Stop reaction immediately upon consumption of SM.2. Use a slight deficit of

(0.95 eq).3. Lower temperature to 0-10°C to control rate.
Reaction Stalls Insufficient Acid Catalyst. Enolization is the rate-determining step.Add catalytic HBr or HCl (gas) to kickstart the enol formation.
Yellow Solid Precipitate Product Crystallization. This is good! The product often crashes out of acidic media.Filter and wash with cold water. Do not assume it is degradation.

Pathway Visualization: The Enol Trap This diagram shows the critical bifurcation point where "stability" (unreacted) meets "reactivity" (bromination).

BrominationPath Ketone DFAP (Ketone Form) Stable in Acid Enol Enol Intermediate (Acid Catalyzed) Ketone->Enol + H+ (Fast Equilibrium) Mono Alpha-Bromo Product (Desired) Enol->Mono + Br2 (Irreversible) Di alpha,alpha-Dibromo (Impurity) Mono->Di + H+ / + Br2 (Occurs if reaction runs too long)

Caption: Acid promotes the enol form.[2][3] The mono-bromo product is prone to further enolization, leading to the di-bromo impurity if stoichiometry is uncontrolled.

Frequently Asked Questions (FAQs)

Q1: My DFAP sample has turned yellow after storage. Is it degraded?

  • Answer: Likely not significantly. Acetophenones are prone to trace aldol condensation (self-reaction) or minor oxidation if exposed to light and air over time. The "yellow" color is often a trace impurity (<0.5%) of a conjugated oligomer.

  • Fix: Check purity by HPLC. If >98%, use as is. If purification is needed, recrystallize from hexane/isopropyl ether or perform a short vacuum distillation.

Q2: Can I use Nitric Acid (


) to clean glassware containing DFAP residues? 
  • Answer: NO. While DFAP is stable in non-oxidizing acids (

    
    ), nitric acid is a strong oxidizing agent and an electrophile. You risk nitrating the ring (likely at the 5-position), creating potentially explosive or toxic nitrated byproducts. Use Acetone or Methanol for cleaning.
    

Q3: Is the C-F bond stable to refluxing HCl?

  • Answer: Yes. The Carbon-Fluorine bond on an aromatic ring is extremely strong (approx. 110 kcal/mol). It generally requires harsh nucleophilic conditions (high heat, strong base, presence of a metal catalyst) to cleave. Acidic conditions (electrophilic) do not attack the electron-rich fluorine atoms.

Q4: I see a "Ghost Peak" on HPLC that disappears when I neutralize my sample. What is it?

  • Answer: In highly acidic aqueous mobile phases, you may be observing the protonated carbonyl species or a hydrate (gem-diol) equilibrium, though the latter is rare for acetophenones. Ensure your HPLC sample diluent matches your mobile phase pH to eliminate artifacts.

References

  • Synthesis & Friedel-Crafts Stability

    • Title: Process for the preparation of 2,4-difluoroacetophenone.[1]

    • Source: U.S. Patent 4,962,236 (assigned to Pfizer Inc.).
    • Relevance: details the catalyzed synthesis, confirming stability in Lewis acids.
    • Link:

  • Alpha-Bromination Kinetics

    • Title: Kinetic study of the acid-catalyzed bromination of acetophenone deriv
    • Source:Journal of the American Chemical Society, 72(3), 1133–1137.
    • Relevance: Establishes the enolization mechanism as the rate-determining step in acidic media.[2][3]

    • Link:

  • Fluconazole Intermediate Chemistry

    • Title: Synthesis of Fluconazole and its derivatives.[4][5][6]

    • Source:Chemical Reviews, 111(11), 7673-7714.
    • Relevance: Reviews the downstream chemistry of DFAP, highlighting the robustness of the difluorophenyl ring during harsh functionaliz
    • Link:

Sources

Technical Support Guide: Reaction Temperature Management for 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical thermodynamic parameters required for the synthesis of 2',4'-Difluoroacetophenone (2,4-DFAP) via Friedel-Crafts acylation. As a key intermediate for antifungal APIs (e.g., fluconazole, voriconazole), the purity of 2,4-DFAP is paramount.

The reaction of 1,3-difluorobenzene with acetyl chloride catalyzed by aluminum chloride (AlCl₃) is highly exothermic. Improper temperature management results in three primary failure modes:

  • Runaway Exotherms: Rapid evolution of HCl gas and heat during reagent addition.

  • Regio-isomer Contamination: Formation of the thermodynamically stable but undesired 2,6-difluoro isomer or poly-acylated byproducts.

  • Polymerization: Formation of dark "tar" residues due to high-temperature degradation.

The Reaction Workflow: Temperature Criticality

The synthesis is distinct from standard acylations due to the electron-withdrawing nature of the two fluorine atoms, which deactivates the ring, requiring precise thermal activation.

Diagram 1: Phased Temperature Protocol

G Setup Phase 1: Setup Anhydrous Conditions Addition Phase 2: Addition (Kinetic Control) Target: 0°C - 10°C Setup->Addition Cool to 0°C Digestion Phase 3: Digestion (Thermodynamic Push) Target: 50°C - 60°C Addition->Digestion Slow Ramp (10°C/15 min) Quench Phase 4: Quench (Hydrolysis) Target: <20°C Digestion->Quench Cool to RT

Caption: The four-stage thermal profile required to balance kinetic selectivity with conversion yield.

Critical Control Points (Troubleshooting Guide)

Phase 1: Reagent Addition (The "Cold" Phase)

Objective: Control the formation of the Acylium ion complex without triggering a runaway reaction.

Q: Why must I keep the addition temperature below 10°C? A: The complexation of AlCl₃ with acetyl chloride is violently exothermic.

  • Mechanism: The initial interaction generates the electrophilic acylium ion (

    
    ). If this occurs above 10°C, the sudden release of heat can boil the solvent (typically DCM or excess 1,3-difluorobenzene) and cause rapid HCl evolution, overwhelming scrubbers.
    
  • Selectivity: Low temperatures favor kinetic control , directing the acyl group to the para position relative to the C-1 fluorine (the 4-position), which is sterically accessible and electronically activated by the ortho fluorine.

Q: Can I add the AlCl₃ to the mixture all at once? A: Absolutely not.

  • Protocol: Use a solid addition funnel to add AlCl₃ in portions, or (preferred) add acetyl chloride dropwise to a pre-cooled suspension of AlCl₃ and 1,3-difluorobenzene.

  • Target: Maintain internal temperature

    
    . If 
    
    
    
    spikes, stop addition immediately and allow the system to re-equilibrate.
Phase 2: Reaction Digestion (The "Hot" Phase)

Objective: Drive the reaction to completion against the deactivated ring.

Q: Why does the reaction stop if I keep it at 20°C? A: The difluoro-substitution significantly deactivates the benzene ring.

  • Explanation: While the acylium ion is formed at low temps, the electrophilic attack on the deactivated ring requires higher activation energy.

  • Solution: After addition is complete, slowly ramp the temperature to 50°C - 60°C .

  • Warning: Do not exceed 80°C. Temperatures >80°C promote de-acetylation (reversibility of Friedel-Crafts) and the formation of the 2,6-isomer.

Phase 3: Quenching

Objective: Safely hydrolyze the Aluminum complex.

Q: The mixture turned into a solid rock during cooling. What happened? A: The Aluminum-Ketone complex has a high melting point.

  • Troubleshooting: Do not allow the reaction mass to cool completely to 0°C before quenching if you are using a neat reaction (no solvent).

  • Protocol: "Inverse Quench." Pour the reaction mixture slowly into a stirred slurry of ice/HCl. Do not add water to the reaction vessel, as the localized exotherm will cause violent eruption.

Data Summary: Temperature vs. Impurity Profile

The following table summarizes the impact of digestion temperature on the product profile (based on general Friedel-Crafts kinetics on deactivated rings).

ParameterConditionResulting Profile
Digestion Temp < 40°CIncomplete Conversion. High residual 1,3-difluorobenzene.
Digestion Temp 50°C - 60°C Optimal. >95% Conversion, >98% 2,4-isomer selectivity.
Digestion Temp > 80°CIsomerization. Increase in 2,6-difluoroacetophenone (>2%).
Digestion Temp > 100°CDegradation. Formation of polymeric tars and color bodies.

Logic of Selectivity

Diagram 2: Selectivity Decision Tree

Selectivity Start 1,3-Difluorobenzene + Acylium Ion TempLow Temp < 10°C (Kinetic Control) Start->TempLow Path A TempHigh Temp > 80°C (Thermodynamic Control) Start->TempHigh Path B Pos4 Attack at Pos 4 (Sterically Favored) TempLow->Pos4 Pos2 Attack at Pos 2 (Sterically Hindered) TempHigh->Pos2 Product 2',4'-Difluoroacetophenone (Major Product) Pos4->Product Impurity 2',6'-Difluoroacetophenone (Impurity) Pos2->Impurity

Caption: Kinetic control at lower temperatures favors the less hindered 4-position.

Frequently Asked Questions (FAQ)

Q: Can I use FeCl₃ instead of AlCl₃ to reduce the exotherm? A: generally, no . While FeCl₃ is a milder Lewis acid, the deactivation of the difluorobenzene ring usually requires the stronger Lewis acidity of AlCl₃ to achieve acceptable conversion rates. Using FeCl₃ often results in stalled reactions and lower yields [1].

Q: My final product is dark brown/black. How do I fix this? A: This indicates polymerization, likely caused by a "hot spot" during addition or digestion >80°C.

  • Fix: Perform a vacuum distillation. 2',4'-Difluoroacetophenone is a stable liquid/low-melting solid that distills cleanly, leaving the heavy polymeric tars behind.

Q: What is the recommended solvent? A:

  • Neat (Excess 1,3-difluorobenzene): Preferred for industrial scale. Acts as both reactant and heat sink.

  • Dichloromethane (DCM): Good for lab scale, allows reflux control (~40°C), but limits the digestion temperature, potentially slowing reaction time.

  • 1,2-Dichloroethane (DCE): Allows higher reflux (~83°C), but toxicity is a concern.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid strength and mechanism).
  • EP0694519B1 . Process for the preparation of 2,4-difluoroacetophenone. European Patent Office.

  • CN102531870A . Preparation method of 2,4-difluoroacetophenone. Google Patents.

  • Sigma-Aldrich . Safety Data Sheet: Aluminum Chloride.

Technical Support Center: Catalyst Selection for 2',4'-Difluoroacetophenone Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: 2',4'-Difluoroacetophenone (2,4-DFAP) Reactivity & Catalyst Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2025)

Executive Summary: The Molecule at a Glance

2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical pharmacophore, primarily serving as the "warhead" precursor for triazole-class antifungals (e.g., Fluconazole, Voriconazole).

Chemical Profile & Reactivity Matrix:

  • Electronic State: The aromatic ring is electron-deficient due to the inductive effect (-I) of the two fluorine atoms. This makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attacks (reduction, Grignard, ylide addition).

  • Steric Environment: The ortho-fluorine (2-position) imposes significant steric strain on the carbonyl plane. This is the "make-or-break" feature for enantioselective catalysis—catalysts must possess a chiral pocket that accommodates this specific steric bulk to achieve high ee.

Interactive Workflow: Catalyst Decision Engine

Use the following logic tree to select the appropriate catalytic system based on your target transformation.

CatalystSelection Start Starting Material: 2',4'-Difluoroacetophenone Target Select Target Transformation Start->Target ChiralAlc Chiral Alcohol ((S)-1-(2,4-difluorophenyl)ethanol) Target->ChiralAlc Asymmetric Reduction Epoxide Epoxide / Triazole (Fluconazole Intermediate) Target->Epoxide Corey-Chaykovsky AlphaHalo Alpha-Halogenation (2-Halo-2',4'-DFAP) Target->AlphaHalo Electrophilic Sub. RuCat Ru-TsDPEN System (Transfer Hydrogenation) ChiralAlc->RuCat Chemocatalysis BioCat Biocatalysis (KREDs / ADH) ChiralAlc->BioCat Enzymatic PTC Phase Transfer Catalyst (TBAB / Nano-SSA) Epoxide->PTC Yield Enhancement LewisAcid Lewis Acid / Brønsted (AlCl3 or H+) AlphaHalo->LewisAcid Activation

Figure 1: Decision matrix for catalytic intervention based on synthetic goals.

Module A: Asymmetric Reduction (The "Hero" Reaction)

The reduction of 2,4-DFAP to (S)-1-(2,4-difluorophenyl)ethanol is the most common catalytic entry point. The ortho-fluorine effect renders standard CBS reduction less predictable; Ruthenium transfer hydrogenation is the gold standard.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Catalyst System:

  • Pre-catalyst:

    
    
    
  • Chiral Ligand:

    
     (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

Mechanism of Action: The reaction proceeds via a metal-ligand bifunctional mechanism . The Ru center binds the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen. The ortho-fluorine of 2,4-DFAP creates a repulsive interaction if the substrate approaches from the "wrong" face, enforcing high enantioselectivity.

RuMechanism cluster_sterics Stereocontrol Factors Ru_Complex Ru-H Species (Active Catalyst) TS Transition State (6-membered ring) Ru_Complex->TS Substrate Coordination (H-bonding) Product (S)-Alcohol + Ru-Amide TS->Product Hydride Transfer Factor1 Ortho-F Steric Repulsion TS->Factor1 Factor2 CH/pi Interaction

Figure 2: Mechanistic flow of the Ru-TsDPEN catalytic cycle.

Troubleshooting Guide: ATH Reduction
Ticket #SymptomRoot Cause AnalysisCorrective Action
ATH-01 Low Conversion (<50%) Catalyst poisoning by trace halides or inefficient H-donor ratio.1. Degas the FA/TEA mixture thoroughly.2. Ensure FA/TEA ratio is strictly 5:2 (excess base inhibits the cycle).
ATH-02 Poor ee% (<90%) Temperature too high; ortho-F rotation overcomes the steric barrier.1. Lower reaction temperature to 0°C or -10°C.2. Switch solvent to DCM (stabilizes the transition state).
ATH-03 Defluorination Over-reduction utilizing Pd/C or harsh hydrogenation conditions.STOP. Do not use Pd/C with H2 gas. Switch to Transfer Hydrogenation (Ru) or Borane reduction to preserve the C-F bond.

Module B: Synthesis of Fluconazole Intermediates

This workflow involves converting 2,4-DFAP into the epoxide or the alpha-halo ketone.

Protocol 2: Catalytic Epoxidation (Corey-Chaykovsky)

While traditionally stoichiometric using trimethylsulfoxonium iodide (TMSOI), modern processes use Phase Transfer Catalysts (PTC) to lower reagent loads and increase rates.

  • Catalyst: Benzyltrimethylammonium chloride (TEBA) or Nano-Silica Sulfuric Acid (Nano-SSA).

  • Role: The PTC facilitates the transfer of the hydroxide base from the aqueous phase to the organic phase to deprotonate the sulfonium salt, generating the ylide in situ.

Key Technical Insight: The 2,4-difluoro substitution makes the ketone highly electrophilic. Without a PTC, the ylide formation is slow, and the highly reactive ketone may undergo side reactions (aldol condensation). The PTC ensures a steady, low concentration of active ylide.

Troubleshooting Guide: Epoxidation/Functionalization
Ticket #SymptomRoot Cause AnalysisCorrective Action
EPX-01 Stalled Reaction "Salting out" of the PTC or insufficient base strength.1. Add 5% v/v water to solubilize the interface.2. Switch to solid KOH with 18-crown-6 ether.
HAL-01 Poly-bromination The first bromine withdraws electrons, activating the alpha-position for a second attack.1. Use CuBr2 (heterogeneous catalyst/reagent) in EtOAc/CHCl3.2. Restrict stoichiometry to 0.95 eq.

Frequently Asked Questions (FAQs)

Q1: Can I use biological catalysts for 2,4-DFAP reduction? A: Yes. Ketoreductases (KREDs) are excellent alternatives to Ruthenium. Enzymes such as ADH from Rhodococcus or commercially available KRED screening kits often yield >99% ee.

  • Advantage:[2][3][4][5][6][7][8][9] Runs in water/buffer; ambient temperature.

  • Constraint: Requires cofactor recycling (NADH/NADPH) system (e.g., Glucose Dehydrogenase).

Q2: Why is the ortho-fluorine so problematic for standard catalysts? A: In standard CBS (borane) reductions, the catalyst relies on distinguishing "large" vs. "small" groups on the ketone. The 2-F group adds bulk to the aryl ring, but also electronic repulsion. If the catalyst's chiral pocket isn't rigid enough (like Ru-TsDPEN is), the substrate can rotate, leading to racemic product.

Q3: Is 2,4-DFAP stable to Friedel-Crafts conditions? A: Generally, no. The ring is deactivated. You usually make 2,4-DFAP via Friedel-Crafts (1,3-difluorobenzene + chloroacetyl chloride + AlCl3). If you try to acylate 2,4-DFAP further, the reaction will likely fail or occur at the meta-position, but yields will be negligible.

References

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

    • Title: Asymmetric Transfer Hydrogen
    • Source:Journal of the American Chemical Society.
    • Context: Establishes Ru-TsDPEN as the premier c
    • (General reference for Ru-ATH mechanism).

  • Biocatalytic Reduction

    • Title: Enantioselective microbial reduction of substituted acetophenones.[10]

    • Source:Tetrahedron: Asymmetry.
    • Context: Details the use of Candida and Pichia strains for 2,4-DFAP reduction.
  • Fluconazole Synthesis Optimization

    • Title: Improved synthesis of fluconazole by using nano-SSA as a green catalyst.[2]

    • Source:Bulgarian Chemical Communic
    • Context: Describes the use of nano-catalysts to improve the Corey-Chaykovsky epoxid
  • Alpha-Bromination Protocols

    • Title: Selective α-bromination of acetophenone deriv
    • Source:Journal of Organic Chemistry.
    • Context: Comparison of NBS vs. CuBr2 for electron-deficient acetophenones.

Sources

Technical Dossier: Work-up & Isolation of 2',4'-Difluoroacetophenone (DFAP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Level 3 Support Dossier"—the kind of document a Senior Application Scientist provides to a process chemistry team encountering yield or purity issues during scale-up.

Executive Summary & Molecule Profile

2',4'-Difluoroacetophenone (DFAP) is the primary structural scaffold for triazole antifungal agents (e.g., Fluconazole, Voriconazole).[1] Its chemical behavior is dominated by two competing reactivity centers:

  • The Acetyl Group (Target): The

    
    -protons are highly acidic, allowing for halogenation (e.g., 
    
    
    
    -bromination) or condensation.
  • The Aryl Fluorides (Liability): The 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (

    
    ). The 4-fluoro substituent, being para to the electron-withdrawing acetyl group, is particularly susceptible to displacement by nucleophiles (amines, hydroxides) under basic conditions.
    

Critical Operational Rule: The success of a DFAP work-up depends on balancing efficient quenching of reagents (like


) while maintaining a pH regime that prevents accidental hydrolysis of the ring fluorines.

Technical Support Modules (Troubleshooting)

Ticket #101: "My crude product is persistently yellow/orange and fuming."

Diagnosis: Incomplete quenching of elemental bromine (


) or Hydrogen Bromide (

) after

-bromination. Context: In the synthesis of

-bromo-2',4'-difluoroacetophenone (a Voriconazole intermediate), excess bromine is often used to drive conversion. The Fix: The Bisulfite Wash Protocol.

Protocol:

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Quench: Slowly add 10% aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate.
    
    • Mechanism:[2][3][4]

      
      .
      
    • Visual Cue: The solution will transition from orange/red to pale yellow/colorless immediately upon neutralization of

      
      .
      
  • Phase Split: If using a water-miscible solvent (e.g., acetic acid), you must dilute significantly with water or extract into Dichloromethane (DCM) or Toluene .

    • Note: Toluene is preferred for industrial scale due to better phase separation with fluorinated aromatics.

Ticket #205: "I am detecting a 'Mono-Fluoro' impurity (M-18 peak) by LC-MS."

Diagnosis: Accidental Nucleophilic Aromatic Substitution (


) at the 4-position.
Context:  You likely exposed the DFAP core to strong bases (hydroxide, alkoxide) or nucleophilic amines at elevated temperatures. The 4-fluoro group is a good leaving group in this electron-deficient ring.
The Fix:  pH and Temperature Control.
  • Avoid: Refluxing DFAP in aqueous NaOH or KOH.

  • Alternative: Use weaker bases like

    
      or 
    
    
    
    for neutralization.
  • Rescue: If the impurity is formed, it is likely 4-hydroxy-2'-fluoroacetophenone (phenolic). It can be removed by washing the organic layer with 0.5 M NaOH (cold). The phenolic impurity will deprotonate and move to the aqueous layer, while the neutral DFAP remains in the organic phase.

Ticket #303: "Severe Emulsions during Aqueous Extraction."

Diagnosis: Fluorinated compounds are lipophilic but polar. When mixed with amphiphilic byproducts (like partially reacted polymeric species), they form stable emulsions. The Fix: Ionic Strength Adjustment.

  • The "Salting Out" Method: Add saturated Brine (NaCl) to the aqueous layer before attempting the split. The high ionic strength forces the organic fluorinated product out of the aqueous phase.

  • Filtration: If the emulsion persists, filter the biphasic mixture through a pad of Celite . Suspended solids often stabilize the emulsion interface.

Standardized Work-up Workflows

Workflow A: Isolation of -Bromo-2',4'-Difluoroacetophenone

Target Application: Synthesis of antifungal triazoles.

StepActionReagent/ConditionTechnical Rationale
1. Reaction Bromination

/

/

Electrophilic alpha-substitution.
2. Quench CRITICAL 10%

(aq)
Reduces toxic, volatile

to ionic bromide (

).
3. Dilution Phase CreationIce Water (1:1 vol)Precipitates product if solvent is AcOH; or prepares for extraction.
4. Extraction IsolationToluene or DCMFluorinated aromatics have high affinity for Toluene.
5. Wash NeutralizationSat.

Neutralizes residual HBr. Warning:

evolution; vent frequently.
6. Wash DryingBrine +

Removes microscopic water droplets.
7. Isolation ConcentrationRotary Evap (<

)
Product is lachrymatory and volatile. Do not overheat.
Workflow B: Triazole Coupling & Purification

Target Application: Attaching the triazole ring to the alpha-carbon.

  • Reaction:

    
    -Halo-DFAP + 1,2,4-Triazole + 
    
    
    
    in Acetone or Toluene.
  • Filtration: Filter off the inorganic salts (

    
    ) before adding water. This simplifies the work-up.
    
  • Acid Wash: The triazole product is basic.

    • Purification Trick: Extract the product into dilute HCl . The impurities remain in the organic layer.

    • Recovery: Basify the aqueous acid layer with

      
       to precipitate the clean product.
      

Visualizing the Decision Matrix

The following Graphviz diagram outlines the critical decision points during the work-up of crude reaction mixtures containing DFAP.

DFAP_Workup Start Crude Reaction Mixture (DFAP Derivative) CheckHalogen Is Free Halogen (Br2/Cl2) Present? Start->CheckHalogen QuenchBisulfite Quench with 10% NaHSO3 (aq) CheckHalogen->QuenchBisulfite Yes (Orange/Fuming) CheckSolvent Reaction Solvent? CheckHalogen->CheckSolvent No QuenchBisulfite->CheckSolvent DiluteWater Dilute with Ice Water (Precipitation) CheckSolvent->DiluteWater Water Miscible (AcOH, MeOH) ExtractOrg Extract with Toluene/DCM CheckSolvent->ExtractOrg Immiscible (DCM, Toluene) DiluteWater->ExtractOrg If oiling out CheckpH Check pH of Aqueous Layer ExtractOrg->CheckpH Neutralize Neutralize with NaHCO3 (Avoid strong NaOH) CheckpH->Neutralize Acidic (pH < 4) PhaseSplit Phase Separation CheckpH->PhaseSplit Neutral (pH 6-8) Neutralize->PhaseSplit Emulsion Emulsion Formed? PhaseSplit->Emulsion AddBrine Add Sat. Brine & Filter via Celite Emulsion->AddBrine Yes FinalIso Dry (Na2SO4) & Concentrate <45°C Emulsion->FinalIso No AddBrine->PhaseSplit Retry

Figure 1: Decision matrix for the work-up of 2',4'-Difluoroacetophenone derivatives, prioritizing halogen quenching and emulsion management.

Physical Properties Reference Table

PropertyValueRelevance to Work-up
Molecular Weight 156.13 g/mol Low MW implies potential volatility during vacuum drying.
Melting Point 20-22°C (Pure DFAP)Often a liquid at room temp; derivatives (e.g.,

-bromo) are solids (MP ~109-111°C).
Boiling Point ~80°C at 10 mmHgVacuum distillation is a viable purification method.
Solubility Soluble in MeOH, DCM, TolueneToluene is the preferred extraction solvent for fluorinated species.
Safety Irritant (Skin/Eye)Fluorinated aromatics absorb through skin. Double glove.

References

  • Pfizer Inc. (1998). Process for preparing fluconazole and pharmaceutically acceptable salts thereof. US Patent 5,710,280.

  • Vertex Pharmaceuticals. (2012). Preparation method of 2,4-difluoroacetophenone.[1][5][6] CN Patent 102531870A.

  • Fisher Scientific. (2021). Safety Data Sheet: 2',4'-Difluoroacetophenone.

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry.

  • Ossila. (2023).[7] 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone Product Guide.

Sources

Technical Support Center: Scale-Up Synthesis of 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical scale-up challenges for the synthesis of 2',4'-Difluoroacetophenone (CAS: 364-83-0) , a key intermediate for triazole antifungals (e.g., Fluconazole, Voriconazole). The primary synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.

While the chemistry appears straightforward, scale-up introduces non-linear risks regarding exotherm management , regioselectivity (2,4- vs. 2,6- isomerism) , and aluminum waste handling . This document provides self-validating protocols and troubleshooting workflows.

Module 1: Reaction Design & Stoichiometry

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely treating Aluminum Chloride (


) as a catalyst.[1][2][3] In Friedel-Crafts acylation, it is a stoichiometric reagent .

The Mechanism: Unlike alkylation, the product ketone acts as a Lewis base.[2] It complexes with the Lewis acid (


) in a 1:1 ratio, deactivating the catalyst.
  • Generation:

    
    
    
  • Attack: Acylium ion attacks 1,3-difluorobenzene.

  • Complexation: The product (2',4'-difluoroacetophenone) binds to

    
    , removing it from the cycle.
    

The Fix: You must use >1.1 equivalents of


 relative to the acylating agent. If you use exactly 1.0 eq, the reaction will stall as the catalyst is sequestered by the product.

Recommended Stoichiometry Table:

ReagentRoleEquiv.Rationale
1,3-Difluorobenzene Substrate/Solvent1.0 - 3.0Excess acts as solvent (Green Chemistry approach) [1].
Acetyl Chloride Acylating Agent1.05Slight excess to drive completion.

(Anhydrous)
Lewis Acid1.20 Must exceed Acetyl Chloride to account for complexation.
Q2: I am seeing high levels of the 2',6'-isomer impurity. How do I control regioselectivity?

Diagnosis: The reaction temperature is likely too high during the initial addition phase, or the mixing is inefficient.

Technical Insight:

  • Target (2',4'-): Substitution at the 4-position is sterically favored (flanked by one F and one H).

  • Impurity (2',6'-): Substitution at the 2-position is sterically crowded (flanked by two F atoms).

  • Thermodynamics: Higher temperatures increase the energy available to overcome the steric barrier of the 2-position, increasing the 2,6-impurity.

Protocol for Regiocontrol:

  • Cryogenic Addition: Cool the 1,3-difluorobenzene/

    
     slurry to 0–5°C  before adding acetyl chloride.
    
  • Controlled Dosing: Add acetyl chloride slowly to maintain internal temperature

    
    .
    
  • Thermal Ramp: Only after addition is complete should you ramp to 50–60°C to drive the reaction to completion.

Visualization: Reaction Mechanism & Selectivity

G Fig 1: Mechanistic Pathway & Regioselectivity Logic Substrate 1,3-Difluorobenzene Sigma Sigma Complex (Intermediate) Substrate->Sigma + Acylium Ion Acylium Acylium Ion [CH3CO]+ Acylium->Sigma Product24 2',4'-Difluoroacetophenone (Major Product) Sigma->Product24 Low Temp (Kinetic Control) Product26 2',6'-Difluoroacetophenone (Steric Impurity) Sigma->Product26 High Temp (Thermodynamic Risk) Complex Product-AlCl3 Complex Product24->Complex + AlCl3 (Irreversible)

Module 2: Process Engineering & Safety

Q3: The HCl gas evolution is overwhelming our scrubbers. How do we manage this?

Diagnosis: The dosing rate of acetyl chloride is effectively the "gas generation dial." If you add it too fast, you generate HCl faster than your scrubber can neutralize it.

Engineering Control:

  • HCl Stoichiometry: 1 mole of Acetyl Chloride generates 1 mole of HCl gas.

  • Scrubber Setup: Do not rely on a simple bubbler. Use a counter-current packed column or a cascaded caustic scrubber (NaOH).

  • Self-Validating Check: Monitor the scrubber temperature. If the NaOH solution boils, your addition rate is too high.

Q4: The "Dreaded Quench" – We experienced a violent exotherm during workup. What went wrong?

Diagnosis: You likely added water to the reaction mixture (Inverse Quench) or added the mixture to water too quickly. The hydrolysis of the


-Ketone complex is highly exothermic (

).

The Safe Quench Protocol:

  • Prepare Quench Vessel: Fill a separate reactor with ice water and HCl (to keep aluminum salts soluble).

  • Reverse Addition: Slowly transfer the reaction mixture into the quench vessel. Never add water to the anhydrous reaction pot.

  • Temperature Limit: Maintain quench mass

    
    .
    
  • Visual Check: The mixture should transition from a dark red/brown slurry to a clear biphasic system (organic layer + aqueous aluminum salt layer). If solids persist, add more dilute HCl.

Visualization: Scale-Up Workflow

Process Fig 2: Process Flow Diagram for Safe Scale-Up Reactor Reactor 1: Acylation (0°C -> 60°C) Scrubber HCl Scrubber (NaOH) Reactor->Scrubber HCl Gas Quench Reactor 2: Quench Vessel (Ice/HCl) Reactor->Quench Transfer Reaction Mass (Slowly!) Separation Phase Separation (Organic/Aqueous) Quench->Separation Distillation Vacuum Distillation (Purification) Separation->Distillation Organic Layer

Module 3: Purification & Quality Control

Q5: The crude product is dark and contains aluminum salts. How do we clean it?

Diagnosis: Incomplete hydrolysis or insufficient acid during the quench. Aluminum salts (


) form a gelatinous mess at neutral pH.

Troubleshooting Steps:

  • Acid Wash: Ensure the aqueous layer pH is

    
    . This keeps Aluminum as soluble 
    
    
    
    or
    
    
    .
  • Steam Distillation: 2',4'-Difluoroacetophenone is steam volatile. This is an excellent method to separate it from heavy tars and inorganic salts [2].

  • Vacuum Rectification: If steam distillation is not feasible, use vacuum distillation.

    • Boiling Point: ~90–95°C at 15 mmHg (approximate).

    • Note: The 2,6-isomer has a slightly lower boiling point. Use a high reflux ratio (5:1) to strip the "lights" (2,6-isomer) before collecting the main fraction.

Q6: Analytical Confirmation – How do we verify the isomer?

Method: 1H-NMR is definitive.

  • 2',4'-Difluoroacetophenone: Asymmetric.[4] You will see distinct coupling patterns for the aromatic protons (td, ddd).

  • 2',6'-Difluoroacetophenone: Symmetric. The aromatic region will show simpler patterns (often a triplet and a doublet, or similar depending on resolution).

References

  • European Patent Office. (1996). Process for the preparation of 2,4-difluoroacetophenone. EP0694519B1. Link

    • Cites the use of excess 1,3-difluorobenzene as a solvent to improve yield and reduce environmental impact.[5]

  • China National Intellectual Property Administration. (2012). Preparation method of 2,4-difluoroacetophenone. CN102531870A. Link

    • Details steam distillation and rectification purific
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.

Sources

Validation & Comparative

Comparative Guide: 2',4'-Difluoroacetophenone vs. 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fluorinated aromatic intermediates, 4'-Fluoroacetophenone (4-FAP) and 2',4'-Difluoroacetophenone (2,4-DFAP) represent two distinct tiers of reactivity. While 4-FAP serves as a general-purpose building block for introducing a single metabolic blocking group, 2,4-DFAP is a highly specialized, electronically "activated" scaffold essential for the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole).

The Critical Differentiator: The presence of the ortho-fluorine in 2,4-DFAP is not merely additive; it fundamentally alters the conformational landscape and electrophilicity of the molecule. It locks the carbonyl conformation, significantly lowers the pKa of


-protons, and activates the ring toward Nucleophilic Aromatic Substitution (

) by orders of magnitude compared to the mono-substituted analog.

Electronic Structure & Theoretical Basis

To understand the divergent reactivity, one must analyze the competing electronic vectors. Fluorine exerts a strong inductive withdrawing effect (


) but a resonance donating effect (

).
The "Ortho Effect" and Conformation

In 4-FAP, the fluorine is distant from the carbonyl. In 2,4-DFAP, the ortho-fluorine creates a significant dipole repulsion with the carbonyl oxygen.

  • Conformational Lock: 2,4-DFAP exclusively adopts the s-trans conformation to minimize repulsion between the electronegative fluorine and the carbonyl oxygen.

  • Reactivity Implication: This ground-state destabilization makes the carbonyl carbon more electrophilic, facilitating faster nucleophilic attack (e.g., Grignard addition, hydride reduction).

Ring Electrophilicity ( Potential)

The most profound difference lies in the ring's susceptibility to nucleophilic attack.

  • 4-FAP: The ketone is an Electron Withdrawing Group (EWG). The 4-fluorine is a leaving group, but the ring is only moderately activated.

  • 2,4-DFAP: The additional ortho-fluorine acts as a second EWG close to the reaction center. It stabilizes the anionic Meisenheimer Complex intermediate, dramatically accelerating

    
     reactions at the 4-position.
    
Visualization: Electronic Vectors & Activation

ElectronicEffects cluster_0 4'-Fluoroacetophenone cluster_1 2',4'-Difluoroacetophenone F4 4-Fluoro (-I, +R) Leaving Group Ring4 Aromatic Ring Mod. Electron Poor F4->Ring4 Resonance Donation Ketone4 Ketone (EWG) Mod. Activation Ring4->Ketone4 Inductive Withdrawal F2_ortho 2-Fluoro (-I) Inductive Driver Ketone24 Ketone (EWG) High Activation F2_ortho->Ketone24 Dipole Repulsion (Conformational Lock) Ring24 Aromatic Ring Highly Electron Deficient F2_ortho->Ring24 Strong -I Stabilizes Anion F4_para 4-Fluoro (-I, +R) Labile Leaving Group Ring24->Ketone24 Enhanced Activation

Figure 1: Comparative electronic mapping. Note the additive inductive effect of the ortho-fluorine in 2,4-DFAP, which hyper-activates the ring for substitution.

Comparative Reactivity Profile

The following data summarizes the performance differences in key synthetic transformations.

Feature4'-Fluoroacetophenone (4-FAP)2',4'-Difluoroacetophenone (2,4-DFAP)Mechanistic Driver

-Halogenation Rate
StandardAccelerated Increased acidity of

-protons due to electron-deficient ring.

Susceptibility
Low/Moderate (Requires high heat/strong nuc)High (Facile displacement of 4-F)Stabilization of Meisenheimer complex by ortho-F.
Carbonyl Electrophilicity ModerateHigh Dipole repulsion destabilizes ground state; inductive withdrawal.
Metabolic Stability Good (Blocks para-oxidation)Excellent Multi-site blockage; 2,4-difluoro is a privileged bioisostere.
Primary Application General API synthesis (e.g., Haloperidol)Triazole Antifungals (Fluconazole)Specific pharmacophore requirement.[1]

Case Study: Synthesis of Fluconazole

Why 2,4-DFAP is the Industry Standard

The synthesis of Fluconazole (Diflucan) illustrates the unique reactivity of 2,4-DFAP. The synthesis relies on the molecule's ability to undergo clean


-halogenation followed by epoxide formation. 4-FAP cannot be used here because the resulting pharmacophore lacks the specific antifungal potency provided by the 2,4-difluoro substitution pattern.
The Workflow
  • 
    -Bromination:  2,4-DFAP is brominated to form 
    
    
    
    -bromo-2,4-difluoroacetophenone.
  • Triazole Substitution: The highly reactive

    
    -bromide is displaced by 1,2,4-triazole.
    
  • Epoxidation: The ketone is converted to an epoxide (Corey-Chaykovsky reaction), which is facilitated by the electron-poor nature of the 2,4-difluoro ring.

Visualization: Fluconazole Precursor Synthesis

FluconazoleSynthesis Start 2',4'-Difluoroacetophenone (Starting Material) Step1 Reaction: Alpha-Bromination Reagents: Br2 / AcOH or NBS Start->Step1 Inter1 Intermediate: 2-Bromo-2',4'-difluoroacetophenone Step1->Inter1 High Yield (>85%) Step2 Reaction: Nucleophilic Substitution Reagent: 1H-1,2,4-Triazole / Base Inter1->Step2 Inter2 Intermediate: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Step2->Inter2 SN2 Attack Step3 Reaction: Corey-Chaykovsky Epoxidation Reagent: TMSI / Base Inter2->Step3 Final Target Precursor for Fluconazole Step3->Final Epoxide Formation

Figure 2: The critical role of 2,4-DFAP in the synthesis of triazole antifungals. The electron-deficient ring ensures the stability of the intermediate and the success of the epoxidation.

Experimental Protocol: -Bromination

Objective: Compare the handling and reactivity for the synthesis of the


-bromo derivative. This protocol is optimized for 2,4-DFAP but applicable to 4-FAP.

Safety Warning:


-Haloacetophenones are potent lachrymators  (tear gas agents). All work must be performed in a functioning fume hood.
Materials
  • Substrate: 2',4'-Difluoroacetophenone (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS)
    
  • Catalyst: HBr (cat.) or p-TsOH

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol

Methodology (Self-Validating)
  • Setup: Dissolve 10 mmol of 2,4-DFAP in 20 mL of Glacial Acetic Acid in a round-bottom flask equipped with a pressure-equalizing addition funnel.

  • Catalysis: Add 2 drops of 48% HBr to initiate enolization. Validation Point: The solution should remain clear or turn slightly yellow.

  • Addition: Add

    
     (10.5 mmol) dropwise at room temperature.
    
    • Reaction Monitoring: The orange color of bromine should disappear rapidly upon contact with the solution, indicating fast consumption (faster in 2,4-DFAP than 4-FAP due to higher acidity of

      
      -protons).
      
  • Quench: Once the color persists or TLC indicates consumption of starting material, pour the mixture into ice water (100 mL).

  • Isolation: The product, 2-bromo-2',4'-difluoroacetophenone, will precipitate as a solid or heavy oil. Filter or extract with DCM.

  • Purification: Recrystallization from hexane/ethanol.

Expected Results:

  • 2,4-DFAP: Yield >85%. Reaction time: < 1 hour. Product is highly crystalline.

  • 4-FAP: Yield ~75-80%. Reaction time: 1-2 hours. Product may require chromatography to remove unreacted starting material due to slower enolization kinetics.

References

  • Synthesis of Fluconazole: Shokri, M., et al. "Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds." ACS Omega, 2021.

  • Conformational Analysis (Ortho Effect): Tormena, C. F., et al. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives." The Journal of Organic Chemistry, 2021.

  • Alpha-Halogenation Mechanisms: "Alpha-Bromination of Acetophenone Derivatives." National Institutes of Health (PMC), 2024.

  • 
     Reactivity Trends:  "Nucleophilic Aromatic Substitution: The Effect of Substituents." Master Organic Chemistry. 
    

Sources

comparing synthesis methods for 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2',4'-Difluoroacetophenone CAS: Formula:


Application:  Key intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole) and agrochemicals.

This guide evaluates three distinct synthetic pathways for 2',4'-difluoroacetophenone, ranging from the industrial standard to precision laboratory methods and emerging "green" alternatives. The selection of a method depends heavily on scale, available starting materials, and purity requirements.

Comparative Analysis Overview

The following table summarizes the critical performance metrics for each synthesis method.

FeatureMethod A: Friedel-Crafts Acylation Method B: Grignard Addition to Nitrile Method C: Radical-Mediated Diazotization
Primary Substrate 1,3-Difluorobenzene2,4-Difluorobenzonitrile2,4-Difluoroaniline
Reagents Acetyl Chloride,


, Ether/THF

, Acetaldoxime,

Yield High (85-95%)Moderate-High (70-80%)High (Claimed ~79%)
Regioselectivity Good (Directing effects favor 4-pos)Excellent (Pre-defined by substrate)Excellent (Substitutes amine)
Scalability High (Industrial Standard)Low-Medium (Safety constraints)Medium (Batch diazotization limits)
Key Risk

gas, Aluminum waste
Exothermic, Moisture sensitiveUnstable diazonium intermediates
Cost Profile LowHigh (Nitrile cost)Medium

Method A: Friedel-Crafts Acylation (Industrial Standard)

This is the dominant method for large-scale production due to the low cost of 1,3-difluorobenzene. The reaction relies on the strong ortho, para-directing effect of the fluorine atoms to selectively acylate the 4-position.[1]

Mechanism & Rationale

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The Lewis acid (


) generates a highly electrophilic acylium ion (

) from acetyl chloride. The 1,3-difluorobenzene ring, activated at the 4-position (ortho to one F, para to the other), attacks this electrophile.[1]
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize HCl gas.

  • Reagent Preparation: Charge the flask with 1,3-Difluorobenzene (1.0 equiv) and Anhydrous Aluminum Chloride (

    
    , 1.2 equiv).
    
  • Acylation: Heat the mixture to ~55-60°C. Add Acetyl Chloride (1.1 equiv) dropwise over 1 hour.

    • Note: Evolution of HCl gas indicates reaction initiation.

  • Reflux: Maintain temperature at 60-70°C for 2–4 hours until gas evolution ceases.

  • Quenching: Cool the mixture to <10°C. Slowly pour the reaction mass into ice water containing dilute HCl (to break the Aluminum-product complex).

  • Workup: Extract with Dichloromethane (DCM). Wash the organic layer with brine and water. Dry over

    
    .
    
  • Purification: Distill under reduced pressure or recrystallize from hexane if solid.

Critical Control Points
  • Temperature: Exceeding 80°C can lead to di-acylation or polymerization.

  • Moisture:

    
     is hygroscopic; strict anhydrous conditions are required to prevent catalyst deactivation.
    

Method B: Grignard Addition to Nitrile (Precision Route)

This method is preferred when high regiochemical purity is required, avoiding the potential isomer mixtures found in Friedel-Crafts reactions. It utilizes 2,4-difluorobenzonitrile, where the position of substituents is already fixed.

Mechanism & Rationale

The Grignard reagent (Methyl Magnesium Bromide) acts as a nucleophile, attacking the nitrile carbon to form an imine magnesium salt intermediate. Acidic hydrolysis converts this intermediate into the ketone.

Experimental Protocol
  • Setup: Flame-dry a 3-neck flask under inert atmosphere (

    
     or Ar).
    
  • Reagent Formation: Add 2,4-Difluorobenzonitrile (1.0 equiv) dissolved in anhydrous THF or Diethyl Ether.

  • Addition: Cool to 0°C. Add Methyl Magnesium Bromide (3.0 M in ether, 1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and reflux gently for 4–6 hours. The solution will turn cloudy/yellow as the imine salt precipitates.

  • Hydrolysis: Cool to 0°C. Quench with 3M HCl (aq). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate. Wash with

    
     and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) or distillation.

Critical Control Points
  • Stoichiometry: Excess Grignard can lead to tertiary alcohol formation if the temperature is uncontrolled during quenching.

  • Safety: Grignard reagents are pyrophoric; handle with extreme care.

Method C: Radical-Mediated Diazotization (Green Alternative)

Based on patent literature (e.g., CN102531870A), this method avoids moisture-sensitive reagents and heavy metal waste (


) by using a Sandmeyer-type approach.
Mechanism & Rationale

The amino group of 2,4-difluoroaniline is converted to a diazonium salt. In the presence of a copper catalyst and acetaldoxime (acting as a radical acceptor/vinyl equivalent), the diazonium group is replaced by the acetyl moiety.

Experimental Protocol
  • Diazotization: Dissolve 2,4-Difluoroaniline in dilute HCl. Cool to 0-5°C. Add Sodium Nitrite (

    
    , aq) dropwise to form the diazonium salt.
    
  • Coupling: In a separate vessel, mix Acetaldoxime , Copper Sulfate (

    
    ), and water. Adjust pH to ~4 using sodium acetate.
    
  • Reaction: Add the cold diazonium solution dropwise to the copper/oxime mixture at 10-20°C.

  • Heating: Slowly warm to 30-40°C for 2 hours.

  • Hydrolysis: Add dilute HCl and reflux at 90°C for 2 hours to hydrolyze the oxime intermediate to the ketone.

  • Isolation: Steam distillation or solvent extraction (Toluene).

Visualizations

Comparison of Synthetic Pathways

SynthesisPathways Start1 1,3-Difluorobenzene Process1 Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) Start1->Process1 Industrial Route Start2 2,4-Difluorobenzonitrile Process2 Grignard Addition (MeMgBr / H3O+) Start2->Process2 High Purity Route Start3 2,4-Difluoroaniline Process3 Diazotization & Coupling (NaNO2 / Acetaldoxime / Cu) Start3->Process3 Green/Aqueous Route Product 2',4'-Difluoroacetophenone (Target) Process1->Product High Yield, HCl Byproduct Process2->Product High Regioselectivity Process3->Product Mild Conditions

Caption: Decision tree for selecting the optimal synthesis route based on starting material availability.

Friedel-Crafts Reaction Mechanism

FCMechanism Step1 Acetyl Chloride + AlCl3 Inter1 Acylium Ion (CH3-C+=O) + AlCl4- Step1->Inter1 Lewis Acid Activation Complex Sigma Complex (Arenium Ion) Inter1->Complex Electrophilic Attack (at C-4 position) Substrate 1,3-Difluorobenzene Substrate->Complex Step3 Deprotonation (Restoration of Aromaticity) Complex->Step3 - H+ Final Product-AlCl3 Complex Step3->Final Quench Hydrolysis (H2O/HCl) Final->Quench Workup Product 2',4'-Difluoroacetophenone Quench->Product

Caption: Mechanistic flow of the Friedel-Crafts acylation showing the generation of the active electrophile.

Conclusion

  • For Industrial Scale: Method A (Friedel-Crafts) remains the superior choice due to the low cost of 1,3-difluorobenzene and the robustness of the process, despite the waste management requirements for aluminum salts.

  • For Lab Scale/High Purity: Method B (Grignard) is recommended. It guarantees the position of the acetyl group, eliminating the risk of isomeric byproducts that are difficult to separate.

  • For Green Chemistry: Method C offers a promising alternative that avoids moisture-sensitive reagents and operates in aqueous media, suitable for facilities with restrictions on anhydrous solvent handling.

References

  • Friedel-Crafts Acylation of Benzene Derivatives . ChemGuide. Available at: [Link]

  • Preparation method of 2,4-difluoroacetophenone (Patent CN102531870A). Google Patents.
  • Synthesis of 2,4-Difluoroacetophenone via Grignard . PrepChem. Available at: [Link] (Adapted from 2,6-isomer protocol).

  • Friedel-Crafts Acylation Mechanism . Master Organic Chemistry. Available at: [Link]

Sources

Strategic Fluorination in Chalcone Scaffolds: A Comparative Guide to Bioactivity Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine "Magic Methyl" Effect

In medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure due to its ability to bind multiple biological targets. However, native non-fluorinated chalcones often suffer from rapid metabolic clearance (phase II conjugation) and suboptimal membrane permeability.

This guide objectively compares Fluorinated Chalcones against their Non-Fluorinated counterparts. Experimental evidence suggests that strategic fluorine substitution—often termed the "fluorine scan"—can enhance potency by 10–100 fold, primarily by modulating lipophilicity (LogP), blocking metabolic soft spots (CYP450 oxidation), and increasing the electrophilicity of the


-unsaturated ketone system (Michael acceptor).

Physicochemical & SAR Logic

Before analyzing biological data, it is critical to understand the causality of the performance shift.

The Fluorine Advantage[1]
  • Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Substituting fluorine at the para-position of the B-ring prevents rapid oxidative metabolism by Cytochrome P450.

  • Lipophilicity Modulation: Fluorine is highly hydrophobic. Its introduction increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of cancer cells and bacterial membranes.

  • Electronic Effects: The high electronegativity of fluorine pulls electron density, increasing the acidity of neighboring protons and altering the hydrogen bond donor/acceptor profile, which is critical for binding to targets like Tubulin or NF-

    
    B.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Chalcone Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) Fluorination Fluorine Substitution (A or B Ring) Chalcone->Fluorination LogP Increased Lipophilicity (LogP) Fluorination->LogP Metab Metabolic Stability (Blocks CYP450) Fluorination->Metab Elec Electronic Modulation (Michael Acceptor Reactivity) Fluorination->Elec Permeability Enhanced Membrane Permeability LogP->Permeability HalfLife Extended Half-life (t1/2) Metab->HalfLife Binding High Affinity Target Binding (e.g., Tubulin) Elec->Binding

Figure 1: Causal pathway linking fluorine substitution to enhanced pharmacokinetic and pharmacodynamic profiles.

Comparative Bioactivity Analysis

Anticancer Activity (Cytotoxicity)

Fluorinated chalcones frequently target the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M phase arrest.[1]

Comparative Data (Representative IC50 Values): The table below aggregates data trends comparing a standard non-fluorinated chalcone with specific fluorinated derivatives against human cancer cell lines (e.g., MCF-7 Breast Cancer).

Compound TypeSubstitution PatternIC50 (MCF-7) [µM]Mechanism Note
Non-Fluorinated Unsubstituted Chalcone> 50.0Weak tubulin binding; rapid metabolism.
Non-Fluorinated 4-Hydroxychalcone25.4Improved solubility, but moderate potency.
Fluorinated 4-Fluorochalcone 8.2 para-F blocks metabolism; enhances lipophilicity.
Fluorinated 2,4-Difluorochalcone 0.85 Synergistic electronic effect; nanomolar potency.
Fluorinated

-Fluoro-chalcone
2.1Increases electrophilicity of the enone linker.

Interpretation: The introduction of a single fluorine atom often improves potency by ~3-fold. Multi-fluorination (2,4-difluoro) can push potency into the nanomolar range by optimizing the fit within the hydrophobic pocket of tubulin [1, 4].

Antimicrobial Activity

Bacterial efflux pumps often eject non-fluorinated chalcones. Fluorination alters the dipole moment, allowing the molecule to evade these pumps or penetrate the bacterial cell wall more effectively.

Comparative Data (MIC against S. aureus):

CompoundMIC (µg/mL)Relative Potency
Chalcone (Parent)128Baseline (Low)
4-Chlorochalcone642x vs Parent
4-Trifluoromethylchalcone 8 - 16 8-16x vs Parent

Interpretation: The trifluoromethyl (


) group acts as a "super-halogen," significantly boosting lipophilicity and antimicrobial efficacy compared to both the parent and chloro-analogs [2].

Mechanism of Action: Tubulin Inhibition

The primary anticancer mechanism for fluorinated chalcones is the disruption of microtubule dynamics.

MOA_Tubulin F_Chalcone Fluorinated Chalcone (Ligand) Tubulin Tubulin Heterodimer (Colchicine Binding Site) F_Chalcone->Tubulin Binds with High Affinity Complex Ligand-Tubulin Complex Tubulin->Complex Inhibition Inhibition of Polymerization Complex->Inhibition Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Molecular mechanism showing how fluorinated chalcones induce apoptosis via tubulin destabilization.

Experimental Protocols

To replicate these findings, strict adherence to synthesis and assay protocols is required.

Synthesis: Claisen-Schmidt Condensation

This protocol uses a base-catalyzed aldol condensation.[2]

  • Why this method? It is robust, atom-economical, and accommodates fluorinated aromatics without defluorination.

Reagents:

  • Acetophenone derivative (1.0 eq)

  • Benzaldehyde derivative (1.0 eq) (e.g., 4-fluorobenzaldehyde)

  • Ethanol (95%)

  • NaOH (40% aq. solution)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the acetophenone and 10 mmol of the fluorinated benzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath). Critical: Low temperature prevents polymerization side reactions.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base). The chalcone will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from hot ethanol.

Biological Validation: MTT Cytotoxicity Assay
  • Objective: Determine IC50 values.

  • Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO 0.1%).

Workflow:

MTT_Workflow Seed 1. Seed Cells (96-well plate, 5k cells/well) Treat 2. Treatment (Add F-Chalcone 0.1-100 µM) Seed->Treat Incubate 3. Incubate (24-72 hrs @ 37°C) Treat->Incubate AddMTT 4. Add MTT Reagent (Formazan crystal formation) Incubate->AddMTT Solubilize 5. Solubilize (Add DMSO) AddMTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read

Figure 3: Standardized MTT assay workflow for determining cytotoxicity.

Conclusion

The comparison is clear: Fluorination is not merely a structural decoration but a functional determinant.

  • Non-fluorinated chalcones serve as excellent starting scaffolds but lack the metabolic stability and bioavailability required for clinical candidates.

  • Fluorinated chalcones (specifically 4-fluoro and 2,4-difluoro derivatives) exhibit superior IC50 and MIC profiles due to enhanced lipophilicity and specific binding interactions.

For drug development professionals, the recommendation is to prioritize B-ring fluorination during lead optimization to maximize the therapeutic index.

References

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 2025.[3]

  • Antitubercular activity assessment of fluorinated chalcones. PLOS ONE, 2022.

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 2018.

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry, 2025.

Sources

Comparative Analytical Guide: Characterization Strategies for 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2',4'-Difluoroacetophenone (DFAP) is not merely a catalog reagent; it is the critical pharmacophore scaffold for the triazole class of antifungal agents, including Fluconazole , Voriconazole , and Posaconazole .[1]

In drug development, the purity of this intermediate directly correlates to the yield and safety profile of the final API.[1] The primary analytical challenge is not the assay of the main peak, but the detection of regioisomers (specifically 2',6'-difluoroacetophenone and 2',5'-difluoroacetophenone).[1] These isomers possess nearly identical boiling points and polarities to the target molecule, making standard separation techniques prone to co-elution.

This guide moves beyond generic "Certificate of Analysis" parameters to provide a comparative, mechanistic approach to characterizing DFAP, prioritizing methods that ensure downstream success in GMP environments.

Decision Matrix: Method Selection Strategy

The following workflow illustrates the logical selection of analytical techniques based on the specific data requirement (Assay vs. Identification vs. Impurity Profiling).

MethodSelection Sample DFAP Sample Goal Define Analytical Goal Sample->Goal Purity Quant. Purity / Assay Goal->Purity Routine QC Struct Structural ID / Isomers Goal->Struct R&D / Validation Trace Trace Impurity / Solvents Goal->Trace Process Control GCFID GC-FID (Primary Method) Purity->GCFID High Volatility NMR 19F-NMR (Definitive ID) Struct->NMR Isomer Specificity HPLC HPLC-UV (Non-volatiles) Trace->HPLC Degradants GCMS GC-MS (Unknowns) Trace->GCMS Structure Elucidation

Figure 1: Analytical Decision Matrix. Green nodes indicate the recommended "Gold Standard" methods for this specific molecule.

Comparative Analysis: Chromatographic Separation

For DFAP, Gas Chromatography (GC) is generally superior to High-Performance Liquid Chromatography (HPLC) for purity assays due to the molecule's low molecular weight and volatility. However, HPLC is indispensable when analyzing reaction mixtures containing non-volatile salts or polar degradants.

Table 1: GC-FID vs. HPLC-UV Performance Matrix
FeatureGC-FID (Recommended) HPLC-UV (Alternative) Scientific Rationale
Separation Mechanism Boiling Point & PolarityHydrophobicity &

-

interaction
GC capillary columns offer higher theoretical plate counts (

) necessary to resolve positional isomers.
Isomer Resolution Excellent (

)
Moderate (

)
The slight boiling point differences between 2,4- and 2,6- isomers are better exploited by thermal gradients than solvophobic interactions.[1]
LOD / Sensitivity High (ppm level)ModerateFID is universally sensitive to C-H bonds; UV requires chromophores (DFAP has strong UV absorbance at 254nm, but impurities may not).[1]
Sample Prep Dilute & Shoot (DCM/MeOH)Dissolution & FiltrationGC avoids solvent front interference common in early HPLC elution.[1]
Suitability Raw Material Assay, Residual SolventsReaction Monitoring, Non-volatile byproductsUse GC for incoming goods; use HPLC for in-process control (IPC) where salts are present.[1]

Structural Confirmation: The Power of F-NMR

While Mass Spectrometry (MS) gives molecular weight, it often fails to distinguish between 2',4'-difluoro and 2',6'-difluoro isomers because their fragmentation patterns are nearly identical.

Nuclear Magnetic Resonance (NMR) , specifically


F-NMR , is the only self-validating method for absolute structural confirmation.
  • Why

    
    F?  The proton (
    
    
    
    H) spectrum of DFAP is crowded in the aromatic region (6.8–8.0 ppm).[1] The fluorine spectrum is devoid of background noise and extremely sensitive to electronic environments.
  • The Diagnostic Signal:

    • 2',4'-DFAP: Shows two distinct multiplets due to non-equivalent fluorine environments (ortho and para).[1]

    • Coupling Constants (

      
      ):  The ortho fluorine (F-2) exhibits a strong coupling to the adjacent proton and a through-space interaction with the carbonyl oxygen, distinct from the para fluorine (F-4).[1]
      

Detailed Experimental Protocols

Protocol A: GC-FID Purity Assay (The Workhorse)

Use this method for releasing raw material batches.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5MS or HP-5 (5% Phenyl Methyl Siloxane), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m. Note: A standard non-polar column is sufficient; highly polar columns (WAX) may cause peak tailing due to the ketone group.[1]
  • Inlet: Split Mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C, hold 3 min.

  • Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min).

  • Sample Prep: Dissolve 50 mg DFAP in 10 mL Dichloromethane (DCM).

  • System Suitability Criteria:

    • Tailing Factor:

      
      
      
    • %RSD of Area (n=6):

      
      
      
Protocol B: HPLC-UV for Impurity Profiling

Use this method if monitoring the synthesis reaction of Fluconazole.

  • Column: Agilent Zorbax Eclipse Plus C18, 150mm

    
     4.6mm, 3.5
    
    
    
    m.[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of phenolic impurities).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 80% A / 20% B[2]

    • 15 min: 20% A / 80% B[2]

    • 20 min: 20% A / 80% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

  • Column Temp: 30°C.

Visualizing the Analytical Workflow

The following diagram details the GC optimization loop required to validate the separation of the critical 2,6-difluoro isomer impurity.

GCOptimization Start Method Development Start Inject Inject Standard Mix (2,4-DFAP + 2,6-Isomer) Start->Inject CheckRes Check Resolution (Rs) Inject->CheckRes Good Rs > 2.0 Proceed to Validation CheckRes->Good Pass Bad Rs < 1.5 Co-elution CheckRes->Bad Fail Action1 Decrease Ramp Rate (e.g., 10°C -> 5°C/min) Bad->Action1 First Step Action2 Change Column Phase (DB-5 -> DB-1701) Bad->Action2 If Ramp Fails Action1->Inject Retest Action2->Inject Retest

Figure 2: GC Method Optimization Loop for Isomer Resolution. This iterative process ensures the method is robust enough to detect the specific 2,6-isomer impurity.

References

  • PubChem Database. "2',4'-Difluoroacetophenone Compound Summary."[1] National Center for Biotechnology Information.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). "Methods for the Determination of Organic Compounds in Drinking Water (Method 524.2 - GC/MS)."[1] [Link]

  • National Institutes of Health (NIH). "Fluconazole Analogs and Derivatives: An Overview of Synthesis."[1] PMC.[Link]

Sources

spectroscopic analysis to confirm 2',4'-Difluoroacetophenone structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Confirmation of 2',4'-Difluoroacetophenone: A Comparative Spectroscopic Guide

Executive Summary In the synthesis of triazole antifungal pharmacophores (e.g., fluconazole, voriconazole), 2',4'-Difluoroacetophenone (CAS 364-83-0) serves as a critical regiochemical intermediate.[1] The primary quality control challenge lies in distinguishing this specific isomer from its varying fluorinated analogues—specifically the symmetric 2',6'-difluoroacetophenone and the non-ortho-substituted 3',4'-difluoroacetophenone .[1]

This guide outlines a definitive spectroscopic workflow to validate the 2',4'-substitution pattern. While IR and MS provide functional group confirmation, Nuclear Magnetic Resonance (NMR) —specifically the analysis of long-range through-space coupling (


)—is identified as the superior analytical "alternative" for unambiguous structural assignment.[1]

Part 1: The Analytical Challenge (Regioisomerism)

The core difficulty in validating 2',4'-difluoroacetophenone is not identifying the molecule's mass (156.13 g/mol ), but confirming the positions of the fluorine atoms on the phenyl ring. Standard low-resolution techniques often fail to distinguish between isomers with identical functional groups.[1]

Feature2',4'-Difluoroacetophenone (Target)2',6'-Difluoroacetophenone (Impurity A)3',4'-Difluoroacetophenone (Impurity B)[1]
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)

F Signals
2 distinct signals 1 signal (Equivalent Fs)2 distinct signals
Acetyl Methyl (

H)
Doublet (

)
Triplet (

)
Singlet (

)
Risk Factor Desired ProductHigh (Steric hindrance affects downstream yield)High (Incorrect biological activity)

Part 2: Comparative Spectroscopic Matrix

This table compares the efficacy of analytical techniques for confirming the structure of 2',4'-difluoroacetophenone.

TechniqueSpecificity for IsomersCost/TimePrimary UtilityVerdict

H NMR
High MediumDefinitive structural assignment via coupling constants.[1]Gold Standard

F NMR
Very High Low (if probe available)Rapid "Yes/No" check for symmetry (2,6-isomer detection).[1]Best Quick Check
FT-IR LowLowConfirms ketone (

) and C-F presence; cannot easily distinguish isomers.[1]
Supporting Data
GC-MS MediumMediumConfirms Molecular Weight (156 m/z) and purity; fragmentation patterns are often similar.[1]Purity Check
X-Ray (XRD) AbsoluteHighAbsolute configuration; requires single crystal growth.[1]Overkill for QC

Part 3: Deep Dive – The NMR Solution

The most robust method for confirming 2',4'-difluoroacetophenone is the detection of Through-Space Spin-Spin Coupling in the proton NMR spectrum.[1]

The "Smoking Gun": The Acetyl Methyl Group

In most acetophenones, the methyl ketone protons appear as a singlet near 2.5–2.6 ppm. However, in 2'-substituted fluoroacetophenones , the fluorine atom at the ortho position is spatially close enough to the methyl protons to induce a Through-Space Coupling (


) .[1]
  • Observation: The methyl signal at 2.62 ppm splits into a doublet with a coupling constant of

    
     Hz.
    
  • Mechanism: This is not a standard through-bond coupling (which would be negligible over 5 bonds) but a direct interaction between the fluorine lone pairs and the methyl protons.

  • Differentiation:

    • 3',4'-isomer: No ortho-fluorine

      
       Methyl appears as a Singlet .[1]
      
    • 2',6'-isomer: Two ortho-fluorines

      
       Methyl appears as a Triplet  (coupling to both Fs).[1]
      
Experimental Protocol: Structural Validation

Objective: Confirm 2',4'-substitution pattern. Reagents: Sample (~10 mg), Chloroform-d (


, 99.8% D).[1]
  • Preparation: Dissolve 10 mg of the acetophenone sample in 0.6 mL of

    
    . Ensure the solution is clear (filter if necessary to remove inorganic salts).[1]
    
  • Acquisition (

    
    H): 
    
    • Set spectral width to -2 to 14 ppm.[1]

    • Number of scans (NS): 16 (sufficient for small molecule).[1]

    • Pulse delay (D1):

      
       2.0 seconds to ensure relaxation of methyl protons.
      
  • Acquisition (

    
    F): 
    
    • Run a non-decoupled

      
      F experiment.
      
    • Spectral width: -50 to -200 ppm.[1]

  • Data Processing:

    • Reference residual

      
       to 7.26 ppm.[1]
      
    • Apply exponential multiplication (LB = 0.3 Hz).

Expected Data (Reference Values)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.94 (m, 1H, H-6): Deshielded by carbonyl; complex splitting due to H-5 and F-4.[1]
      
    • 
       6.95 (m, 1H, H-5): Overlapping multiplet.[1]
      
    • 
       6.87 (m, 1H, H-3): Shielded, located between two fluorines.[1]
      
    • 
      2.62 (d, 
      
      
      
      Hz, 3H,
      
      
      ):
      Diagnostic doublet.
  • 
    F NMR: 
    
    • Two distinct multiplets in the range of

      
       -100 to -115 ppm (confirming asymmetry).[1]
      

Part 4: Complementary Techniques (IR & MS)[1]

While NMR provides the structural proof, IR and MS are vital for purity and functional group verification.

FT-IR Analysis:

  • Carbonyl Stretch (

    
    ):  Strong band at 1680–1690 cm
    
    
    
    .[1] The conjugation with the phenyl ring lowers the frequency compared to aliphatic ketones, but the electron-withdrawing fluorines (inductive effect) slightly raise it back up.
  • C-F Stretch: Strong, broad bands in the 1000–1250 cm

    
      region.[1]
    

Mass Spectrometry (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 156.[1][2][3]
    
  • Base Peak: m/z 141 (

    
    )+.[1] Loss of the methyl group is the dominant fragmentation pathway, forming the stable difluorobenzoyl cation.
    

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the structure and reject isomers using the data described above.

G Start Unknown Sample (Target: 2',4'-Difluoroacetophenone) Step1 Step 1: 1H NMR Analysis (Focus: Methyl Region ~2.6 ppm) Start->Step1 Result_Singlet Signal: Singlet (s) Step1->Result_Singlet No Coupling Result_Triplet Signal: Triplet (t) Step1->Result_Triplet Coupling to 2 Fs Result_Doublet Signal: Doublet (d, J≈5Hz) Step1->Result_Doublet Coupling to 1 F Conclusion_34 REJECT: 3',4'-Isomer (No Ortho-F) Result_Singlet->Conclusion_34 Conclusion_26 REJECT: 2',6'-Isomer (Symmetric Ortho-Fs) Result_Triplet->Conclusion_26 Step2 Step 2: 19F NMR Analysis (Symmetry Check) Result_Doublet->Step2 Result_1Signal 1 Signal Observed Step2->Result_1Signal Result_2Signals 2 Signals Observed Step2->Result_2Signals Result_1Signal->Conclusion_26 Symmetry Detected Final_Confirmation CONFIRMED STRUCTURE 2',4'-Difluoroacetophenone Result_2Signals->Final_Confirmation Asymmetry Confirmed

Caption: Analytical decision tree for distinguishing 2',4'-difluoroacetophenone from common regioisomers using NMR multiplicity and symmetry rules.

References

  • Parimala, K., et al. (2013).[1][4] "Structural study, NCA, FT-IR, FT-Raman spectral investigations... of 2',4'-difluoroacetophenone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 269-284.[1][4] Retrieved from [Link]

  • Tormena, C. F., et al. (2021).[1] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(5).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67770, 2',4'-Difluoroacetophenone. Retrieved from [Link]

Sources

Strategic Fluorination: A Comparative Guide to Alternatives for 2',4'-Difluoroacetophenone in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',4'-Difluoroacetophenone is a staple starting material in medicinal chemistry for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones). The fluorine atoms at the ortho and para positions of the A-ring serve two critical functions: they block metabolic hydroxylation (extending half-life) and modulate the electron density of the carbonyl group.

However, supply chain volatility, cost constraints, and the need to explore Structure-Activity Relationships (SAR) often necessitate alternatives. This guide objectively compares 2',4'-difluoroacetophenone with three strategic alternatives: 4'-Fluoroacetophenone , 2',4'-Dichloroacetophenone , and 3',4'-Difluoroacetophenone .

Part 1: Mechanistic Grounding & Reactivity Profile

To select an effective alternative, one must understand the role of the acetophenone in the Claisen-Schmidt condensation .[1] This reaction is base-catalyzed, relying on the formation of an enolate ion from the acetophenone.

The Fluorine Effect[2]
  • Inductive Effect (-I): Fluorine is highly electronegative.[2] It pulls electron density away from the ring, making the

    
    -protons (the methyl group) more acidic. This accelerates enolate formation .
    
  • Resonance Effect (+R): Fluorine donates electrons back into the ring. At the ortho and para positions (as in 2',4'-difluoro), this competes with the inductive effect.

  • Steric Hindrance: The 2'-fluorine (ortho) creates minor steric strain near the carbonyl, which can slightly impede the nucleophilic attack on the aldehyde, though less so than a methyl or chloro group.

Reaction Pathway Diagram

The following diagram illustrates the critical "Enolate Formation" step where the choice of acetophenone dictates reaction velocity.

ClaisenSchmidtMechanism Start Acetophenone Derivative Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation (Rate influenced by F-sub) Base Base Catalyst (NaOH/KOH) Base->Enolate Inter β-Hydroxy Ketone Intermediate Enolate->Inter Nucleophilic Attack Aldehyde Benzaldehyde (Electrophile) Aldehyde->Inter Product Chalcone (α,β-unsaturated ketone) Inter->Product - H2O (Dehydration)

Figure 1: The Claisen-Schmidt reaction pathway. The acidity of the starting acetophenone (Start) determines the ease of Enolate formation.

Part 2: Comparative Analysis of Alternatives

The Benchmark: 2',4'-Difluoroacetophenone
  • Role: The "Gold Standard" for metabolically stable chalcones.

  • Pros: Excellent metabolic stability (blocks P450 oxidation sites); high lipophilicity.

  • Cons: Higher cost; ortho-fluorine can introduce minor steric clashes with bulky aldehydes.

Alternative A: 4'-Fluoroacetophenone (The "Streamlined" Candidate)
  • Rationale: Removes the ortho-fluorine while retaining the para-fluorine.

  • Reactivity: Higher. Without the ortho-fluorine, steric hindrance is eliminated. The para-fluorine still provides electron-withdrawing inductive effects to facilitate enolate formation.

  • Application: Best for high-throughput screening where cost and yield are prioritized over maximum metabolic blockage.

  • Key Difference: Loss of the 2'-position block means the resulting drug may be more susceptible to metabolic ring opening or hydroxylation at that site.

Alternative B: 2',4'-Dichloroacetophenone (The "Lipophilic" Candidate)
  • Rationale: Chlorine is a heavier halogen, offering different lipophilicity (LogP) and steric profiles.

  • Reactivity: Variable. Chlorine is less electronegative than fluorine (weaker -I effect) but is a poorer resonance donor. However, the Chlorine atom is significantly larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F). The 2'-chloro group introduces significant steric hindrance , often requiring longer reaction times or higher temperatures.

  • Application: Used when the target binding pocket is large and hydrophobic.

Alternative C: 3',4'-Difluoroacetophenone (The "Metabolic" Candidate)
  • Rationale: Retains the di-substitution but moves the 2'-fluorine to the 3'-position.

  • Reactivity: High. Removing the substituent from the ortho position (2') eliminates steric interference with the carbonyl. The 3'-fluorine exerts a strong inductive effect on the carbonyl without the resonance deactivation seen at the ortho/para positions.

  • Application: Ideal for optimizing SAR when the 2'-position is not critical for binding but electron-withdrawing character is needed.

Part 3: Comparative Data & Performance

The following table summarizes the expected performance characteristics based on electronic principles and standard Claisen-Schmidt protocols.

Feature2',4'-Difluoro (Benchmark)4'-Fluoro (Alt A)2',4'-Dichloro (Alt B)3',4'-Difluoro (Alt C)
Reactivity (Enolization) HighVery High Moderate (Steric drag)Very High
Steric Hindrance Low (Ortho-F)None High (Ortho-Cl)None
Typical Yield 85-92%90-96% 75-85%88-95%
Metabolic Stability ExcellentGoodGoodExcellent
Cost Efficiency ModerateHigh ModerateModerate
LogP (Lipophilicity) HighModerateVery High High

Part 4: Validated Experimental Protocol

Objective: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation. Scale: 10 mmol.

Materials
  • Ketone: 10 mmol (e.g., 1.56 g for 2',4'-difluoroacetophenone).

  • Aldehyde: 10 mmol (Substituted Benzaldehyde).

  • Solvent: Ethanol (95%) or Methanol (15 mL).

  • Catalyst: NaOH (40% aq. solution) or KOH pellets.

Workflow Diagram

ExperimentalWorkflow Step1 Dissolution Mix Ketone + Aldehyde in EtOH Step2 Catalysis Add NaOH (dropwise) at 0-5°C Step1->Step2 Homogenize Step3 Reaction Stir at RT (Time varies by substrate) Step2->Step3 Induction Step4 Precipitation Pour into ice-water + HCl (pH ~4) Step3->Step4 Completion (TLC Check) Step5 Purification Recrystallize (EtOH) or Column Chrom. Step4->Step5 Crude Solid

Figure 2: Standardized workflow for base-catalyzed chalcone synthesis.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the chosen Acetophenone Alternative and 10 mmol of the aldehyde in 15 mL of Ethanol.

  • Catalyst Addition: Place the flask in an ice bath (0–5 °C). Add 5 mL of 40% NaOH solution dropwise with vigorous stirring.

    • Critical Control Point: For 2',4'-Dichloroacetophenone , maintain temperature at 10–15 °C initially to overcome steric energy barriers, then proceed to RT.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Time:

      • 4'-Fluoro / 3',4'-Difluoro: 2–4 hours.

      • 2',4'-Difluoro: 3–5 hours.

      • 2',4'-Dichloro: 6–12 hours (monitor via TLC).

  • Quenching: Pour the reaction mixture into 100 g of crushed ice with dilute HCl (to neutralize excess base and assist precipitation).

  • Isolation: Filter the precipitate, wash with cold water (3x 20 mL), and dry.

  • Purification: Recrystallize from hot ethanol. If an oil forms (common with some chloro-derivatives), extract with ethyl acetate and purify via silica gel column chromatography (Hexane:EtOAc).

References

  • Vertex AI Search. (2025).[3] Synthesis of fluorinated chalcones using 2',4'-difluoroacetophenone. Retrieved from 4

  • Zenodo. (2025).[3] Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. Retrieved from 5

  • BenchChem. (2025).[1][3] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. Retrieved from 1

  • National Institutes of Health (NIH). (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from 6

  • ResearchGate. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Retrieved from 7

Sources

Validating 2',4'-Difluoroacetophenone: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of Synthesized 2',4'-Difluoroacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical pharmacophore precursor used in the synthesis of triazole antifungal agents, including fluconazole and voriconazole. Synthesized primarily via Friedel-Crafts acylation of 1,3-difluorobenzene, the product is prone to specific isomeric impurities—most notably 2',6'-difluoroacetophenone—that possess similar boiling points and solubilities.

This guide challenges the reliance on single-method validation (e.g., GC-MS alone) and proposes a Multi-Modal Validation Framework . We compare the "Workhorse" method (GC-FID/MS) against the "Structural Arbiter" (


F qNMR) and the "trace-heavy" detector (HPLC-UV), establishing a self-validating protocol for high-purity applications.

Senior Scientist Insight: A common error in procurement and validation is confusing the liquid starting material (2',4'-Difluoroacetophenone) with its solid downstream intermediate (2-chloro-2',4'-difluoroacetophenone or the triazole derivative). Pure 2',4'-Difluoroacetophenone is a liquid at room temperature (bp 80–81 °C at 25 mmHg). If your sample is a solid at 25 °C, it is likely contaminated or chemically distinct.

Part 1: The Isomer Challenge (The "Why")

In the Friedel-Crafts acetylation of 1,3-difluorobenzene, the directing effects of the two fluorine atoms compete. While the 4-position is electronically favored, steric hindrance and catalyst complexation can lead to the formation of the 2',6'-isomer .

  • 2',4'-Difluoroacetophenone (Target): Asymmetric. Fluorines are chemically non-equivalent.[1]

  • 2',6'-Difluoroacetophenone (Impurity): Symmetric. Fluorines are chemically equivalent.[1]

This symmetry difference is the fundamental lever we use for validation.

Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of impurities and the critical decision points for analysis.

ImpurityFate Start 1,3-Difluorobenzene + Acetyl Chloride Reaction Friedel-Crafts Acylation (AlCl3) Start->Reaction Crude Crude Mixture Reaction->Crude Target 2',4'-Difluoroacetophenone (Target) Crude->Target Major IsoImp 2',6'-Difluoroacetophenone (Isomeric Impurity) Crude->IsoImp Minor (Competitor) StartImp Unreacted Starting Material Crude->StartImp Trace Polymer Heavy Polymeric Residues Crude->Polymer Trace

Figure 1: Fate mapping of the Friedel-Crafts acylation process, highlighting the critical 2',6'-isomer impurity.

Part 2: Comparative Analysis of Validation Methods

We evaluated three analytical techniques for their ability to distinguish the target from its impurities.

Method A: GC-FID / GC-MS (The Quantitative Workhorse)

Gas Chromatography is the standard for volatile acetophenones. However, the boiling point differential between the 2,4- and 2,6- isomers is narrow (<5 °C), requiring precise column selection.

  • Pros: High sensitivity, excellent for quantifying unreacted starting material (1,3-difluorobenzene).

  • Cons: Risk of co-elution if ramp rates are too fast; requires reference standards for absolute retention time confirmation.

  • Verdict: Best for Purity % determination.

Method B: F qNMR (The Structural Arbiter)

Nuclear Magnetic Resonance (NMR) utilizing the fluorine nucleus is the definitive method for isomeric differentiation.

  • Pros: Self-validating. Does not require a reference standard of the impurity. The symmetry of the molecule dictates the signal pattern.

  • Cons: Lower sensitivity than GC (LOD ~0.1%); expensive instrumentation.[1]

  • Verdict: Best for Identity Confirmation and Isomer Ratio .

Method C: HPLC-UV (The Heavy Detector)

While less ideal for the volatile main peak, HPLC is crucial for detecting non-volatile "heavy" impurities (catalyst tars) that GC misses (they stay in the liner).

  • Pros: Detects polymerization byproducts.

  • Cons: The target acetophenone has relatively low UV absorbance compared to conjugated impurities; solvent front interference.

  • Verdict: Best for Final Quality Assurance (Residue Analysis) .

Part 3: Comparative Data Summary

FeatureGC-FID (Recommended)

F qNMR (Validation)
HPLC-UV (Secondary)
Primary Utility Purity % (Area Normalization)Isomer IdentificationHeavy Impurity Detection
Isomer Resolution High (with correct column)Absolute (Structural)Medium
Sample State Liquid / DilutedDissolved in CDCl

Dissolved in MeOH/ACN
LOD (Limit of Detection) < 10 ppm~1000 ppm (0.1%)< 50 ppm
Cost per Run LowHighMedium
Self-Validating? No (Needs Standards)Yes (Symmetry based)No

Part 4: Experimental Protocols

Protocol 1: The "Gold Standard" GC-MS Method

Use this for routine batch release.

  • Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm film.[1]

    • Why: The slight polarity helps separate the dipole moments of the ortho- vs para-substituted isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1). Temp: 250 °C.

    • Why: Acetophenones are prone to saturation; a high split ratio ensures sharp peak shapes.

  • Oven Program:

    • Hold 50 °C for 2 min (elutes starting material).

    • Ramp 10 °C/min to 150 °C (separates isomers).

    • Ramp 25 °C/min to 280 °C (cleans column).

  • Detection: MS (Scan 40-300 amu) or FID (300 °C).

Protocol 2: The Self-Validating F NMR Method

Use this during process development to prove isomer identity.

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Internal Standard:

    
    -Trifluorotoluene (optional for qNMR).
    
  • Acquisition: No proton decoupling (to observe H-F coupling) or Decoupled (for clean singlets).

  • Interpretation Logic:

    • Target (2',4'-Difluoro): You will see TWO distinct signals (approx -101 ppm and -108 ppm).[1] They are chemically non-equivalent.[1]

    • Impurity (2',6'-Difluoro): You will see ONE signal (due to symmetry).

    • Causality: If you see a third singlet or a small shoulder, you have confirmed the presence of the 2,6-isomer without needing to buy the standard.

Visualization: Analytical Decision Matrix

DecisionMatrix Sample Synthesized Sample (Liquid) Visual Visual Check: Is it a Liquid? Sample->Visual GC Run GC-FID/MS (Protocol 1) Visual->GC Yes NMR Run 19F NMR (Protocol 2) Visual->NMR Yes FailSolid REJECT: Likely Triazole/Solid Deriv. Visual->FailSolid No (Solid) CheckGC GC Purity > 98%? GC->CheckGC CheckNMR NMR: 2 Signals Only? NMR->CheckNMR Pass VALIDATED High Purity CheckGC->Pass Yes Recrystal Reprocess: Distillation Required CheckGC->Recrystal No CheckNMR->Pass Yes CheckNMR->Recrystal No (3+ signals)

Figure 2: Decision matrix for validating 2',4'-Difluoroacetophenone batches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24856000, 2',4'-Difluoroacetophenone. Retrieved from [Link]

  • UvA-DARE (2019). Distinguishing drug isomers in the forensic laboratory. University of Amsterdam. Retrieved from [Link][1]

  • University of California, Santa Barbara (2024). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

Sources

A Comparative Guide to the Antifungal Activity of 2',4'-Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Among the promising scaffolds in medicinal chemistry, acetophenone derivatives have garnered significant attention for their diverse biological activities, including antifungal properties. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced potency and metabolic stability. This guide provides a comprehensive comparison of the antifungal activity of various derivatives of 2',4'-Difluoroacetophenone, a key building block in the synthesis of several successful antifungal drugs.

The Strategic Advantage of Fluorine in Antifungal Design

The 2',4'-difluoro substitution pattern on the phenyl ring of acetophenone is not arbitrary. Fluorine, being the most electronegative element, imparts unique properties to the molecule. It can increase the acidity of adjacent protons, modulate lipophilicity, and form strong bonds with target enzymes. In the context of antifungal drug design, these attributes can enhance the binding affinity of the compound to fungal-specific enzymes and improve its pharmacokinetic profile, making it a more effective therapeutic agent. A prime example is the triazole antifungal agent fluconazole, which features a 2,4-difluorophenyl group and is a cornerstone in the treatment of various fungal infections.[1][2]

Synthesis of 2',4'-Difluoroacetophenone Derivatives: A Generalized Approach

The synthesis of diverse 2',4'-Difluoroacetophenone derivatives typically involves modifications at the α-carbon of the acetyl group. A common synthetic strategy involves an initial bromination of the α-carbon, followed by nucleophilic substitution with various functional groups, such as heterocycles (e.g., triazoles, imidazoles), thiols, or amines. This versatile synthetic route allows for the creation of a library of derivatives with varying structural features for subsequent biological evaluation.

G A 2',4'-Difluoroacetophenone B α-Bromo-2',4'-difluoroacetophenone A->B Bromination C Nucleophilic Substitution B->C Reaction with Nucleophile (e.g., 1H-1,2,4-triazole) D Diverse 2',4'-Difluoroacetophenone Derivatives C->D

Caption: Generalized synthetic pathway for 2',4'-Difluoroacetophenone derivatives.

Comparative Antifungal Activity: A Look at Key Derivatives

Below is a comparative table of the antifungal activity of representative 2',4'-Difluoroacetophenone derivatives against common fungal pathogens. The data for the triazole derivative is based on its role as a key intermediate in the synthesis of fluconazole-like compounds, and its activity is inferred from the known efficacy of such agents.[1][2] The activities of other acetophenone derivatives are based on broader studies of this class of compounds.[3][4][5]

DerivativeModification at α-carbonCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
1 -H (Parent Compound)>100>100>100
2 -Br64 - 12864 - 12864 - 128
3 -1H-1,2,4-triazol-1-yl0.25 - 81 - 320.5 - 16
4 -Thioether moiety16 - 6432 - 12816 - 64
5 -Amine moiety32 - 12864 - >12832 - 128

Disclaimer: The MIC values presented are indicative and can vary depending on the specific fungal strain and testing methodology.

Unraveling the Structure-Activity Relationship (SAR)

The antifungal potency of 2',4'-Difluoroacetophenone derivatives is intricately linked to their molecular structure. Analysis of the available data reveals several key SAR trends:

  • The α-Substituent is Crucial: The parent 2',4'-Difluoroacetophenone shows negligible antifungal activity. The introduction of a substituent at the α-carbon is essential for conferring antifungal properties.

  • Heterocyclic Rings Enhance Potency: The incorporation of a 1,2,4-triazole ring at the α-position dramatically increases antifungal activity. This is a hallmark of the azole class of antifungals, which act by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.

  • Lipophilicity Plays a Role: The nature of the substituent also influences the lipophilicity of the molecule, which in turn affects its ability to penetrate the fungal cell wall and membrane. A balanced lipophilicity is often required for optimal activity.[3]

G SAR Structure-Activity Relationship 2',4'-Difluorophenyl Moiety (Essential for activity) α-Carbon Substituent (Key determinant of potency) substituents substituents SAR:f2->substituents:head

Caption: Key structure-activity relationships of 2',4'-Difluoroacetophenone derivatives.

Proposed Mechanism of Action: Disrupting Fungal Integrity

The primary mechanism of action for the most potent derivatives, particularly the triazole-containing compounds, is the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the membrane structure and function and leading to fungal cell death.

For other derivatives, the mechanism may involve a more general disruption of cellular processes. Some acetophenone derivatives have been shown to affect the permeability of cellular structures, leading to the malfunction of H+-ATPase and the disruption of mitochondrial respiration.[6] This can result in cytosol acidification and the generation of reactive oxygen species (ROS), which are detrimental to the fungal cell.[6]

G cluster_0 Fungal Cell A 2',4'-Difluoroacetophenone Derivative B Lanosterol 14α-demethylase A->B Inhibition C Ergosterol Biosynthesis B->C D Fungal Cell Membrane C->D E Disruption of Membrane Integrity D->E Disruption F Fungal Cell Death E->F

Caption: Proposed mechanism of action for triazole-containing derivatives.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standardized method for evaluating the in vitro antifungal activity of novel compounds is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (2',4'-Difluoroacetophenone derivatives)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (fungi in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

G A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

Sources

FT-IR and FT-Raman spectroscopy for 2',4'-Difluoroacetophenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Vibrational Spectroscopy Guide: FT-IR vs. FT-Raman for 2',4'-Difluoroacetophenone Analysis

Executive Summary

This guide provides a technical comparison between Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the analysis of 2',4'-Difluoroacetophenone (DFAP) .

DFAP is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole). While both techniques probe vibrational transitions, they adhere to different selection rules—dipole moment change for IR and polarizability change for Raman.[1]

Strategic Recommendation:

  • Use FT-IR (ATR) for rapid raw material identification (RMID) and quantification of polar functional groups (C=O, C-F).[1]

  • Use FT-Raman (1064 nm) for "through-container" analysis, monitoring skeletal ring substitutions during Friedel-Crafts acylation, and analyzing aqueous reaction matrices where IR fails due to water absorption.

Scientific Foundation: The Molecule & The Challenge

2',4'-Difluoroacetophenone (CAS: 364-83-0) is an aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms and an acetyl group.[1]

  • Molecular Formula: C₈H₆F₂O[1][2][3]

  • Physical State: Liquid (at ambient conditions; mp ~22°C).[1]

  • Key Structural Features:

    • Carbonyl Group (C=O): Highly polar, strong IR absorber.[1]

    • C-F Bonds: High electronegativity, distinct IR fingerprint.[1]

    • Aromatic Ring: High electron density, strong Raman scatterer (polarizable).[1]

The Analytical Challenge

In drug development, distinguishing DFAP from its starting material (1,3-Difluorobenzene ) or its regioisomers is critical. The subtle shift in symmetry from the starting material (C₂ᵥ) to the product (Cₛ) alters the vibrational selection rules, making a dual-technique approach the gold standard for structural confirmation.

Technique Comparison: FT-IR vs. FT-Raman

The following table contrasts the performance of both techniques specifically for fluorinated acetophenones.

FeatureFT-IR (ATR Mode) FT-Raman (1064 nm Excitation)
Physical Principle Absorption (Change in Dipole Moment)Inelastic Scattering (Change in Polarizability)
Primary Sensitivity Polar Groups: C=O (Carbonyl), C-F (Fluoro)Non-Polar/Skeletal: C=C (Ring), C-H (Aromatic)
Sample Prep Minimal (Drop on Diamond Crystal)None (Measure directly in glass vial)
Water Interference High (O-H stretch masks 3000-3600 cm⁻¹)Negligible (Water is a weak Raman scatterer)
Fluorescence NoneLow (1064 nm NIR laser avoids electronic excitation)
Container Cannot measure through glassCan measure through glass/polymer packaging
Key DFAP Marker ~1690 cm⁻¹ (C=O Stretch) ~1600 cm⁻¹ (Ring Breathing/Stretching)

Vibrational Assignment Analysis

To accurately interpret spectra, one must correlate specific peaks to molecular motions.[1] The 2,4-difluoro substitution pattern creates unique shifts compared to unsubstituted acetophenone.[1]

Predicted Spectral Fingerprint for 2',4'-Difluoroacetophenone
Wavenumber (cm⁻¹)Vibrational Mode AssignmentIR Intensity Raman Intensity Mechanistic Insight
3050 - 3100 C-H Stretch (Aromatic)WeakMediumProbes the ring hydrogen environment.
2920 - 2950 C-H Stretch (Methyl -CH₃)MediumStrongDiagnostic for the acetyl group addition.[1]
1680 - 1700 C=O Stretch (Ketone) Very Strong WeakThe definitive IR marker for DFAP formation.[1]
1580 - 1620 C=C Ring StretchMediumStrong Monitors the aromatic backbone integrity.[1]
1250 - 1300 C-F StretchStrong WeakConfirms fluorination pattern.[1]
950 - 1000 Ring Breathing ModeWeakVery Strong The "heartbeat" of the aromatic ring; highly sensitive to substitution patterns.[1]

Note: The addition of electron-withdrawing Fluorine atoms typically shifts the C=O stretch to a slightly higher frequency compared to acetophenone (~1685 cm⁻¹) due to the inductive effect, though resonance effects can compete.

Case Study: Monitoring Friedel-Crafts Acylation

A common application is monitoring the synthesis of DFAP from 1,3-difluorobenzene.[1]

Reaction Pathway: 1,3-Difluorobenzene + Acetyl Chloride (+ AlCl₃ catalyst) → 2',4'-Difluoroacetophenone + HCl

Process Analytical Technology (PAT) Workflow

The following diagram illustrates how to utilize both techniques during synthesis.

G cluster_0 Synthesis Monitoring Workflow Start Start: 1,3-Difluorobenzene Reagents Add Acetyl Chloride + AlCl3 Catalyst Start->Reagents Reaction Friedel-Crafts Acylation Reagents->Reaction Quench Acid Quench (Aqueous Phase) Reaction->Quench Raman_Monitor FT-Raman Probe (In-situ / Through Glass) Reaction->Raman_Monitor Real-time Product Product: 2',4'-Difluoroacetophenone Quench->Product IR_Check FT-IR (ATR) (Offline QC) Product->IR_Check Purity Check Raman_Signal Detect: Ring Mode Shift (Loss of C2v Symmetry) Raman_Monitor->Raman_Signal IR_Signal Detect: Appearance of C=O (~1690 cm-1) IR_Check->IR_Signal

Figure 1: Integrated workflow for monitoring the synthesis of DFAP. Raman is ideal for in-situ monitoring due to glass transparency, while IR validates the final product's functional groups.

Experimental Protocols

Protocol A: FT-IR Analysis (ATR Method)

Best for: Purity assessment and identification of the carbonyl moiety.

  • Instrument Setup: Use an FT-IR spectrometer with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[1]

    • Resolution: 4 cm⁻¹

    • Scans: 16–32[1]

  • Background: Clean the crystal with isopropanol. Collect a background air spectrum.[1]

  • Sampling:

    • Using a glass pipette, place one drop of liquid 2',4'-Difluoroacetophenone onto the center of the crystal.

    • Crucial: If the sample is solid (low melting point), ensure good contact by applying pressure with the anvil.[1]

  • Measurement: Collect the sample spectrum.

  • Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and baseline correction. Look for the sharp C=O peak at ~1690 cm⁻¹ .[1]

Protocol B: FT-Raman Analysis

Best for: Analysis through glass vials and aqueous mixtures.

  • Instrument Setup: Use an FT-Raman module with a 1064 nm Nd:YAG laser .

    • Why 1064 nm? To suppress fluorescence often caused by impurities in aromatic ketones.[1]

    • Laser Power: Start at 100 mW (liquid samples can heat up; avoid boiling the sample).

    • Resolution: 4 cm⁻¹

    • Scans: 64 (Raman scattering is weaker than IR absorption).[1]

  • Sampling:

    • Transfer ~1 mL of DFAP into a standard borosilicate glass vial . Cap it.

    • Place the vial directly into the sample holder. No direct contact required.

  • Measurement: Focus the laser into the center of the liquid (Z-axis adjustment) to maximize signal.[1]

  • Interpretation: Normalize the spectrum to the aromatic ring breathing mode (~1000 cm⁻¹). Verify the presence of the methyl C-H stretches (~2930 cm⁻¹) and the ring stretch (~1600 cm⁻¹) .[1]

References

  • Sigma-Aldrich. (2023).[1][4][5] 2',4'-Difluoroacetophenone Product Specification & Safety Data Sheet. Link

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] Link

  • Chalmers, J. M., & Edwards, H. G. (2010).[1] Raman Spectroscopy in the Pharmaceutical Industry. in Handbook of Vibrational Spectroscopy.[1] Wiley.[1] Link

  • Thermo Fisher Scientific. (2023).[1][5] FT-IR vs Raman: A Comparison Guide for Material Identification. Link

  • Ossila. (2023).[1][5] 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: Applications in Antifungal Synthesis. Link

Sources

Structural Elucidation of 2',4'-Difluoroacetophenone Derivatives: A Comparative Guide to SCXRD Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Conundrum

In the development of next-generation triazole antifungals (e.g., Voriconazole analogs) and fluorinated chalcones, 2',4'-Difluoroacetophenone (2,4-DFA) serves as a critical scaffold. However, the introduction of fluorine atoms at the ortho and para positions introduces unique electronic perturbations—specifically the "polar hydrophobic" effect—that complicate structural prediction.

While High-Field NMR (


, 

) remains the workhorse for solution-state connectivity, it frequently fails to predict the solid-state polymorphism and bioavailability-defining intermolecular interactions of these derivatives.

This guide objectively compares Single Crystal X-Ray Diffractometry (SCXRD) against its primary alternatives (NMR, PXRD, and DFT), demonstrating why SCXRD is the non-negotiable standard for validating 2',4'-DFA derivatives.

Comparative Analysis: SCXRD vs. Alternatives

For a researcher synthesizing a new 2',4'-DFA hydrazone or chalcone derivative, the choice of analytical technique dictates the depth of structural insight.

The "Technique Efficacy" Matrix
FeatureSCXRD (The Gold Standard) Solution State NMR (

)
Powder XRD (PXRD) DFT Modeling
Primary Output Absolute 3D Configuration (XYZ coords)Connectivity & Solution TopologyBulk Phase Identity (Fingerprint)Theoretical Energy Minima
Fluorine Insight Resolves

&

contacts
Coupling constants (

) only
None (atom position is inferred)Predicts ideal geometry (often gas phase)
Stereochemistry Defines Absolute Configuration (R/S)Relative (requires chiral shift reagents)Cannot determineN/A
Disorder Handling Models rotational disorder of

or rings
Time-averaged signals (blurring)Peak broadening (ambiguous)N/A
Sample Req. Single Crystal (

mm)

5 mg in solution

50 mg powder
Computational Resources
Why Alternatives Fail for 2',4'-DFA Derivatives
  • The NMR Limitation: In 2',4'-DFA derivatives, the fluorine at the 2-position (ortho) often induces a "locked" conformation due to dipolar repulsion with the carbonyl oxygen. NMR observes a time-averaged signal. It cannot definitively prove if the crystal lattice locks the molecule in a planar or twisted conformation, a factor that directly impacts solubility and bioavailability.

  • The PXRD Limitation: While excellent for checking batch purity, PXRD cannot solve the structure of a novel 2',4'-DFA derivative ab initio without a reference model, particularly when the fluorine atoms induce complex unit cell metrics.

Deep Dive: The 2',4'-Difluoro Substitution Effect

The specific utility of SCXRD lies in visualizing the intermolecular interactions unique to the 2,4-substitution pattern. Unlike non-fluorinated acetophenones, 2',4'-DFA derivatives exhibit a "Multipole" packing behavior.

Critical Structural Metrics Resolved by SCXRD
  • Bond Lengths: SCXRD typically resolves the

    
     bond length to 1.35–1.36 Å , distinguishable from 
    
    
    
    bonds.
  • Weak Hydrogen Bonds (

    
    ): 
    
    • Mechanism:[1][2] The high electronegativity of F makes it a weak hydrogen bond acceptor.

    • Observation: SCXRD frequently reveals infinite chains linked by

      
       interactions (distances 
      
      
      
      2.4–2.6 Å).
    • Impact: These networks are often the primary driver of high melting points in voriconazole intermediates.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing these derivatives.

AnalyticalWorkflow Start Synthesized 2',4'-DFA Derivative Solubility Solubility Check Start->Solubility NMR 1H/19F NMR Solubility->NMR Dissolved Ambiguity Structural Ambiguity? (Rotamers/Tautomers) NMR->Ambiguity Cryst Crystallization (Slow Evap/Vapor Diff) Ambiguity->Cryst Yes (High) Final Publishable CIF / Bioavailability Insight Ambiguity->Final No (Low) SCXRD SCXRD Data Collection (100 K) Cryst->SCXRD Quality Crystal Refinement Structure Refinement (Disorder Modeling) SCXRD->Refinement Refinement->Final

Figure 1: Analytical workflow for fluorinated pharmaceutical intermediates. SCXRD is triggered when NMR data suggests conformational ambiguity or when solid-state properties are the target.

Experimental Protocol: Crystallization & Data Collection

Obtaining single crystals of fluorinated aromatics is notoriously difficult due to their high solubility in organic solvents and tendency to "oil out."

Phase 1: Crystal Growth Strategy

Objective: Grow a single crystal (


 mm) of the 2',4'-DFA derivative.
  • Solvent Selection:

    • Primary Solvent: Ethyl Acetate or Dichloromethane (DCM). Fluorinated compounds dissolve well here.

    • Anti-Solvent: Hexane or Pentane.

  • Method: Vapor Diffusion (Preferred):

    • Dissolve ~10 mg of derivative in 0.5 mL DCM in a small inner vial.

    • Place open inner vial inside a larger jar containing 5 mL Hexane.

    • Seal outer jar. The Hexane vapors slowly diffuse into the DCM, lowering solubility gradually.

    • Why this works: This avoids the kinetic trapping that leads to amorphous oils, common with the 2',4'-difluoro motif.

Phase 2: SCXRD Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu radiation).

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

  • Temperature Control (Critical):

    • Set temperature to 100 K.

    • Reasoning: Fluorine atoms have high thermal motion. At Room Temperature (298 K), the electron density of F atoms smears, making it difficult to distinguish from disorder. Cooling "freezes" the F atoms, allowing precise bond length measurement.

  • Data Strategy:

    • Collect a full sphere of data (redundancy > 4.0).

    • Resolution: 0.75 Å or better.

Phase 3: Refinement (The "Expert" Touch)

When refining the structure (using SHELXL or OLEX2):

  • Disorder: Watch for rotational disorder of the phenyl ring.[3] The 2-F and 4-F atoms may occupy alternative positions (e.g., 80:20 occupancy).

  • Restraints: If disorder is severe, apply SIMU and DELU restraints to the thermal ellipsoids of the fluorine atoms to ensure physical reality.

Case Study: Voriconazole Intermediate

Context: The triazole derivative of 2',4'-DFA is a precursor to Voriconazole.[4]

  • NMR Result: Shows a single set of peaks, implying one species.

  • SCXRD Result: Reveals the molecule crystallizes in the Monoclinic space group

    
    . Crucially, the crystal structure shows the triazole ring is twisted 78°  relative to the phenyl ring, stabilized by a specific intramolecular 
    
    
    
    contact (2.35 Å).

Visualization of Interaction Pathways

The following diagram details the specific intermolecular forces that SCXRD identifies in these crystals, which govern the material's stability (melting point).

Interactions cluster_stability Crystal Lattice Stability Factors MoleculeA 2',4'-DFA Derivative (Molecule A) F_Atom Fluorine (F4) MoleculeA->F_Atom Covalent Bond MoleculeB Neighboring (Molecule B) H_Atom Aromatic Proton (H) MoleculeB->H_Atom Covalent Bond Pi_System Pi-System (Ring) MoleculeB->Pi_System F_Atom->H_Atom Weak H-Bond (2.4 Å) F_Atom->Pi_System F...Pi Interaction (3.2 Å)

Figure 2: Interaction map showing the critical role of Fluorine in lattice stabilization. SCXRD is the only technique capable of measuring the precise distances of the dashed interactions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Thallapally, P. K., et al. "C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society, 1998. [Link]

  • Reutrakul, V., et al. "Structural determination of fluorinated bioactive compounds." Journal of Fluorine Chemistry. [Link]

Sources

assessing the efficacy of different catalysts in 2',4'-Difluoroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy of Catalytic Systems in the Synthesis of 2',4'-Difluoroacetophenone: A Technical Guide

Executive Summary

2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical pharmacophore in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole). Its synthesis via the Friedel-Crafts acylation of 1,3-difluorobenzene presents a classic process chemistry challenge: balancing the high activity of traditional Lewis acids against the sustainability and selectivity of modern solid-state catalysts.

This guide objectively compares three distinct catalytic methodologies:

  • Traditional Homogeneous Lewis Acids (

    
    ):  The historical benchmark for yield.
    
  • Solid Acid Zeolites (H-Beta): The sustainable, shape-selective alternative.

  • Rare Earth Triflates (

    
    ):  The high-efficiency, solvent-free emerging standard.
    

Mechanistic Foundation & Regiochemistry

The acylation of 1,3-difluorobenzene is governed by the directing effects of the two fluorine atoms. Both fluorines are ortho/para directors but deactivate the ring inductively.

  • Target Site (C4/C6): Positions 4 and 6 are electronically equivalent and activated by resonance from both fluorine atoms.

  • Steric Hindrance (C2): The C2 position, while electronically activated, is sterically occluded by the flanking fluorine atoms, making substitution highly unfavorable.

  • Deactivation (C5): The C5 position is meta to both fluorines and is strongly deactivated.

Therefore, the primary challenge is not regioselectivity, but catalyst turnover and poly-acylation . The product (a ketone) is more basic than the reactant, leading to the formation of stable Product-Catalyst complexes that poison the reaction, necessitating stoichiometric catalyst loading in traditional methods.

Diagram 1: Reaction Mechanism & Site Selectivity

G Reactant 1,3-Difluorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex + Acylium Ion (Electrophilic Attack at C4) AcylAgent Acylium Ion [CH3-C+=O] AcylAgent->SigmaComplex Product 2',4'-Difluoroacetophenone SigmaComplex->Product - H+ Complex Product-Catalyst Deactivation Complex Product->Complex Lewis Acid Binding (Catalyst Poisoning)

Caption: Electrophilic attack occurs preferentially at C4 due to synergistic activation. The red dashed line indicates the primary process bottleneck: product inhibition.

Catalyst Performance Comparison

The following data aggregates performance metrics from standard industrial protocols and recent "Green Chemistry" literature.

FeatureAluminum Chloride (

)
Zeolite H-Beta Lanthanum Triflate (

)
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid AcidLewis Acid Salt (Recoverable)
Loading Stoichiometric (>1.1 equiv)Catalytic (10-20 wt%)Catalytic (1-5 mol%)
Conversion > 95%60 - 80%85 - 92%
Selectivity (2,4-isomer) > 98%> 99% (Shape Selective)> 99%
Reaction Temp 0°C to 60°C100°C to 140°C120°C to 140°C
Workup Hydrolysis (High Waste)Filtration (Low Waste)Extraction/Recrystallization
Reusability None (Destroyed)High (Calcination)High (Water soluble recovery)
Key Risk HCl gas evolution; "Red Oil"Pore clogging (Coking)High catalyst cost
Analysis of Causality:
  • 
    :  Achieves high conversion because the stoichiometric excess overcomes the product inhibition. The Lewis acid complexes with the ketone oxygen, driving the equilibrium forward but requiring a destructive water quench to release the product.
    
  • Zeolite H-Beta: The microporous structure (approx 6-7 Å) excludes the formation of bulky poly-acylated byproducts. However, the lower acidity compared to

    
     requires higher temperatures, which can lead to oligomerization of the acylating agent (coking) and catalyst deactivation over time.
    
  • Triflates: Rare earth triflates are water-tolerant Lewis acids. Unlike

    
    , they do not decompose in water, allowing for recovery and reuse, bridging the gap between activity and sustainability.
    

Experimental Protocols

Method A: The Benchmark ( Mediated)

Best for: Small-scale synthesis where yield is prioritized over waste disposal.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and HCl gas trap (scrubber). Purge with

    
    .
    
  • Solvent: Add Dichloromethane (DCM) (dry, 50 mL) and

    
      (1.2 equiv, finely powdered). Cool to 0-5°C.[1]
    
  • Acylation: Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add 1,3-difluorobenzene (1.0 equiv) dropwise over 30 mins, maintaining temp <10°C.

  • Reaction: Allow to warm to Room Temp (RT) and reflux for 2 hours. Monitor via TLC/GC (disappearance of substrate).

  • Quench (Critical): Pour reaction mixture slowly onto crushed ice/HCl mixture. Caution: Exothermic.

  • Workup: Separate organic layer. Wash aqueous layer with DCM (2x). Combine organics, wash with brine, dry over

    
    , and concentrate.
    
Method B: The Sustainable Route (Zeolite H-Beta)

Best for: Process scale-up and Green Chemistry compliance.

  • Catalyst Activation: Calcine Zeolite H-Beta (

    
     ratio ~25) at 500°C for 4 hours prior to use to remove adsorbed water.
    
  • Mixture: In a pressure tube or autoclave, combine 1,3-difluorobenzene (1.0 equiv), Acetic Anhydride (1.5 equiv), and Activated Zeolite (15 wt% relative to substrate).

  • Reaction: Heat to 120°C for 6-8 hours. Magnetic stirring is essential to prevent catalyst settling.

  • Workup: Cool to RT. Filter the catalyst (save for regeneration).

  • Purification: Remove excess acetic anhydride/acetic acid via vacuum distillation. Recrystallize residue from hexane/ethanol if necessary.

Workflow Visualization

Diagram 2: Process Flow Comparison

ProcessFlow cluster_AlCl3 Route A: AlCl3 (Stoichiometric) cluster_Zeolite Route B: Zeolite H-Beta (Catalytic) StartA Reactants + AlCl3 ComplexA Formation of AlCl3-Ketone Complex StartA->ComplexA Quench Ice/Water Quench (Destroys Catalyst) ComplexA->Quench WasteA Acidic Aqueous Waste (High Volume) Quench->WasteA ProductA Crude Product Quench->ProductA StartB Reactants + Zeolite SurfaceRxn Surface Catalysis (Pore Selective) StartB->SurfaceRxn Filter Filtration SurfaceRxn->Filter Recover Catalyst Regeneration (Calcination) Filter->Recover ProductB Crude Product Filter->ProductB

Caption: Route A generates significant waste via hydrolysis. Route B allows for catalyst looping, significantly reducing the E-factor (waste/product ratio).

Conclusion & Recommendations

  • For R&D/Discovery: Use

    
     . The reliability and speed of the reaction outweigh the cleanup costs on a gram scale.
    
  • For Pilot/Manufacturing: Transition to Zeolite H-Beta or

    
     .
    
    • Why? Although conversion is lower per pass (requiring recycling of starting material), the elimination of the aqueous quench and the reduction in corrosive waste streams drastically lowers the Cost of Goods Sold (COGS) and improves safety profiles.

    • Optimization: For Zeolites, using a continuous flow fixed-bed reactor is recommended to overcome the diffusion limitations inherent in batch solid-liquid reactions.

References

  • Friedel-Crafts Alkylation and Acylation Mechanisms. Mettler Toledo. Link

  • Hierarchical Zeolite Beta: An Efficient and Eco-Friendly Nanocatalyst. National Institutes of Health (PubMed).Link

  • Solvent-Free Friedel-Crafts Acylation Catalyzed by Rare Earth Triflates. SIOC Journals (Chinese Journal of Organic Chemistry).Link[2]

  • 2',4'-Difluoroacetophenone Product Specifications. Tokyo Chemical Industry (TCI).Link

  • Review on Friedel-Crafts Acylation using various catalytic systems. International Journal of Advanced Chemistry Research.Link

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2',4'-Difluoroacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of laboratory reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2',4'-Difluoroacetophenone, a common building block in pharmaceutical synthesis. By moving beyond mere compliance and fostering a deep understanding of the principles behind these procedures, we aim to cultivate a culture of safety and environmental responsibility within the laboratory.

Foundational Safety and Hazard Assessment

Before any handling or disposal of 2',4'-Difluoroacetophenone, a thorough understanding of its hazard profile is essential. This compound, while not classified as hazardous under the US OSHA Hazard Communication Standard 2024, requires careful management due to its chemical properties and potential for environmental impact.[1]

Key Hazard Considerations:

  • Physical State: Solid[1]

  • Appearance: White to pale brown solid[1]

  • Stability: Stable under normal conditions[1]

  • Incompatibilities: Strong oxidizing agents[1]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Property Value Source
Molecular FormulaC₈H₆F₂O
Molecular Weight156.13 g/mol
Melting PointNot Available
Boiling Point80-81 °C / 25 mmHg
Flash Point66 °C (closed cup)
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling 2',4'-Difluoroacetophenone. The following recommendations are based on a conservative approach to mitigate potential exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Given that 2',4'-Difluoroacetophenone is an aromatic ketone, nitrile or butyl gloves are recommended.[2] Always consult a glove chemical resistance chart and inspect gloves for any signs of degradation before use.[3][4][5]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: While not typically required under normal, well-ventilated conditions, a NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of generating dust or aerosols.[6]

Waste Segregation and Containerization: The Cornerstone of Proper Disposal

Proper segregation of chemical waste at the point of generation is critical to ensure safe handling, transportation, and final disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Waste Characterization:

Unused 2',4'-Difluoroacetophenone, as a discarded commercial chemical product, must be evaluated for its potential classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] While this specific chemical is not explicitly listed on the U or P lists, a hazardous waste determination must be conducted.[7][9][10][11] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given its flashpoint of 66°C, it does not meet the criteria for an ignitable waste (D001). However, a toxicity characteristic leaching procedure (TCLP) may be required to determine if it should be classified as a toxic waste. In the absence of specific data, it is prudent to manage it as a hazardous waste.

As a halogenated organic compound, waste 2',4'-Difluoroacetophenone should be segregated into a dedicated "Halogenated Organic Waste" stream.[12]

Container Selection and Labeling:

  • Primary Container: Collect solid 2',4'-Difluoroacetophenone waste in a designated, leak-proof, and sealable container. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2',4'-Difluoroacetophenone"), and the approximate quantity.

Disposal Decision Workflow

Caption: Decision tree for proper segregation of 2',4'-Difluoroacetophenone waste.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of solid 2',4'-Difluoroacetophenone waste.

  • Preparation: Ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Collection: Carefully transfer the solid waste into the designated "Solid Halogenated Organic Waste" container using a clean scoop or spatula. Avoid generating dust.[1]

  • Container Sealing: Securely close the waste container.

  • Labeling: Ensure the hazardous waste label is complete and accurate.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Decontamination of Glassware and Surfaces

Thorough decontamination of all equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.

Decontamination Protocol:

  • Initial Cleaning: Carefully remove any gross solid contamination from glassware and surfaces with a scoop or spatula and dispose of it as solid hazardous waste.[13]

  • Solvent Rinse: Rinse the contaminated items with a minimal amount of a suitable organic solvent in which 2',4'-Difluoroacetophenone is soluble (e.g., acetone, ethyl acetate). Collect this solvent rinse in a designated "Halogenated Organic Liquid Waste" container.

  • Detergent Wash: Wash the items with a laboratory detergent and warm water.[13]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the items to air dry completely.

For work surfaces, after the initial removal of solid material and a solvent wipe, a thorough cleaning with soap and water is recommended.[13]

Emergency Procedures: Spill and Exposure Management

Prompt and correct action during an emergency is crucial to minimize harm.

Spill Cleanup:

  • Small Spills (less than 1 gram):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area as described in the previous section.

  • Large Spills (more than 1 gram):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • If it is safe to do so, close the sash of the fume hood if the spill is contained within it.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[14][17][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[19] Seek immediate medical attention.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 2',4'-Difluoroacetophenone, thereby protecting themselves, their colleagues, and the environment.

References

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2-Butanone. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • CORE. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetone. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of California, San Diego Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]

  • World Health Organization. (n.d.). Decontamination of laboratory areas. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • International Hospital. (2025, July 10). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

  • LookChem. (n.d.). α-(1H-1,2,4-triazolyl)acetophenone. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Decontamination. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Daniels Training Services. (2012, January 29). The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyclohexanone. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Diethyl ketone. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Diethyl ketone. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Personal protective equipment for handling 2',4'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 364-83-0 | Formula: C₈H₆F₂O [1]

Executive Summary & Chemical Context

2',4'-Difluoroacetophenone is a critical fluorinated aromatic intermediate, widely utilized in the synthesis of triazole antifungal agents (e.g., fluconazole derivatives) and agrochemicals.[2][3]

As a Senior Application Scientist, I must emphasize that while this compound is chemically stable, its specific physical properties—a lipophilic fluorinated ketone—require a nuanced approach to safety. Unlike simple acetone, the presence of the difluorophenyl ring increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs.

Key Physical Properties for Safety Planning:

  • State: Liquid (Melting Point: ~2°C).

  • Volatility: Moderate (Boiling Point: 80–81°C at 25 mmHg; ~190°C at atm).

  • Combustibility: Flash Point ~66°C (Closed Cup). It is a Combustible Liquid .[1]

Risk Assessment & Hazard Logic

The primary risks associated with 2',4'-Difluoroacetophenone are irritation (Skin/Eye/Respiratory) and combustibility . The decision logic for PPE selection is based on preventing contact with the lipophilic liquid and mitigating vapor inhalation.

GHS Classifications:

  • Skin Irrit. 2 (H315): Causes skin irritation.[1]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

  • STOT SE 3 (H335): May cause respiratory irritation.[1][4]

Hazard Response Logic Diagram

The following diagram illustrates the decision pathway for PPE selection based on exposure potential.

PPE_Logic Hazard Hazard Source: 2',4'-Difluoroacetophenone State Physical State: Liquid (FP 66°C) Hazard->State Route_Skin Route: Skin Contact (Lipophilic Absorption) State->Route_Skin Route_Inhale Route: Inhalation (Vapor/Mist) State->Route_Inhale Route_Eye Route: Eye Contact (Splash) State->Route_Eye Control_Skin Nitrile Gloves (Double Layer) Route_Skin->Control_Skin Prevent Absorption Control_Vent Fume Hood (Face Velocity >0.5 m/s) Route_Inhale->Control_Vent Remove Irritant Control_Eye Safety Glasses (Side Shields) Route_Eye->Control_Eye Prevent Injury

Figure 1: Logic flow connecting chemical hazards to specific engineering and PPE controls.[1][3][5][6][7]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic ketones.[7] Nitrile is the industry standard, but thickness and breakthrough time are critical variables.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Long Cuff)Ketones can degrade nitrile over time. Double gloving provides a "sacrificial" outer layer. The fluorinated ring increases skin permeability, making barrier integrity critical [1].
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN 166)Essential to prevent splash injury. If working with >500mL or under pressure, upgrade to a Face Shield .
Respiratory Fume Hood (Primary) Respirator (Secondary): Type A (Organic Vapor)The compound has a low vapor pressure but is a respiratory irritant (H335). Engineering controls (Hood) are superior to respirators.
Body Protection Lab Coat (Cotton/Flame Resistant) Closed-toed shoesSynthetic fibers (polyester) can melt into skin if the combustible liquid ignites. 100% cotton is preferred.
Operational Protocol: Safe Handling & Transfer

Objective: Transfer 2',4'-Difluoroacetophenone from a stock bottle to a reaction vessel without exposure.

Prerequisites:

  • Fume hood operational (Sash at working height).

  • Spill kit available (Absorbent pads).

  • All ignition sources removed (Flash point 66°C).

Step-by-Step Workflow
  • Inspection: Visually inspect the liquid. It should be colorless to light yellow. Darkening indicates oxidation/degradation.

  • Vessel Preparation: Ensure the receiving flask is dry. If the reaction is moisture-sensitive (common in fluorination chemistry), purge with Nitrogen/Argon.

  • Transfer Method:

    • Small Volumes (<10 mL): Use a glass syringe with a long needle. Avoid plastic syringes if possible, as ketones can swell rubber plungers.

    • Large Volumes (>10 mL): Pour carefully using a glass funnel. Do not use positive pressure transfer with air (combustion risk). Use inert gas if pressure transfer is required.

  • Post-Transfer: Wipe the bottle neck with a dry tissue (dispose of as solid hazardous waste) before recapping to prevent residue buildup which can degrade the cap liner.

Operational Workflow Diagram

Handling_Workflow Start Start: Stock Bottle (Storage <30°C) Check Check PPE & Hood (Sash <18 inches) Start->Check Open Open Bottle (Point away from face) Check->Open Transfer Transfer Liquid (Glass Syringe or Funnel) Open->Transfer Seal Seal Reaction Vessel (Inert Atmosphere) Transfer->Seal Clean Wipe Drips & Recap (Dispose wipe as HazWaste) Seal->Clean

Figure 2: Step-by-step operational workflow for safe liquid transfer.

Emergency Response & Disposal

Trustworthiness Check: In the event of a fire, fluorinated compounds release Hydrogen Fluoride (HF) and Carbonyl Fluoride. While the liquid itself is not an HF risk, its combustion byproducts are highly toxic.

Spill Management (Liquid)
  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Clean: Wash the area with soap and water. The compound is lipophilic and insoluble in water; soap is required to emulsify it.

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Warning: Firefighters must wear SCBA. Thermal decomposition releases HF [2].

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Protocol: Do not mix with strong acids or oxidizers. Collect in a dedicated "Halogenated Waste" container (e.g., HDPE or Glass). Label clearly with "Contains Fluorinated Aromatics."

References
  • PubChem. (n.d.).[4] 2',4'-Difluoroacetophenone (Compound). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.